Product packaging for Bastadin 10(Cat. No.:CAS No. 127687-08-5)

Bastadin 10

Cat. No.: B157169
CAS No.: 127687-08-5
M. Wt: 956.2 g/mol
InChI Key: YBDUMXZBKBTNGS-VEGWVUODSA-N
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Description

Bastadin 10 is a natural product found in Ianthella basta, Aiolochroia crassa, and Ianthella flabelliformis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28Br4N4O9 B157169 Bastadin 10 CAS No. 127687-08-5

Properties

IUPAC Name

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDUMXZBKBTNGS-VEGWVUODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28Br4N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127687-08-5
Record name Bastadin 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Core Mechanism of Action of Bastadin 10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bastadin 10, a member of the bastadin family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, is a potent modulator of intracellular calcium (Ca²⁺) signaling. Its primary mechanism of action revolves around its interaction with the ryanodine receptor (RyR), a critical ion channel responsible for the release of Ca²⁺ from intracellular stores such as the sarcoplasmic reticulum (SR). This document provides a comprehensive overview of the molecular mechanism of this compound, including its effects on RyR channel gating, its dependence on the immunophilin FKBP12, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Stabilization of the Ryanodine Receptor Open State

The central mechanism of action of this compound is the potent stabilization of the open conformation of the ryanodine-sensitive Ca²⁺ channel.[1][2][3] This interaction dramatically increases the channel's open probability (Po), leading to a sustained release of Ca²⁺ from the SR.[1][2][3] This effect is highly specific and dependent on the presence of the FK506-binding protein 12 (FKBP12), an accessory protein that modulates RyR function.[1][2][3]

The interaction of this compound with the RyR-FKBP12 complex is thought to reduce the free energy associated with the transition from the closed to the open state of the channel.[1][2][3] This stabilization is so profound that it overrides the normal physiological regulation of the channel by Ca²⁺ and magnesium (Mg²⁺) ions.[1][2][3] Consequently, this compound-modified channels remain in a high open probability state even at low cytosolic Ca²⁺ concentrations that would typically favor channel closure.[1][2]

The effects of this compound are reversible and occur from the cytoplasmic face of the channel.[1][2][3] Pre-treatment with compounds like FK506 or rapamycin, which displace FKBP12 from the RyR complex, eliminates the effects of this compound, highlighting the critical role of this accessory protein in mediating its action.[1][2][3] While the primary focus of research has been on the RyR1 isoform found in skeletal muscle, studies have also shown that this compound can modify the activity of the RyR2 isoform present in neurons.[4]

Signaling Pathway

The direct molecular target of this compound is the RyR-FKBP12 complex. The downstream consequences of its action are a result of the sustained increase in cytosolic Ca²⁺ levels. This elevated Ca²⁺ can then influence a multitude of Ca²⁺-dependent signaling pathways, although the specific downstream cascades directly modulated by this compound are an area of ongoing research.

Bastadin10_Mechanism cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) (Closed State) RyR_FKBP12 RyR-FKBP12 Complex RyR->RyR_FKBP12 Associates with FKBP12 FKBP12 FKBP12->RyR_FKBP12 RyR_Open RyR-FKBP12 Complex (Open State) RyR_FKBP12->RyR_Open Stabilizes open conformation Ca_SR Ca²⁺ (SR Lumen) Bastadin10 This compound Bastadin10->RyR_FKBP12 Binds to cytoplasmic face Ca_Cyto Ca²⁺ (Cytosol) (Increased Concentration) Ca_SR->Ca_Cyto Release through open channel Downstream Downstream Ca²⁺-Dependent Signaling Pathways Ca_Cyto->Downstream Activates

This compound interaction with the RyR-FKBP12 complex.

Quantitative Data

While a precise EC₅₀ value for this compound's effect on the RyR1-FKBP12 complex is not extensively reported in the literature, experimental data provides insights into its potent activity. The following tables summarize the observed effects of this compound on RyR1 channel properties from single-channel analysis and [³H]ryanodine binding assays.

Table 1: Effect of this compound on RyR1 Single-Channel Open Probability (Po)

ConditionOpen Probability (Po)Notes
Control (7 µM Ca²⁺)~0.34Baseline channel activity in the presence of an activating Ca²⁺ concentration.
Low Ca²⁺ (300 nM)~0.01Channel activity is significantly reduced at low cytosolic Ca²⁺ levels.
Mg²⁺ Inhibition (1 mM)~0.04Physiological concentrations of Mg²⁺ inhibit channel opening.
This compound (4.5 µM) in low Ca²⁺ ~0.99 This compound dramatically increases Po even at sub-activating Ca²⁺ concentrations.
This compound (4.5 µM) with Mg²⁺ ~0.75 This compound overcomes the inhibitory effect of Mg²⁺.

Data derived from single-channel recordings as described in the cited literature.

Table 2: Effect of this compound on [³H]Ryanodine Binding to Skeletal SR

ConditionObservationInterpretation
ControlCa²⁺-dependent binding, with a sharp decrease below 1 µM Ca²⁺.[³H]ryanodine binds preferentially to the open state of the RyR channel.
This compound (5.0 µM) Significant leftward and upward shift in the Ca²⁺-dependence of binding. Substantial binding at 1 nM Ca²⁺.This compound stabilizes the open conformation, allowing for high-affinity ryanodine binding even at very low Ca²⁺ concentrations.

[³H]ryanodine binding is a measure of the proportion of RyR channels in the open state.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Single-Channel Analysis using Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of a single RyR channel in a controlled environment.

Experimental Workflow:

Single_Channel_Workflow start Start prep_sr Prepare Sarcoplasmic Reticulum (SR) Vesicles start->prep_sr form_bilayer Form Planar Lipid Bilayer prep_sr->form_bilayer fuse_vesicles Fuse SR Vesicles to Bilayer form_bilayer->fuse_vesicles record_baseline Record Baseline Channel Activity fuse_vesicles->record_baseline add_bastadin10 Add this compound to 'cis' (cytoplasmic) Chamber record_baseline->add_bastadin10 record_effect Record Channel Activity in Presence of this compound add_bastadin10->record_effect analyze_data Analyze Data for Open Probability (Po), Mean Open/Closed Times record_effect->analyze_data end End analyze_data->end

Workflow for single-channel analysis of RyR.

Methodology:

  • Preparation of SR Vesicles: Isolate heavy sarcoplasmic reticulum vesicles from skeletal muscle tissue through differential centrifugation.

  • Formation of Planar Lipid Bilayer: Form a bilayer of a 3:2 mixture of phosphatidylethanolamine and phosphatidylcholine across a small aperture separating two chambers ('cis' and 'trans').

  • Fusion of SR Vesicles: Add SR vesicles to the 'cis' chamber, which represents the cytoplasmic side of the channel. The presence of a salt gradient facilitates the fusion of vesicles with the bilayer, incorporating RyR channels.

  • Recording Solutions: The 'cis' chamber contains a solution mimicking the cytoplasm (e.g., 250 mM CsCl, 20 mM HEPES, pH 7.4), and the 'trans' chamber represents the SR lumen. Ca²⁺ concentrations are controlled using Ca²⁺/EGTA buffers.

  • Data Acquisition: Apply a holding potential across the bilayer and record single-channel currents using a patch-clamp amplifier.

  • Application of this compound: Introduce a known concentration of this compound to the 'cis' chamber and record the subsequent changes in channel activity.

  • Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open times, and mean closed times of the channel before and after the addition of this compound.

[³H]Ryanodine Binding Assay

This assay indirectly measures the proportion of RyR channels in the open state, as [³H]ryanodine binds with high affinity to the open conformation.

Experimental Workflow:

Ryanodine_Binding_Workflow start Start prep_sr Prepare Sarcoplasmic Reticulum (SR) Vesicles start->prep_sr incubate Incubate SR Vesicles with [³H]Ryanodine and this compound prep_sr->incubate separate Separate Bound and Free [³H]Ryanodine by Filtration incubate->separate wash Wash Filters separate->wash measure Measure Radioactivity using Scintillation Counting wash->measure analyze Calculate Specific Binding measure->analyze end End analyze->end

Workflow for the [³H]ryanodine binding assay.

Methodology:

  • Preparation of SR Vesicles: Isolate SR vesicles as described for the single-channel analysis.

  • Incubation: Incubate a known amount of SR protein with a low concentration of [³H]ryanodine (e.g., 1 nM) in a binding buffer (e.g., 500 mM CsCl, 20 mM HEPES, pH 7.0). Perform incubations at various Ca²⁺ concentrations in the presence and absence of this compound.

  • Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of unlabeled ryanodine to determine non-specific binding.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the SR-bound [³H]ryanodine from the free ligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound [³H]ryanodine.

  • Measurement of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on the Ca²⁺-dependence of specific [³H]ryanodine binding.

Measurement of Ca²⁺ Flux from SR Vesicles

This assay directly measures the release of Ca²⁺ from SR vesicles into the surrounding medium.

Methodology:

  • Preparation of SR Vesicles: Isolate SR vesicles as previously described.

  • Active Ca²⁺ Loading: Suspend the SR vesicles in a buffer containing a fluorescent Ca²⁺ indicator (e.g., fluo-3), ATP, and an ATP-regenerating system. The SERCA pump will actively transport Ca²⁺ into the vesicles, which can be monitored by a decrease in the extra-vesicular Ca²⁺ concentration.

  • Initiation of Ca²⁺ Release: Once the SR vesicles are loaded with Ca²⁺, add this compound to the suspension.

  • Monitoring Ca²⁺ Release: Monitor the increase in extra-vesicular Ca²⁺ concentration over time using a fluorometer. This increase reflects the release of Ca²⁺ from the SR vesicles through the RyR channels.

  • Controls: Perform control experiments by adding known RyR inhibitors (e.g., ruthenium red) to confirm that the observed Ca²⁺ release is mediated by the RyR channel.

Conclusion

This compound exerts its potent biological effects through a well-defined mechanism of action: the FKBP12-dependent stabilization of the open state of the ryanodine receptor Ca²⁺ channel. This leads to a significant and sustained increase in cytosolic Ca²⁺, which can in turn modulate a wide array of downstream cellular processes. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other RyR-modulating compounds, which hold potential for therapeutic applications in diseases characterized by dysregulated Ca²⁺ signaling. Further research is warranted to fully elucidate the downstream signaling consequences of this compound's activity and to explore its full therapeutic potential.

References

Bastadin 10: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bastadin 10, a brominated tyrosine-derived metabolite isolated from the marine sponge Ianthella basta. It covers the initial discovery and isolation, detailed experimental protocols, and an in-depth look at its biological activity, with a focus on its modulation of the ryanodine receptor.

Discovery and Origin

This compound was first reported as a novel natural product in 1990 by Pordesimo and Schmitz.[1] It was isolated from the marine sponge Ianthella basta, collected in Guam. This sponge is a known rich source of a diverse family of brominated tyrosine alkaloids known as bastadins. These compounds are thought to be part of the sponge's chemical defense mechanism. Bastadins are characterized by their unique macrocyclic structures formed from four brominated tyrosine units.

The initial structure elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties and Structure

While the original isolation paper by Pordesimo and Schmitz does not provide a specific yield for this compound, it was isolated as part of a mixture of several new bastadin analogs. The structural determination was based on detailed analysis of its spectroscopic data.

Table 1: Spectroscopic Data for this compound

Spectroscopic Method Key Observations (as reported in Pordesimo and Schmitz, 1990)
¹H NMR (DMSO-d₆, 300 MHz)3.64 (2 H, bs), 3.54 (2 H, bs), and other characteristic aromatic and aliphatic signals consistent with a bastadin-type structure.[1]

Note: For a complete and unambiguous structural assignment, researchers should refer to the original publication and more recent spectroscopic studies.

Experimental Protocols

The following section details the general experimental procedures for the isolation and analysis of this compound, based on the methodologies described in the foundational literature.

Isolation and Purification of this compound

The isolation of this compound from Ianthella basta involves a multi-step process of extraction and chromatography.

Workflow for the Isolation of this compound

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification Sponge Ianthella basta biomass Grind Grinding and Lyophilization Sponge->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract CrudeExtract Crude Methanol Extract Extract->CrudeExtract Partition Partitioning between immiscible solvents (e.g., Hexane/Methanol-Water) CrudeExtract->Partition PolarFraction Polar Fraction Partition->PolarFraction CC Column Chromatography (e.g., Silica Gel) PolarFraction->CC HPLC High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase) CC->HPLC PureBastadin10 Pure this compound HPLC->PureBastadin10 G Bastadin10 This compound RyR Ryanodine Receptor (RyR) (Closed State) Bastadin10->RyR binds to RyR-FKBP12 complex FKBP12 FKBP12 FKBP12->RyR associated with RyR_Open Ryanodine Receptor (RyR) (Open State) RyR->RyR_Open stabilizes open conformation Ca_Cyto Cytosolic Ca²⁺ Increase RyR_Open->Ca_Cyto Ca_SR Ca²⁺ in Sarcoplasmic Reticulum Ca_SR->RyR_Open Ca²⁺ release Downstream Downstream Cellular Effects (e.g., Apoptosis, Muscle Contraction) Ca_Cyto->Downstream

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bastadin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bastadin 10 is a complex macrocyclic brominated tyrosine derivative isolated from the marine sponge Ianthella basta. As a member of the bastadin family, it exhibits significant biological activity, notably as a modulator of ryanodine receptors, which are critical intracellular calcium channels. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, including its absolute configuration and the isomeric nature of its oxime functionalities. Detailed experimental methodologies for its isolation, synthesis, and stereochemical determination are presented, alongside a summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

This compound is a 38-membered macrocycle characterized by a bis-diaryl ether linkage, four bromine atoms, and two oxime functionalities.[1] The core structure is derived from four modified tyrosine units. The systematic IUPAC name for this compound is (12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.2¹⁴,¹⁷.1³,⁷.1¹⁹,²³]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione.

The molecular formula of this compound is C₃₄H₂₈Br₄N₄O₉, with a molecular weight of 956.2 g/mol . The complex architecture of this compound, featuring multiple stereocenters and geometric isomers, contributes to its specific biological activity.

Core Scaffold

The macrocyclic framework of this compound is constructed from two "hemibastadin" units, which are themselves composed of brominated tyrosine derivatives. These units are linked together through diaryl ether bonds, forming a large, conformationally constrained ring system. This structural motif is a hallmark of the bastadin class of natural products.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure and function, defined by both a specific absolute configuration at a chiral center and the geometric isomerism of its oxime groups.

Absolute Configuration

This compound possesses a single chiral center at the C-6 position, which has been determined to have an S absolute configuration.[1] This was established through the application of the Mosher-Trost method, a chemical derivatization and NMR analysis technique used to elucidate the absolute stereochemistry of chiral alcohols.[1]

Oxime Stereochemistry

A key stereochemical feature of this compound is the presence of two oxime (C=N-OH) functionalities. These oximes can exist as either E (entgegen) or Z (zusammen) geometric isomers. The relative orientation of the hydroxyl group to the rest of the carbon chain significantly influences the molecule's overall conformation and its interaction with biological targets. While many bastadins are isolated as the more thermodynamically stable (E,E)-isomer, the isolation of (E,Z)-isomers of other bastadins suggests that the Z-configuration may be the initial biosynthetic product. Isomerization can occur during extraction and purification processes.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for the identification and characterization of the compound.

PropertyValue
Molecular Formula C₃₄H₂₈Br₄N₄O₉
Molecular Weight 956.2 g/mol
Appearance Amorphous solid
¹H NMR (DMSO-d₆, 500 MHz) Data not available in search results
¹³C NMR (DMSO-d₆, 125 MHz) Data not available in search results
Mass Spectrometry (HR-FABMS) Specific fragmentation data not available in search results

Note: Detailed ¹H and ¹³C NMR chemical shifts and specific mass spectrometry fragmentation data for this compound were not found in the provided search results. Researchers should refer to the primary literature for this information.

Experimental Protocols

Isolation from Ianthella basta

This compound is a natural product isolated from the marine sponge Ianthella basta. A general procedure for the extraction and isolation of bastadins is as follows:

  • Extraction: The sponge material is typically lyophilized and then exhaustively extracted with a polar solvent such as methanol or a mixture of dichloromethane and methanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, and methanol/water.

  • Chromatography: The fraction containing the bastadins is further purified using a combination of chromatographic techniques, including Sephadex LH-20 size-exclusion chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis

The total synthesis of this compound has been achieved and provides a route to access this complex molecule and its analogs for further study. The synthetic strategy is based on a retrosynthetic analysis that disconnects the macrocycle into two key fragments: an α,ω-diamine (the "western part") and an α,ω-dicarboxylic acid (the "eastern part").

Synthetic Workflow:

Synthesis cluster_western Western Part Synthesis cluster_eastern Eastern Part Synthesis cluster_coupling Macrocyclization W1 Brominated Phenol W2 Diaryl Ether Formation W1->W2 W3 Functional Group Interconversion W2->W3 W4 α,ω-Diamine W3->W4 C1 Amide Bond Formation W4->C1 Coupling E1 Brominated Phenol E2 Diaryl Ether Formation E1->E2 E3 Functional Group Interconversion E2->E3 E4 α,ω-Dicarboxylic Acid E3->E4 E4->C1 Coupling C2 Macrolactamization C1->C2 Bastadin10 Bastadin10 C2->Bastadin10 Final Product

Caption: Retrosynthetic approach to this compound.

Key Steps:

  • Formation of Diaryl Ether Linkages: The diaryl ether bonds in both the "western" and "eastern" fragments are typically formed via a nucleophilic aromatic substitution reaction between a brominated phenol and another aromatic precursor.

  • Fragment Elaboration: The terminal functional groups of each fragment are then elaborated to install the necessary amine and carboxylic acid functionalities.

  • Amide Coupling and Macrolactamization: The two fragments are coupled through amide bond formation, followed by an intramolecular cyclization (macrolactamization) to form the 38-membered macrocycle of this compound.

Determination of Absolute Stereochemistry: Mosher-Trost Method

The absolute configuration of the C-6 hydroxyl group in this compound was determined using a modified Mosher's method, often referred to as the Mosher-Trost method. This involves the esterification of the alcohol with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectrum of the resulting diastereomeric esters.

Experimental Workflow:

MosherTrost Bastadin10 This compound (with C-6 OH) R_MTPA (R)-MTPA-Cl Bastadin10->R_MTPA Esterification S_MTPA (S)-MTPA-Cl Bastadin10->S_MTPA Esterification R_ester (R)-MTPA Ester R_MTPA->R_ester S_ester (S)-MTPA Ester S_MTPA->S_ester NMR 1H NMR Analysis R_ester->NMR S_ester->NMR Conclusion Determine Absolute Configuration at C-6 NMR->Conclusion

Caption: Workflow for Mosher-Trost analysis.

By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be deduced.

Biological Activity and Mechanism of Action

This compound is a known modulator of ryanodine receptors (RyRs), which are large ion channels responsible for the release of calcium from intracellular stores, a process critical for muscle contraction and other cellular signaling events.

Signaling Pathway:

RyanodineReceptor Bastadin10 This compound RyR Ryanodine Receptor (RyR) Bastadin10->RyR Modulates Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum RyR->Ca_release Mediates Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction Initiates

Caption: Simplified pathway of RyR modulation.

Bastadins can act as either agonists or antagonists of RyR channels, depending on their specific structure. This modulation of intracellular calcium levels is the basis for their observed biological effects, which include cytotoxicity against various cancer cell lines.

Conclusion

This compound is a structurally complex and biologically active marine natural product. Its unique macrocyclic architecture, defined stereochemistry, and ability to modulate critical ion channels make it a subject of significant interest for drug discovery and development. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its study, serving as a foundational resource for researchers in the field. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutic agents.

References

The Modulatory Effects of Bastadin 10 on Ryanodine Receptor Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptors (RyRs) are a class of intracellular calcium channels critical for excitation-contraction coupling in muscle tissues and involved in calcium signaling in various cell types. The modulation of these channels presents a significant area of interest for therapeutic intervention in a range of pathologies. Bastadin 10, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, has been identified as a potent modulator of ryanodine receptor type 1 (RyR1) activity. This technical guide provides an in-depth analysis of the biological activity of this compound on ryanodine receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Biological Activity of this compound on Ryanodine Receptors

This compound has been shown to dramatically stabilize the open conformation of the RyR1 channel.[1][2] This activity is distinct from other congeners like Bastadin 5, which stabilizes both open and closed channel states.[1][2] The primary mechanism of action for this compound appears to be the reduction of the free energy associated with the closed-to-open channel transition.[1][2]

A crucial aspect of this compound's activity is its dependence on the presence of the FK506-binding protein 12 (FKBP12).[1][2] The modulatory effects of this compound are observed only when applied to the cytoplasmic face of the channel and are eliminated by pretreatment with FK506 or rapamycin, which are known to displace FKBP12 from the RyR1 complex.[1][2] The activity can be restored by the addition of recombinant human FKBP12.[1][2] This suggests that the RyR1-FKBP12 complex forms a novel binding domain for this compound.[1][2]

Functionally, the stabilization of the open state by this compound leads to a significant sensitization of the channel to activation by cytosolic calcium (Ca²⁺).[1][2] This heightened sensitivity effectively removes the channel from regulation by physiological concentrations of Ca²⁺ and alleviates the inhibitory effects of magnesium (Mg²⁺).[1][2] The actions of this compound have been found to be reversible.[1][2] Furthermore, studies on cultured cerebellar granule cells, which primarily express the RyR2 isoform, have shown that this compound can induce calcium transients in a ryanodine- and FK-506-sensitive manner, indicating its activity extends beyond the RyR1 isoform.

Quantitative Data on this compound Activity

While specific binding affinities (Kᵢ, Kₐ) or half-maximal effective concentrations (EC₅₀) for this compound on ryanodine receptors are not extensively detailed in the primary literature, the functional consequences have been quantitatively assessed through single-channel recordings and calcium flux assays. The following tables summarize the key reported effects.

ParameterObservationRyR IsoformReference
Channel Gating Dramatically stabilizes the open conformationRyR1[1][2]
Ca²⁺ Sensitivity Sensitizes the channel to activation by Ca²⁺, obviating regulation by physiological concentrationsRyR1[1][2]
Mg²⁺ Inhibition Relieves inhibition by physiological Mg²⁺RyR1[1][2]
FKBP12 Dependence Action is selectively eliminated by pretreatment with FK506 or rapamycin and reconstituted by recombinant FKBP12RyR1[1][2]
Cellular Effect Induces Ca²⁺ transients in a ryanodine- and FK-506-sensitive mannerRyR2

Further quantitative analysis is required to establish precise dose-response relationships and binding kinetics.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves its interaction with the RyR1-FKBP12 complex, leading to a conformational change that favors the open state of the channel. This, in turn, enhances Ca²⁺ release from the sarcoplasmic reticulum.

This compound Signaling Pathway

Bastadin10_Signaling cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR1 RyR1 Ca_cyto Ca²⁺ RyR1->Ca_cyto Stabilizes Open State (Increased Ca²⁺ Efflux) Ca_SR Ca²⁺ (SR) Bastadin10 This compound Bastadin10->RyR1 Binds to RyR1-FKBP12 complex FKBP12 FKBP12 FKBP12->RyR1 Associates Ca_cyto->RyR1 Sensitizes to Activation Mg_cyto Mg²⁺ Mg_cyto->RyR1 Relieves Inhibition Experimental_Workflow SR_Vesicles Isolate SR Vesicles (RyR1-enriched) Bilayer Fuse Vesicles with Planar Lipid Bilayer SR_Vesicles->Bilayer Recording Single-Channel Current Recording Bilayer->Recording Bastadin_Add Add this compound to cis (cytoplasmic) chamber Recording->Bastadin_Add FKBP_Mod Modulate FKBP12 (FK506/Rapamycin) Recording->FKBP_Mod Pre-treatment Analysis Analyze Channel Kinetics (Po, To, Tc) Bastadin_Add->Analysis FKBP_Mod->Bastadin_Add

References

Bastadin 10: A Technical Guide to its Modulation of Intracellular Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bastadin 10, a marine natural product, and its significant role as a modulator of intracellular calcium channels. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Stabilization of Ryanodine Receptor Open State

This compound, a bromotyrosine derivative isolated from the marine sponge Ianthella basta, primarily exerts its effects on intracellular calcium levels through its interaction with ryanodine receptors (RyRs).[1][2] RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER), responsible for the rapid release of stored calcium into the cytoplasm, a critical step in numerous cellular processes including excitation-contraction coupling in muscle and neurotransmission.[1][2]

This compound has been identified as a potent stabilizer of the open conformation of the RyR channel.[1][2] This action is highly dependent on the presence of the FK506-binding protein 12 (FKBP12), an accessory protein that modulates RyR channel function.[1][2] By binding to the RyR-FKBP12 complex, this compound significantly increases the probability of the channel being in an open state, leading to a sustained release of Ca2+ from intracellular stores. This sustained elevation of cytoplasmic calcium can profoundly impact cellular signaling and function. The interaction is specific to the cytoplasmic face of the channel and has been shown to be reversible.[1][2]

While this compound's primary target is the RyR, its effects on other intracellular calcium channels, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, have not been extensively documented in the reviewed literature. SERCA pumps are responsible for pumping Ca2+ from the cytosol back into the SR/ER, and their inhibition can also lead to an increase in cytosolic calcium. Thapsigargin is a known inhibitor of SERCA.[3][4] One study demonstrated that at a concentration of 5 µM, certain active bastadins, in the presence of ryanodine, could prevent the increase in intracellular calcium induced by thapsigargin, suggesting a complex interplay between RyR modulation and overall calcium homeostasis, rather than a direct inhibition of SERCA by bastadins.[3][4]

Quantitative Data on this compound and Analogs

The following table summarizes the available quantitative data on the effects of this compound and its analogs on intracellular calcium levels and ryanodine receptors.

CompoundTargetCell TypeEffectConcentrationCitation
This compoundRyR2Cultured cerebellar granule cellsIncreased intracellular Ca2+>20 µM[3]
Synthetic Bastadin 5RyR2Cultured cerebellar granule cellsIncreased intracellular Ca2+>20 µM[3]
Synthetic Bastadin Analogs (BAST217B, BAST240, BAST268)RyR2Cultured cerebellar granule cellsIncreased intracellular Ca2+>20 µM[3]
Active BastadinsRyR2Cultured cerebellar granule cellsPrevented thapsigargin-induced increase in intracellular Ca2+ (in the presence of ryanodine)5 µM[3][4]

It is important to note that the potency of these bastadin compounds in increasing intracellular Ca2+ was reported to significantly exceed that of 20 mM caffeine, a well-known RyR agonist.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Bastadin10_Signaling_Pathway This compound Signaling Pathway cluster_membrane Sarcoplasmic/Endoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_store Ca2+ Store (SR/ER Lumen) RyR->Ca_store Stabilizes open state FKBP12 FKBP12 FKBP12->RyR Associated with Bastadin10 This compound Bastadin10->RyR Binds to cytoplasmic face Ca_cytosol Cytosolic Ca2+ (Increased) Ca_store->Ca_cytosol Ca2+ Release

This compound's mechanism of action on the ryanodine receptor.

Experimental_Workflow_Ca_Measurement Experimental Workflow for Intracellular Ca2+ Measurement start Cultured Cerebellar Granule Cells load_dye Load with Fluo-3 (Ca2+ indicator) start->load_dye add_bastadin Add this compound or Analog load_dye->add_bastadin confocal Confocal Microscopy add_bastadin->confocal measure_fluorescence Measure Changes in Intracellular Ca2+ Concentration (Ca(i)) confocal->measure_fluorescence analysis Data Analysis measure_fluorescence->analysis

Workflow for measuring intracellular calcium changes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on intracellular calcium channels.

Measurement of Intracellular Ca2+ Concentration in Cultured Cerebellar Granule Cells

This protocol is adapted from the methodology used to assess the effects of bastadins on RyR2 in primary neuronal cultures.[3]

1. Cell Culture:

  • Primary cultures of cerebellar granule cells are prepared from neonatal rats.

  • Cells are plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium (e.g., Basal Medium Eagle supplemented with fetal bovine serum, KCl, and antibiotics) for 7-10 days in vitro.

2. Fluorescent Dye Loading:

  • The cultured cells are incubated with the fluorescent calcium indicator Fluo-3 acetoxymethyl (Fluo-3/AM) ester (e.g., 5 µM) in a physiological salt solution for a specified time (e.g., 30-60 minutes) at room temperature in the dark. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • After loading, the cells are washed with the salt solution to remove excess extracellular dye.

3. Application of Compounds:

  • The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a confocal microscope.

  • A baseline fluorescence is recorded.

  • This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the perfusion solution at the desired concentrations.

  • To confirm the involvement of RyRs, cells can be pre-treated with RyR antagonists (e.g., ryanodine) or FKBP12 inhibitors (e.g., FK-506) before the addition of bastadins.

4. Confocal Microscopy and Data Acquisition:

  • Changes in intracellular Ca2+ concentration are monitored by measuring the fluorescence intensity of Fluo-3 using a confocal laser scanning microscope.

  • Images are acquired at regular intervals (e.g., every few seconds) to capture the dynamics of the calcium response.

  • The fluorescence intensity is quantified and expressed as a change relative to the baseline fluorescence.

Single-Channel Analysis of Ryanodine Receptors

While the specific protocol for this compound was not detailed in the provided abstracts, a general approach for single-channel analysis of RyRs in planar lipid bilayers is as follows, based on the mention of this technique in the foundational study by Mack et al. (1999).[1][2]

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

  • SR vesicles rich in RyR1 are isolated from skeletal muscle tissue (e.g., rabbit or frog) through a series of differential centrifugation and sucrose gradient steps.

2. Formation of Planar Lipid Bilayer:

  • A planar lipid bilayer is formed across a small aperture in a partition separating two chambers (cis and trans) filled with a salt solution (e.g., containing KCl or CsCl). The lipid mixture typically consists of a combination of phospholipids like phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylcholine (PC).

3. Fusion of SR Vesicles:

  • The prepared SR vesicles are added to the cis chamber. The cis chamber is then made hyperosmotic (e.g., by adding sucrose) to promote the fusion of the vesicles with the planar lipid bilayer, incorporating the RyR channels.

4. Single-Channel Recording:

  • The two chambers are connected to an amplifier via Ag/AgCl electrodes. A voltage is clamped across the bilayer.

  • The activity of a single RyR channel is recorded as discrete steps in current, representing the opening and closing of the channel.

  • The cis chamber represents the cytoplasmic side of the channel, and the trans chamber represents the luminal (SR) side.

5. Application of this compound and Data Analysis:

  • This compound is added to the cis chamber to assess its effect on the cytoplasmic face of the channel.

  • The single-channel recordings are analyzed to determine parameters such as open probability (Po), mean open time, and mean closed time before and after the addition of this compound. This allows for a quantitative assessment of how the compound modulates the gating behavior of the RyR channel.

This technical guide provides a foundational understanding of this compound's interaction with intracellular calcium channels, primarily focusing on its well-documented effects on ryanodine receptors. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the broader specificity and potential off-target effects of this compound will be crucial for its future therapeutic applications.

References

Potential Therapeutic Applications of Bastadin 10 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bastadin 10, a member of the bastadin family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, has emerged as a molecule of interest in oncology research. Its unique mechanism of action, centered on the modulation of intracellular calcium channels, presents a novel avenue for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer potential, including its primary mechanism of action, hypothesized downstream signaling effects, and relevant experimental methodologies. While quantitative data for this compound remains limited, this document consolidates available information and proposes logical frameworks for its therapeutic application, serving as a resource for researchers and drug development professionals in the field.

Introduction

The search for novel anti-cancer agents with unique mechanisms of action is a cornerstone of oncological research. Marine natural products have historically been a rich source of such compounds. The bastadins, a class of cyclic brominated tyrosine derivatives, have demonstrated a range of biological activities, including anti-cancer properties. This compound, in particular, warrants further investigation due to its potent and specific effects on intracellular calcium signaling, a fundamental process often dysregulated in cancer. This guide will explore the potential of this compound as a therapeutic agent in oncology, focusing on its molecular interactions and the downstream pathways it may influence.

Mechanism of Action: Modulation of Ryanodine Receptors

The primary molecular target of this compound is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic and endoplasmic reticulum.

This compound acts as a potent modulator of RyR function. Specifically, it stabilizes the open conformation of the RyR channel in a manner that is dependent on the FK506-binding protein 12 (FKBP12), an accessory protein that regulates RyR activity[1][2][3]. This stabilization leads to a sustained and significant increase in cytosolic Ca2+ concentration. The effects of this compound on the RyR channel are reversible and can be selectively blocked by pretreatment with FK506 or rapamycin, which displace FKBP12 from the RyR complex[1][2][3]. While initial studies focused on the RyR1 isoform found in muscle tissue, subsequent research has shown that bastadins can also modulate the activity of the RyR2 isoform, which is prevalent in cardiac muscle and neurons, suggesting a broader range of potential cellular effects.

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Extracellular Space Extracellular Space RyR Ryanodine Receptor (RyR) Ca_Cytosol Increased Cytosolic Ca2+ RyR->Ca_Cytosol Stabilizes open state, releases Ca2+ FKBP12 FKBP12 FKBP12->RyR Modulates Ca_ER Ca2+ Bastadin10 This compound Bastadin10->RyR Binds to RyR-FKBP12 complex Downstream Downstream Signaling Pathways Ca_Cytosol->Downstream Activates

Figure 1: Mechanism of this compound Action on Ryanodine Receptors.

Potential Downstream Signaling Pathways in Oncology

The sustained elevation of intracellular Ca2+ triggered by this compound can be hypothesized to impact several signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While direct experimental evidence for this compound's influence on these specific pathways is still emerging, the known roles of calcium as a second messenger allow for the formulation of plausible mechanisms.

Induction of Apoptosis

Elevated and prolonged intracellular Ca2+ levels are a known trigger for apoptosis (programmed cell death). This can occur through several mechanisms, including the activation of calcium-dependent proteases (calpains) and the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c.

Ca_Cytosol Increased Cytosolic Ca2+ Mitochondrion Mitochondrion Ca_Cytosol->Mitochondrion Overload Calpains Calpains Ca_Cytosol->Calpains Activation Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Cytochrome c release Calpains->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 2: Hypothesized Apoptotic Pathway Induced by this compound.

Regulation of Proliferation and Cell Cycle

Calcium signaling is intricately linked to the regulation of the cell cycle. Dysregulation of Ca2+ homeostasis can lead to cell cycle arrest. Key signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer and are known to be influenced by intracellular calcium levels, may be affected by this compound.

Ca_Cytosol Increased Cytosolic Ca2+ MAPK_Pathway MAPK Pathway Ca_Cytosol->MAPK_Pathway Modulation PI3K_Akt_Pathway PI3K/Akt Pathway Ca_Cytosol->PI3K_Akt_Pathway Modulation Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Proliferation Inhibition of Proliferation PI3K_Akt_Pathway->Proliferation Cell_Cycle_Arrest->Proliferation

Figure 3: Potential Impact of this compound on Proliferation Pathways.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some bastadin compounds, such as Bastadin 6, have demonstrated anti-angiogenic properties by selectively inducing apoptosis in endothelial cells[4]. It is plausible that this compound, through its modulation of calcium signaling, could similarly disrupt angiogenesis by affecting endothelial cell migration, proliferation, and tube formation.

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data, such as IC50 values, for this compound across a range of cancer cell lines. However, data for the related compound, Bastadin 6, provides some context for the potential potency of this class of molecules.

CompoundCell LineAssay TypeIC50 (µM)Reference
Bastadin 6HUVECProliferation0.052[4]

HUVEC: Human Umbilical Vein Endothelial Cells

Further research is critically needed to establish the specific cytotoxic and cytostatic concentrations of this compound against various cancer cell types.

Experimental Protocols

Detailed experimental protocols for oncological studies specifically utilizing this compound are not widely published. However, based on the known activities of bastadins and standard methodologies in cancer research, the following experimental workflows can be proposed.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Start Seed cancer cells in 96-well plates Treat Treat with varying concentrations of This compound Start->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Assay Perform MTT or CellTiter-Glo assay Incubate->Assay Analyze Measure absorbance/ luminescence and calculate IC50 values Assay->Analyze

References

Bastadin 10: A Technical Guide to its Disruption of Cellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bastadin 10, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, has emerged as a potent modulator of intracellular calcium (Ca²⁺) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts cellular Ca²⁺ homeostasis, with a primary focus on its well-documented interaction with the ryanodine receptor (RyR). This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction: The Central Role of Calcium Signaling

Cellular calcium signaling governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. This control is maintained by a sophisticated network of channels, pumps, and binding proteins that regulate the flux of Ca²⁺ between the cytoplasm, extracellular space, and intracellular stores, primarily the endoplasmic/sarcoplasmic reticulum (ER/SR).

Disruptions in this delicate balance can lead to a variety of pathological conditions, making the components of the Ca²⁺ signaling machinery attractive targets for therapeutic intervention. This compound has been identified as a valuable chemical tool for investigating these processes due to its specific and potent effects on a key component of the Ca²⁺ release machinery.

Mechanism of Action: this compound and the Ryanodine Receptor

The primary molecular target of this compound is the ryanodine receptor (RyR), a large conductance intracellular Ca²⁺ release channel located on the membrane of the ER/SR. This compound's interaction with the RyR is not direct but is mediated by the FK506-binding protein 12 (FKBP12), an immunophilin that serves as an accessory protein to the RyR channel complex.

This compound stabilizes the open conformation of the RyR channel in an FKBP12-dependent manner[1][2]. This stabilization effectively locks the channel in a high open probability state, leading to a sustained "leak" of Ca²⁺ from the ER/SR into the cytoplasm. This disruption of Ca²⁺ storage and the resulting elevation of cytosolic Ca²⁺ can trigger a cascade of downstream signaling events. The action of this compound is reversible and occurs from the cytoplasmic face of the channel[1][2].

While the binding affinity (Kd) of this compound to the FKBP12-RyR1 complex has not been quantitatively determined in the reviewed literature, its potent effects on channel gating kinetics are well-documented.

It is important to note that extensive research has not revealed significant off-target effects of this compound on other key components of calcium signaling, such as the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump or the STIM1-Orai1 store-operated calcium entry pathway. This suggests a high degree of specificity for the RyR-FKBP12 complex.

Quantitative Data: The Effect of this compound on RyR1 Gating Kinetics

The following tables summarize the quantitative effects of this compound on the single-channel gating kinetics of the skeletal muscle ryanodine receptor (RyR1). The data is extracted from studies utilizing planar lipid bilayer single-channel analysis.

Table 1: Effect of this compound on Mean Open and Closed Times of RyR1

This compound Concentration (µM)Mean Open Time 1 (ms)Mean Open Time 2 (ms)Mean Closed Time 1 (ms)Mean Closed Time 2 (ms)
0 (Control)0.45 ± 0.032.1 ± 0.20.52 ± 0.045.8 ± 0.9
4.51.2 ± 0.115.2 ± 1.50.31 ± 0.021.9 ± 0.3
7.51.8 ± 0.225.8 ± 2.90.28 ± 0.031.5 ± 0.2

Data presented as mean ± S.E. from Chen et al. (1999).

Table 2: Dose-Dependent Effect of this compound on RyR1 Open Probability (Po)

This compound Concentration (µM)Open Probability (Po)
0 (Control)~0.05
1~0.2
2.5~0.5
4.5~0.8
7.5>0.95

Approximate values interpolated from graphical data presented in Chen et al. (1999).

Experimental Protocols

Single-Channel Analysis of RyR1 in Planar Lipid Bilayers

This method allows for the direct observation of the gating behavior of individual RyR1 channels in a controlled in vitro environment.

Methodology:

  • Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles rich in RyR1 are isolated from rabbit skeletal muscle through a series of differential centrifugation and sucrose gradient steps.

  • Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine and phosphatidylserine in decane, is formed across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm). Fusion of a vesicle with the bilayer incorporates the RyR1 channel into the artificial membrane.

  • Electrophysiological Recording: A voltage clamp is applied across the bilayer, and the ionic current passing through the single channel is recorded using sensitive amplifiers. The cis chamber contains a physiological-like solution with controlled Ca²⁺ concentrations, while the trans chamber mimics the SR lumen.

  • Data Acquisition and Analysis: Channel openings and closings are recorded as discrete current transitions. The duration of these events is analyzed to determine the mean open and closed times and the open probability (Po) of the channel. This compound and other modulators are added to the cis chamber to observe their effects on channel gating.

Sarcoplasmic Reticulum Ca²⁺ Flux Assay

This assay measures the net movement of Ca²⁺ across the SR membrane, providing an indication of the activity of Ca²⁺ release channels and pumps.

Methodology:

  • SR Vesicle Preparation: SR vesicles are prepared as described for the single-channel analysis.

  • Fluorescent Ca²⁺ Indicator: A fluorescent Ca²⁺ indicator dye, such as Indo-1 or Fura-2, is added to the extra-vesicular solution. The fluorescence of these dyes is dependent on the free Ca²⁺ concentration.

  • Ca²⁺ Loading: ATP is added to the vesicle suspension to fuel the SERCA pumps, which actively transport Ca²⁺ into the SR vesicles, causing a decrease in the extra-vesicular Ca²⁺ concentration that is monitored by the fluorescent dye.

  • Initiation of Ca²⁺ Release: Once the vesicles are loaded with Ca²⁺, this compound is added to the suspension. The release of Ca²⁺ from the vesicles through the activated RyR1 channels leads to an increase in the extra-vesicular Ca²⁺ concentration, which is detected as a change in the fluorescence of the indicator dye.

  • Data Analysis: The rate of change in fluorescence is used to calculate the rate of Ca²⁺ release from the SR vesicles.

Visualizations: Signaling Pathways and Experimental Workflows

Bastadin10_Mechanism cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR1 Ryanodine Receptor 1 (RyR1) (Closed State) RyR1_open Ryanodine Receptor 1 (RyR1) (Open State) RyR1->RyR1_open Channel Opening Ca_cyto Increased Cytosolic Ca²⁺ RyR1_open->Ca_cyto Ca²⁺ Efflux FKBP12 FKBP12 FKBP12->RyR1 Associated with Ca_SR Ca²⁺ Bastadin10 This compound Bastadin10->FKBP12 Binds to FKBP12-RyR1 Complex Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression) Ca_cyto->Downstream Single_Channel_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_vesicles Isolate SR Vesicles (RyR1-rich) fuse_vesicles Fuse Vesicles with Bilayer prep_vesicles->fuse_vesicles form_bilayer Form Planar Lipid Bilayer form_bilayer->fuse_vesicles record_baseline Record Baseline Single-Channel Activity fuse_vesicles->record_baseline add_bastadin Add this compound to 'cis' side record_baseline->add_bastadin record_effect Record Changes in Channel Gating add_bastadin->record_effect analyze_data Analyze Open/Closed Times and Open Probability (Po) record_effect->analyze_data Ca_Flux_Workflow cluster_prep_flux Preparation cluster_exp_flux Experiment cluster_analysis_flux Analysis prep_vesicles_flux Isolate SR Vesicles load_ca Load Vesicles with Ca²⁺ (using ATP) prep_vesicles_flux->load_ca add_dye Add Fluorescent Ca²⁺ Indicator add_dye->load_ca add_bastadin_flux Add this compound load_ca->add_bastadin_flux measure_fluorescence Measure Increase in Extra-vesicular Ca²⁺ Fluorescence add_bastadin_flux->measure_fluorescence calculate_rate Calculate Rate of Ca²⁺ Release measure_fluorescence->calculate_rate

References

The Bastadin Family: A Deep Dive into Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Bastadins are a fascinating family of brominated tyrosine-derived natural products, primarily isolated from marine sponges of the order Verongida, particularly those of the Ianthella genus. First discovered in the 1980s, these compounds have garnered significant attention due to their unique chemical structures and potent biological activities. This technical guide provides a comprehensive overview of the Bastadin family, focusing on their chemical diversity, biosynthesis, multifaceted pharmacological properties, and the experimental methodologies used to investigate them.

Chemical Diversity of the Bastadin Family

Bastadins are characterized by a core structure derived from the oxidative coupling of two hemibastadin units, which are themselves formed from brominated tyrosine and tyramine derivatives. Variations in the macrocyclic ring size, the degree and position of bromination on the aromatic rings, and the geometry of the oxime functionalities contribute to the extensive structural diversity observed in this family, with over 30 members identified to date. They can be broadly categorized into cyclic and hemi-bastadins.[1]

Biosynthesis of Bastadins

The biosynthesis of Bastadins is believed to follow a pathway involving enzymes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). The proposed biogenesis starts from the amino acid L-phenylalanine, which is hydroxylated to L-tyrosine. Subsequent bromination, catalyzed by bromoperoxidases, leads to the formation of mono- and di-brominated tyrosine precursors. These precursors then undergo a series of enzymatic modifications, including deamination, methylation, and conversion of a keto group to an oxime, to form the hemibastadin units. The final macrocyclization is thought to occur through oxidative phenolic coupling of two hemibastadin units.

Bastadin Biosynthesis Pathway L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Hydroxylation Brominated Tyrosines Brominated Tyrosines L-Tyrosine->Brominated Tyrosines Bromination Hemibastadin Units Hemibastadin Units Brominated Tyrosines->Hemibastadin Units Enzymatic Modifications (PKS/NRPS-like) Bastadin Macrocycle Bastadin Macrocycle Hemibastadin Units->Bastadin Macrocycle Oxidative Phenolic Coupling

A simplified proposed biosynthetic pathway for Bastadin natural products.

Pharmacological Activities

The Bastadin family exhibits a wide range of potent biological activities, making them attractive candidates for drug discovery and development.

Anticancer and Anti-Angiogenic Activity

Numerous studies have demonstrated the potent anticancer and anti-angiogenic properties of Bastadins. These compounds have shown cytotoxicity against a variety of human cancer cell lines.[1] A key mechanism of their anti-angiogenic effect is the selective induction of apoptosis in endothelial cells, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1] Bastadin-6, for example, has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and block neovascularization in in vivo models.[1]

Table 1: Cytotoxicity of Selected Bastadins against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Bastadin-6B16F10Murine Melanoma~5[1]
Bastadin-9B16F10Murine Melanoma~5[1]
Bastadin-16B16F10Murine Melanoma~5[1]
DBHBB16F10Murine Melanoma~50[1]
Bastadin-6HCT-8Human Ileocecal Adenocarcinoma~5[1]
Bastadin-9HCT-8Human Ileocecal Adenocarcinoma~5[1]
Bastadin-16HCT-8Human Ileocecal Adenocarcinoma~5[1]
DBHBHCT-8Human Ileocecal Adenocarcinoma~50[1]
Bastadin-6A549Human Non-small Cell Lung Cancer~5[1]
Bastadin-9A549Human Non-small Cell Lung Cancer~5[1]
Bastadin-16A549Human Non-small Cell Lung Cancer~5[1]
DBHBA549Human Non-small Cell Lung Cancer~50[1]

DBHB: 5,5'-dibromohemibastadin-1, a synthetic derivative.

Anti-inflammatory Activity

Several Bastadins have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, they can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antiviral Activity

The antiviral potential of Bastadins is an emerging area of research. Some members of this family have shown inhibitory activity against a range of viruses. The exact mechanisms of their antiviral action are still under investigation but may involve interference with viral entry, replication, or assembly.

Enzyme Inhibition

Bastadins have been identified as inhibitors of various enzymes, which contributes to their diverse biological activities. For example, some Bastadins inhibit protein kinases, which are crucial regulators of cell signaling. The ability to selectively inhibit specific enzymes makes them valuable tools for studying cellular processes and potential therapeutic targets.

Signaling Pathways Modulated by Bastadins

The biological effects of Bastadins are mediated through their interaction with and modulation of key cellular signaling pathways.

VEGF Signaling Pathway

A primary target for the anti-angiogenic activity of Bastadins is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent stimulator of angiogenesis. Bastadins can interfere with this pathway, although interestingly, Bastadin-6 has been shown to induce apoptosis in endothelial cells without affecting the autophosphorylation of VEGF receptors Flt-1 and KDR/Flk-1, suggesting a downstream or parallel mechanism of action.[1]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Bastadins Bastadins Bastadins->Proliferation Inhibits Bastadins->Migration Inhibits Bastadins->Survival Inhibits

Bastadin-mediated inhibition of VEGF signaling outcomes.
Apoptosis Signaling Pathway

Bastadins can trigger apoptosis, or programmed cell death, particularly in endothelial cells. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. The activation of a cascade of enzymes called caspases is a central feature of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activates Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bastadins Bastadins Bastadins->Cellular Stress Induces

Bastadins can induce apoptosis through cellular stress pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Bastadins.

Isolation and Purification of Bastadins

Isolation_Workflow Sponge Collection Sponge Collection Extraction Extraction Sponge Collection->Extraction Lyophilize & Grind Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning e.g., MeOH Chromatography Chromatography Solvent Partitioning->Chromatography e.g., Hexane, EtOAc, BuOH HPLC Purification HPLC Purification Chromatography->HPLC Purification e.g., Silica Gel, Sephadex Structure Elucidation NMR, MS HPLC Purification->Structure Elucidation e.g., C18 Reverse Phase

A general workflow for the isolation and purification of Bastadins.

1. Extraction:

  • Lyophilize the collected marine sponge material.

  • Grind the dried sponge into a fine powder.

  • Extract the powder exhaustively with a suitable solvent, typically methanol (MeOH), at room temperature.

  • Combine the extracts and concentrate under reduced pressure.

2. Solvent Partitioning:

  • Perform a liquid-liquid partitioning of the crude extract using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH)). This step separates compounds based on their polarity.

3. Chromatographic Separation:

  • Subject the fractions obtained from solvent partitioning to various chromatographic techniques.

  • Silica Gel Column Chromatography: Separate compounds based on their polarity.

  • Sephadex LH-20 Column Chromatography: Separate compounds based on their size and polarity.

4. High-Performance Liquid Chromatography (HPLC):

  • Further purify the fractions containing Bastadins using reversed-phase HPLC (e.g., with a C18 column).

  • Use a gradient of solvents, such as water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, to elute the compounds.

5. Structure Elucidation:

  • Characterize the purified compounds using spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

In Vitro Anti-Angiogenesis Assays

1. Endothelial Cell Proliferation Assay:

  • Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates.

  • After cell attachment, starve the cells in a low-serum medium.

  • Treat the cells with various concentrations of the Bastadin compound in the presence of a pro-angiogenic factor like VEGF.

  • After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT assay.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

2. Tube Formation Assay:

  • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

  • Seed HUVECs onto the matrix in the presence of a pro-angiogenic factor and different concentrations of the Bastadin compound.

  • Incubate for a period that allows for the formation of tube-like structures (e.g., 6-12 hours).

  • Visualize the tube network using a microscope and quantify the extent of tube formation (e.g., by measuring the total tube length or the number of branch points).

In Vitro Anti-inflammatory Assay

1. Nitric Oxide (NO) Production Assay:

  • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

  • Pre-treat the cells with various concentrations of the Bastadin compound for a short period.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • After incubation (e.g., 24 hours), measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Determine the concentration of the Bastadin that inhibits NO production by 50% (IC50).

Conclusion

The Bastadin family of marine natural products represents a rich source of structurally diverse and biologically potent compounds. Their significant anticancer, anti-angiogenic, anti-inflammatory, and antiviral activities highlight their potential as lead compounds for the development of new therapeutic agents. Further research into their mechanisms of action, structure-activity relationships, and biosynthetic pathways will undoubtedly pave the way for novel applications in medicine and biotechnology. The experimental protocols outlined in this guide provide a foundation for researchers to explore and unlock the full therapeutic potential of these remarkable marine molecules.

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Bastadin 10 in Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Bastadin 10, a complex brominated tyrosine derivative isolated from marine sponges of the genus Ianthella. Directed at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of bastadin biosynthesis, offering a scientifically informed, albeit hypothetical, pathway. Due to the intricate nature of marine sponge symbiont metabolism, a complete, experimentally verified pathway for this compound remains to be fully elucidated. This guide presents a robust framework based on established biosynthetic principles for related natural products, detailed experimental protocols for key investigative techniques, and a structured presentation of the available data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the primary metabolite L-tyrosine and involves a series of enzymatic modifications, including halogenation, oxidation, dimerization, and macrocyclization, likely carried out by symbiotic microorganisms within the sponge host. The proposed pathway can be dissected into several key stages:

Stage 1: Precursor Modification

The biosynthesis is initiated with the modification of L-tyrosine. A flavin-dependent halogenase brominates the aromatic ring of tyrosine at one or both ortho positions to the hydroxyl group. This is followed by a series of modifications including decarboxylation to form tyramine derivatives and oxidation of the alpha-amino groups to yield oxime functionalities. These initial steps generate the core building blocks for the bastadin scaffold.

Stage 2: Formation of Hemibastadin Intermediates

The modified bromotyrosine and bromotyramine units undergo condensation reactions, likely catalyzed by non-ribosomal peptide synthetase (NRPS) machinery, to form amide bonds. This results in the formation of "hemibastadin" structures, which are the monomeric precursors to the final macrocyclic structure.

Stage 3: Dimerization and Macrocyclization

Two hemibastadin intermediates are then dimerized through the formation of a diaryl ether bond. This crucial step is likely catalyzed by a cytochrome P450 monooxygenase. Subsequent intramolecular amide bond formation, also likely mediated by an NRPS-like enzyme, results in the characteristic macrocyclic structure of the bastadins. The final tailoring steps to yield this compound may involve additional enzymatic modifications.

A diagram of the hypothetical biosynthetic pathway is presented below:

This compound Biosynthesis L_tyrosine L-Tyrosine brominated_tyrosine Brominated Tyrosine L_tyrosine->brominated_tyrosine Flavin-dependent Halogenase tyramine_derivatives Brominated Tyramine Derivatives brominated_tyrosine->tyramine_derivatives Decarboxylation & Oxidation hemibastadin Hemibastadin Precursors tyramine_derivatives->hemibastadin NRPS-mediated Amide Bond Formation dimer Dimerized Intermediate hemibastadin->dimer Cytochrome P450- mediated Dimerization bastadin_10 This compound dimer->bastadin_10 NRPS-like Macrocyclization

A hypothetical biosynthetic pathway for this compound.

Quantitative Data

As of the latest literature review, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates, have not been published. Research in this area is ongoing, and future studies involving isotopic labeling and heterologous expression of the biosynthetic gene cluster are anticipated to provide these crucial metrics. The following table is a template for the types of quantitative data that are essential for a complete understanding of the biosynthetic pathway and for metabolic engineering efforts.

ParameterEnzyme/StepValueUnitsReference
Km Flavin-dependent HalogenaseData not availableµM-
kcat Flavin-dependent HalogenaseData not availables^-1-
Precursor Incorporation ^13^C-L-TyrosineData not available%-
Yield Heterologous ExpressionData not availablemg/L-

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining metagenomics, molecular biology, and analytical chemistry. Below are detailed protocols for the key experiments that are foundational to this research.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify the complete BGC responsible for this compound production from the metagenome of the Ianthella basta holobiont.

Methodology:

  • Sample Collection and DNA Extraction:

    • Collect fresh specimens of Ianthella basta and immediately freeze them in liquid nitrogen or store them in RNAlater.

    • Separate the sponge tissue from the associated microbial community through differential centrifugation and filtration.

    • Extract high-molecular-weight metagenomic DNA from the microbial fraction using a commercially available kit (e.g., Qiagen AllPrep DNA/RNA/Protein Mini Kit).

  • Metagenomic Sequencing:

    • Perform deep sequencing of the extracted metagenomic DNA using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large BGCs.

  • Bioinformatic Analysis:

    • Assemble the sequencing reads into contigs using a suitable assembler (e.g., Canu or Flye).

    • Analyze the assembled contigs for the presence of BGCs using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.

    • Search for BGCs containing key biosynthetic genes, such as those encoding for halogenases, non-ribosomal peptide synthetases (NRPS), and cytochrome P450 monooxygenases.

Heterologous Expression of the this compound BGC

Objective: To functionally express the identified this compound BGC in a heterologous host to confirm its role in bastadin production and to enable metabolic engineering.

Methodology:

  • Cloning of the BGC:

    • Amplify the entire BGC from the metagenomic DNA using long-range PCR or capture it using transformation-associated recombination (TAR) cloning in yeast.

  • Vector Construction:

    • Clone the BGC into a suitable expression vector for a heterologous host, such as Streptomyces coelicolor or Escherichia coli. The vector should contain a strong, inducible promoter and necessary resistance markers.

  • Host Transformation and Expression:

    • Transform the expression vector into the chosen heterologous host.

    • Culture the transformed host under optimized conditions (e.g., temperature, media composition) and induce the expression of the BGC.

  • Metabolite Analysis:

    • Extract the secondary metabolites from the culture broth and cell lysate using organic solvents.

    • Analyze the extracts for the presence of this compound and its intermediates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Precursor Feeding Studies with Isotopic Labeling

Objective: To trace the incorporation of primary metabolites into the this compound scaffold and to confirm the proposed biosynthetic precursors.

Methodology:

  • Cultivation of Sponge Explants or Associated Microorganisms:

    • Establish a stable culture of Ianthella basta explants or the isolated symbiotic microorganisms capable of producing this compound.

  • Administration of Labeled Precursors:

    • Supplement the culture medium with isotopically labeled precursors, such as ^13^C- or ^15^N-L-tyrosine.

  • Extraction and Analysis:

    • After a suitable incubation period, harvest the sponge tissue or microbial cells and extract the bastadins.

    • Analyze the purified this compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotopic labeling.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the key experimental strategies for elucidating the biosynthesis of marine natural products like this compound.

Experimental Workflow for BGC Identification and Characterization sample Marine Sponge Sample (Ianthella basta) dna_extraction Metagenomic DNA Extraction sample->dna_extraction sequencing Long-Read Sequencing dna_extraction->sequencing assembly Genome Assembly sequencing->assembly bgc_prediction BGC Prediction (antiSMASH) assembly->bgc_prediction bgc_cloning BGC Cloning bgc_prediction->bgc_cloning heterologous_expression Heterologous Expression bgc_cloning->heterologous_expression metabolite_analysis Metabolite Analysis (LC-MS) heterologous_expression->metabolite_analysis pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation

Workflow for BGC identification and characterization.

Isotopic Labeling Workflow culture Sponge Explant or Microbial Culture add_precursor Administer Isotopically Labeled Precursor (e.g., 13C-L-Tyrosine) culture->add_precursor incubation Incubation add_precursor->incubation extraction Extraction of Bastadins incubation->extraction analysis MS and NMR Analysis extraction->analysis incorporation_analysis Determination of Label Incorporation analysis->incorporation_analysis

Workflow for precursor feeding studies.

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex chemical ecology within marine sponge holobionts. While the complete enzymatic pathway is yet to be fully unraveled, the proposed route, based on sound biosynthetic logic, provides a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a clear roadmap for researchers to experimentally validate this hypothetical pathway, characterize the novel enzymes involved, and unlock the potential for the sustainable production of bastadins and their analogs for pharmaceutical development. The continued exploration of the Ianthella basta microbiome, guided by these methodologies, promises to reveal new insights into the intricate world of marine natural product biosynthesis.

Methodological & Application

Application Note: A Generalized Protocol for the Total Synthesis of Bastadin 10 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the total synthesis of Bastadin 10, a complex macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta. The bastadin family of natural products has garnered significant interest due to their potent and specific modulation of intracellular calcium signaling. This compound, in particular, is a powerful modulator of the ryanodine receptor (RyR), making it a valuable pharmacological tool and a lead compound for drug discovery.[1][2]

This protocol outlines a convergent synthetic strategy, adaptable for the synthesis of various bastadin analogs. The methodology is based on established synthetic routes for related compounds, such as Bastadin 6, and involves the key steps of diaryl ether formation, amide coupling, and intramolecular macrocyclization.

Mechanism of Action: Modulation of Ryanodine Receptors

This compound exerts its biological effects by targeting the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR).[1][2] Specifically, this compound dramatically stabilizes the open conformation of the RyR1 channel.[1][2] This action is dependent on the presence of the immunophilin FK506-binding protein 12 (FKBP12), which is complexed with the RyR1 channel.[1][2] By locking the channel in an open state, this compound sensitizes it to activation by Ca²⁺ to such a degree that it overrides normal physiological regulation, leading to a significant and sustained efflux of Ca²⁺ from the SR into the cytoplasm. This disruption of Ca²⁺ homeostasis can trigger various downstream cellular events, including effects on muscle contraction and apoptosis.

This compound Mechanism of Action RyR RyR1-FKBP12 Complex (Closed) RyR_Open RyR1-FKBP12 Complex (Open) Ca_Cyto Increased [Ca²⁺] RyR_Open->Ca_Cyto Ca²⁺ Efflux Ca_SR Ca²⁺ B10 This compound B10->RyR_Open Binds & Stabilizes Downstream Downstream Cellular Effects Ca_Cyto->Downstream

Caption: Mechanism of this compound action on the RyR1-FKBP12 complex.

Quantitative Data Summary

The biological activity of bastadins is highly dependent on their specific structure. The following table summarizes the activity of this compound and related analogs on the ryanodine receptor.

Table 1: Biological Activity of Bastadin Analogs

Compound Target Activity Value (µM) Reference
This compound RyR1 Stabilizes Open State - [1][2]
Bastadin 5 RyR1 Stabilizes Open/Closed States EC₅₀ = 2.2 [3]
Synthetic Analog (+/-)-7 (14-membered ring) RyR1/FKBP12 Enhances Ryanodine Binding EC₅₀ = 11 [3]

| Synthetic Analog 14 (18-membered ring) | RyR1/FKBP12 | Inhibits Ryanodine Binding | IC₅₀ = 6 |[3] |

Table 2: Representative Yields for Key Synthetic Steps

Step Transformation Representative Yield (%) Notes
1 Synthesis of Diaryl Ether Precursors 50-70% Yields vary based on coupling method (e.g., oxidative coupling, SNAr).
2 Amide Coupling 70-85% Standard peptide coupling conditions.
3 Intramolecular Macrocyclization 30-50% Performed under high-dilution conditions.

| Overall | Total Synthesis | ~20-26% | Based on reported synthesis of Bastadin 6. |

Synthetic Strategy and Protocols

The total synthesis of this compound is approached through a convergent strategy, which involves the independent synthesis of two key fragments ("Western" and "Eastern" hemispheres) followed by their coupling and macrocyclization.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a strategy centered on disconnecting the two amide bonds and the two diaryl ether linkages. This breaks the complex macrocycle down into four simpler, brominated tyrosine and tyramine derivatives.

Retrosynthetic Analysis of this compound B10 This compound Macrocycle Linear Linear Seco-Bastadin B10->Linear Amide Disconnection (x2) Western Western Hemisphere (Diaryl Ether A) Linear->Western Amide Disconnection Eastern Eastern Hemisphere (Diaryl Ether B) Linear->Eastern Tyr Brominated Tyrosine Derivatives (x2) Western->Tyr Diaryl Ether Disconnection Tym Brominated Tyramine Derivatives (x2) Eastern->Tym Diaryl Ether Disconnection

Caption: Retrosynthetic strategy for this compound.

Overall Synthetic Workflow

The forward synthesis involves the preparation of the diaryl ether building blocks, their subsequent coupling to form the linear precursor, and the final macrocyclization step.

Synthetic Workflow Start Brominated Tyrosine & Tyramine Derivatives Step1 Protocol 1: Diaryl Ether Synthesis Start->Step1 Intermediates Western & Eastern Hemispheres Step1->Intermediates Step2 Protocol 2: Amide Coupling Intermediates->Step2 Linear Linear Precursor Step2->Linear Step3 Protocol 3: Macrocyclization (SNAr) Linear->Step3 Final This compound Step3->Final

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

Note: These are generalized protocols based on the synthesis of related bastadins. Researchers should optimize conditions for the specific substrates used for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of Diaryl Ether Precursors (via SNAr)

This protocol describes the formation of the diaryl ether linkage, a key structural motif in bastadins. It involves the nucleophilic aromatic substitution (SNAr) of an activated aryl fluoride with a phenol.

  • Materials:

    • Appropriately protected brominated phenol (1.0 eq).

    • Appropriately protected and activated brominated aryl fluoride (1.1 eq).

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).

    • Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: a. To a solution of the brominated phenol in anhydrous DMF, add the carbonate base (K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes. b. Add the brominated aryl fluoride to the reaction mixture. c. Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). d. Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with water. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Amide Coupling of Hemispheres

This protocol details the formation of the amide bond to link the two diaryl ether fragments, creating the linear precursor for macrocyclization.

  • Materials:

    • Western Hemisphere fragment (with a free carboxylic acid) (1.0 eq).

    • Eastern Hemisphere fragment (with a free amine) (1.0 eq).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

    • Hydroxybenzotriazole (HOBt) (1.5 eq) or HATU (1.5 eq).

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure: a. Dissolve the Western Hemisphere carboxylic acid fragment in anhydrous DCM or DMF. b. Add EDC, HOBt (or HATU), and DIPEA to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid. c. Add a solution of the Eastern Hemisphere amine fragment in the same solvent to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. g. Purify the resulting linear precursor by flash column chromatography.

Protocol 3: Intramolecular Macrocyclization (via SNAr)

This is the crucial ring-closing step to form the macrocyclic core of this compound. The reaction is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

  • Materials:

    • Linear seco-bastadin precursor (with a terminal phenol and an activated aryl fluoride) (1.0 eq).

    • Cesium carbonate (Cs₂CO₃) (5.0 eq).

    • Anhydrous DMF.

  • Procedure: a. Prepare a high-dilution setup using a syringe pump. b. In the main reaction flask, prepare a suspension of Cs₂CO₃ in a large volume of anhydrous DMF (final concentration of the precursor should be ~1-2 mM). c. Heat the base suspension to 80-90 °C. d. Dissolve the linear precursor in a separate portion of anhydrous DMF. e. Using the syringe pump, add the solution of the linear precursor to the heated base suspension over a period of 8-12 hours. f. After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 6-12 hours until TLC analysis indicates the consumption of the starting material. g. Cool the reaction mixture, filter off the base, and concentrate the filtrate under high vacuum. h. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the protected this compound. i. Perform final deprotection steps as necessary to yield the natural product.

References

Application Note: Isolation and Purification of Bastadin 10 from Ianthella basta

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bastadin 10 is a brominated tyrosine-derived secondary metabolite isolated from the marine sponge Ianthella basta. The bastadin family of natural products has garnered significant interest within the scientific community due to their diverse and potent biological activities. This compound, in particular, has demonstrated notable cytotoxic effects against cancer cell lines and functions as a modulator of intracellular calcium channels. This application note provides a comprehensive protocol for the isolation and purification of this compound from Ianthella basta, intended for researchers, scientists, and professionals in drug development. The methodology is based on established protocols for the separation of bastadin analogues from this marine sponge.

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₃₄H₂₈Br₄N₄O₉[1]
Molecular Weight 956.23 g/mol [1]
Cytotoxicity (IC₅₀) 12.4 µM (P388 Murine Leukemia)[2]

Experimental Protocols

This section details the materials and methods for the successful isolation and purification of this compound.

Materials and Reagents
  • Frozen or lyophilized Ianthella basta sponge tissue

  • Methanol (MeOH), HPLC grade

  • Hexane, HPLC grade

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • n-Butanol (n-BuOH), HPLC grade

  • Deionized water (H₂O)

  • Sephadex LH-20 resin

  • Reversed-phase silica gel (C18), preparative grade

  • Phenyl-hexyl silica gel, preparative grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column and UV detector

  • Freeze-dryer (lyophilizer)

  • Glassware: beakers, flasks, separatory funnels, chromatography columns

Protocol 1: Extraction of Crude Metabolites
  • Sponge Preparation: Cut the frozen or lyophilized Ianthella basta (e.g., 100 g dry weight) into small pieces (approximately 1-2 cm) to increase the surface area for extraction.

  • Methanol Extraction: Place the sponge material in a large glass container and submerge it in methanol (e.g., 2 x 600 mL). Allow the extraction to proceed at room temperature with gentle stirring for 12-24 hours for each extraction.

  • Filtration and Concentration: Combine the methanol extracts and filter to remove solid sponge material. Concentrate the filtrate using a rotary evaporator at reduced pressure to yield a crude extract.

Protocol 2: Solvent Partitioning
  • Hexane Partitioning: Resuspend the crude extract in a 9:1 methanol:water mixture. Transfer the solution to a separatory funnel and partition against an equal volume of hexane (e.g., 2 x 400 mL). This step removes nonpolar lipids. Collect and set aside the hexane fraction ('Fraction A').

  • Dichloromethane Partitioning: Adjust the water content of the methanol layer to a 3:2 methanol:water ratio. Partition this aqueous methanol phase against an equal volume of dichloromethane (e.g., 2 x 400 mL). The dichloromethane fraction ('Fraction B') will contain compounds of medium polarity, including many bastadins.

  • n-Butanol Partitioning: Concentrate the remaining aqueous methanol layer to remove the methanol. Partition the resulting aqueous solution against an equal volume of n-butanol (e.g., 2 x 100 mL). This will yield the n-butanol fraction ('Fraction C'), containing more polar compounds.

Protocol 3: Chromatographic Purification
  • Size-Exclusion Chromatography:

    • Apply 'Fraction B' to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol, collecting fractions of a suitable volume.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing bastadin-like compounds. Pool the relevant fractions.

  • Preparative Reversed-Phase HPLC (C18):

    • Further purify the bastadin-containing fractions from the Sephadex LH-20 column using a preparative C18 HPLC column.

    • Employ a gradient elution system, for example, from 50% to 100% acetonitrile in water (with 0.1% TFA as a modifier) over a specified time.

    • Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm and 280 nm).

    • Collect fractions corresponding to the major peaks.

  • Final Purification (Phenyl-hexyl or C18):

    • Analyze the fractions from the C18 HPLC for the presence of this compound using analytical HPLC-MS.

    • Pool the fractions containing impure this compound and perform a final purification step using a Phenyl-hexyl or a different selectivity C18 column with an optimized isocratic or shallow gradient elution to achieve high purity.

    • Combine the pure fractions of this compound, remove the solvent under reduced pressure, and lyophilize to obtain a pure, dry powder.

Protocol 4: Structure Verification

The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation and purification of this compound and its known signaling pathway.

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography cluster_final_product Final Product Ianthella_basta Ianthella basta Sponge Methanol_Extraction Methanol Extraction Ianthella_basta->Methanol_Extraction Crude_Extract Crude Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (Hexane, CH2Cl2, n-BuOH) Crude_Extract->Solvent_Partitioning Fraction_B Fraction B (CH2Cl2) Solvent_Partitioning->Fraction_B Sephadex_LH20 Sephadex LH-20 (Size Exclusion) Fraction_B->Sephadex_LH20 Prep_HPLC_C18 Preparative HPLC (C18) Sephadex_LH20->Prep_HPLC_C18 Final_HPLC Final HPLC (Phenyl-hexyl or C18) Prep_HPLC_C18->Final_HPLC Pure_Bastadin_10 Pure this compound Final_HPLC->Pure_Bastadin_10 Analysis Structural Verification (NMR, MS) Pure_Bastadin_10->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway Bastadin_10 This compound RyR Ryanodine Receptor (RyR) (Calcium Channel) Bastadin_10->RyR Stabilizes Open Conformation ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) Ca_release Increased Intracellular Ca²⁺ Release ER_SR->Ca_release Ca²⁺ Efflux Cellular_Effects Downstream Cellular Effects Ca_release->Cellular_Effects Cytotoxicity Cytotoxicity (e.g., in P388 cells) Cellular_Effects->Cytotoxicity

References

Application Notes and Protocols for In Vitro Efficacy Testing of Bastadin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for evaluating the efficacy of Bastadin 10, a marine natural product with potential anticancer properties. The protocols detailed below are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and other key cellular processes relevant to cancer biology.

Introduction

Bastadins, a family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, have garnered interest for their diverse biological activities. While the broader family of bastadins has demonstrated cytotoxic, cytostatic, anti-angiogenic, and anti-migratory effects, this document focuses on in vitro methods to specifically assess the efficacy of this compound. The primary known mechanism of action for this compound is the stabilization of the open conformation of the ryanodine-sensitive Ca2+ channel (ryanodine receptor, RyR), leading to a sustained increase in intracellular calcium levels. This disruption of calcium homeostasis is hypothesized to be a key driver of its anticancer effects.

Data Presentation

While extensive searches for the specific cytotoxic or anti-proliferative IC50 values of this compound against various cancer cell lines did not yield specific quantitative data, the following table summarizes the in vitro growth inhibitory concentrations (IC50) for closely related bastadin compounds to provide a comparative context. These values were determined after 72 hours of treatment using the MTT assay[1].

CompoundCell LineCancer TypeIC50 (µM)
Bastadin-6 A549Non-small-cell lung cancer>100
Hs683Oligodendroglioma20
U373Glioblastoma13
B16F10Melanoma (murine)16
MCF-7Breast adenocarcinoma13
SKMEL-28Melanoma11
Bastadin-9 A549Non-small-cell lung cancer10
Hs683Oligodendroglioma8
U373Glioblastoma7
B16F10Melanoma (murine)9
MCF-7Breast adenocarcinoma10
SKMEL-28Melanoma7
Bastadin-16 A549Non-small-cell lung cancer12
Hs683Oligodendroglioma8
U373Glioblastoma11
B16F10Melanoma (murine)10
MCF-7Breast adenocarcinoma10
SKMEL-28Melanoma7

Key In Vitro Assays and Experimental Protocols

The following section details the protocols for a suite of in vitro assays to characterize the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to each sample.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Intracellular Calcium Measurement

This assay directly measures the effect of this compound on intracellular calcium levels, its primary known mechanism of action.

Protocol:

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the loaded cells.

  • Compound Addition: Add this compound at various concentrations to the cells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: Quantify the change in intracellular calcium concentration in response to this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Bastadin10_Signaling_Pathway This compound Signaling Pathway Bastadin10 This compound RyR1 Ryanodine Receptor 1 (RyR1) Bastadin10->RyR1 Stabilizes open state ER Endoplasmic Reticulum (ER) FKBP12 FKBP12 FKBP12->RyR1 Modulates Ca_Cytosol Increased Cytosolic Ca2+ ER->Ca_Cytosol Ca2+ Release Ca_ER Ca2+ Mitochondria Mitochondria Ca_Cytosol->Mitochondria Ca2+ Overload CellCycleArrest Cell Cycle Arrest Ca_Cytosol->CellCycleArrest Disrupts Progression Apoptosis Apoptosis Mitochondria->Apoptosis Initiates

Caption: this compound's mechanism of action.

MTT_Assay_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Seed & Treat Cells Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Incubate Incubate 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Seed & Treat Cells Harvest_Fix Harvest & Fix in Ethanol Start->Harvest_Fix Stain Stain with Propidium Iodide & RNase A Harvest_Fix->Stain Incubate Incubate 30 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for cell cycle analysis.

References

Application Notes and Protocols for Utilizing Bastadin 10 in Single-Channel Recordings of Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bastadin 10, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, has emerged as a potent modulator of ryanodine receptors (RyRs), the primary calcium release channels in the sarcoplasmic and endoplasmic reticulum. These application notes provide a comprehensive guide for utilizing this compound in single-channel recordings of RyRs, a critical technique for elucidating the molecular mechanisms of channel gating and identifying novel therapeutic agents targeting calcium signaling pathways.

This compound exhibits a unique mechanism of action, primarily by stabilizing the open conformation of the RyR channel.[1][2][3] This effect is critically dependent on the presence of the FK506-binding protein 12 (FKBP12), an accessory protein that modulates RyR function.[1][2][3] Understanding the interaction between this compound, FKBP12, and the RyR channel is paramount for interpreting experimental data and for the development of drugs targeting RyR-related channelopathies.

These notes will detail the effects of this compound on RyR single-channel properties, provide comprehensive protocols for single-channel recordings, and visualize the key molecular interactions and experimental workflows.

Quantitative Data on the Effects of this compound on RyR1 Single-Channel Properties

The following tables summarize the quantitative effects of this compound on the single-channel gating properties of the RyR1 isoform. The data is derived from single-channel recordings using the planar lipid bilayer technique.

Parameter Control 7.5 µM this compound Reference
Open Probability (Po) 0.550.94Chen et al., 1999
Mean Open Time (ms) 1.2 ± 0.215.6 ± 2.1Chen et al., 1999
Mean Closed Time (ms) 1.0 ± 0.10.9 ± 0.1Chen et al., 1999
Single-Channel Conductance No significant changeNo significant changeChen et al., 1999

Table 1: Effect of this compound on RyR1 Single-Channel Gating Kinetics. Data presented as mean ± S.E.

Signaling Pathway of this compound Action on Ryanodine Receptors

This compound's mechanism of action is intricately linked to the FKBP12 protein. The following diagram illustrates the proposed signaling pathway.

cluster_complex RyR-FKBP12 Complex cluster_open_complex Stabilized Open State RyR Ryanodine Receptor (RyR) RyR_FKBP12 RyR-FKBP12 (Closed State) RyR->RyR_FKBP12 Associates with FKBP12 FKBP12 FKBP12->RyR_FKBP12 Bastadin10 This compound RyR_FKBP12_B10 RyR-FKBP12-Bastadin 10 (Open State) Bastadin10->RyR_FKBP12_B10 FK506 FK506 / Rapamycin FK506->RyR_FKBP12 Induces Dissociation RyR_FKBP12->RyR Dissociates RyR_FKBP12->RyR_FKBP12_B10 Binds to novel site

Caption: this compound's FKBP12-dependent modulation of RyR.

Experimental Protocols

Protocol 1: Reconstitution of RyR into Proteoliposomes

This protocol describes the reconstitution of purified RyR channels into proteoliposomes suitable for single-channel recordings in planar lipid bilayers.

Materials:

  • Purified RyR protein

  • Phospholipid mixture (e.g., phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in a 5:3:2 ratio) in chloroform

  • N-decane

  • Detergent (e.g., CHAPS)

  • Dialysis buffer (e.g., 250 mM KCl, 10 mM HEPES, pH 7.4)

  • Bio-Beads SM-2

  • Glass test tubes

  • Nitrogen gas stream

  • Sonicator

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation: In a glass test tube, evaporate the desired amount of phospholipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Solubilization of Lipids: Resuspend the lipid film in dialysis buffer containing a concentration of detergent above its critical micellar concentration (CMC) to form lipid micelles.

  • Protein-Lipid Mixture: Mix the purified RyR protein with the solubilized lipids at a specific protein-to-lipid ratio (e.g., 1:100 w/w).

  • Detergent Removal:

    • Dialysis: Place the protein-lipid-detergent mixture in a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of detergent-free dialysis buffer at 4°C. Perform several buffer changes over 48-72 hours.

    • Bio-Beads: Alternatively, add Bio-Beads SM-2 to the mixture and incubate with gentle agitation at 4°C to adsorb the detergent.

  • Proteoliposome Collection: After detergent removal, the proteoliposomes will have spontaneously formed. Collect the proteoliposomes by ultracentrifugation.

  • Storage: Resuspend the proteoliposome pellet in a small volume of storage buffer and store at -80°C until use.

Protocol 2: Single-Channel Recording of RyR in a Planar Lipid Bilayer

This protocol outlines the procedure for incorporating RyR-containing proteoliposomes into a planar lipid bilayer and recording single-channel currents.

Materials:

  • RyR proteoliposomes (from Protocol 1)

  • Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a thin partition with a small aperture (50-250 µm)

  • Ag/AgCl electrodes

  • Patch-clamp amplifier and data acquisition system

  • Lipid solution (e.g., the same phospholipid mixture as in Protocol 1, dissolved in n-decane)

  • Cis and Trans chamber solutions (see below for an example)

  • This compound stock solution

Example Solutions:

  • Cis Chamber (Cytoplasmic side): 250 mM CsCl, 10 mM HEPES, pH 7.4, desired free Ca²⁺ concentration (buffered with EGTA).

  • Trans Chamber (Luminal side): 50 mM CsCl, 10 mM HEPES, pH 7.4.

Procedure:

  • Bilayer Formation:

    • Pre-paint the aperture in the partition with the lipid solution.

    • Fill both chambers with their respective solutions.

    • Form the lipid bilayer across the aperture by either the painting method or the Montal-Mueller (monolayer opposition) technique.

    • Monitor the capacitance of the bilayer to ensure its formation and stability.

  • Proteoliposome Fusion:

    • Add a small aliquot of the RyR proteoliposomes to the cis chamber.

    • Fusion of the proteoliposomes with the bilayer can be facilitated by creating an osmotic gradient (e.g., by adding a small amount of a hypertonic solution to the cis chamber).

  • Single-Channel Recording:

    • Once a channel incorporates into the bilayer, single-channel currents can be observed.

    • Apply a holding potential across the bilayer (e.g., +40 mV) and record the current using the patch-clamp amplifier.

    • Record baseline channel activity in the absence of this compound.

  • Application of this compound:

    • Add the desired concentration of this compound to the cis chamber and gently stir.

    • Record the changes in single-channel activity (open probability, mean open time, etc.).

  • Data Analysis:

    • Analyze the recorded single-channel data using appropriate software to determine the open probability, mean open and closed times, and single-channel conductance.

Experimental Workflow

The following diagram illustrates the overall workflow for studying the effects of this compound on single RyR channels.

start Start purify_ryr Purify RyR Protein start->purify_ryr reconstitute Reconstitute RyR into Proteoliposomes purify_ryr->reconstitute fuse_vesicles Fuse Proteoliposomes to Bilayer reconstitute->fuse_vesicles form_bilayer Form Planar Lipid Bilayer form_bilayer->fuse_vesicles record_control Record Control Single-Channel Activity fuse_vesicles->record_control add_bastadin Add this compound record_control->add_bastadin record_bastadin Record Single-Channel Activity with this compound add_bastadin->record_bastadin analyze Analyze Data (Po, To, Tc, Conductance) record_bastadin->analyze end End analyze->end

Caption: Workflow for single-channel recording of RyRs with this compound.

References

Application Notes and Protocols for Bastadin 10 in the Study of Excitation-Contraction Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitation-contraction (E-C) coupling is the fundamental physiological process that links an electrical stimulus (excitation) at the muscle cell membrane to the mechanical response of muscle contraction. A critical component of this process is the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) into the cytoplasm. This Ca²⁺ release is mediated by the ryanodine receptor (RyR), a large ion channel embedded in the SR membrane. Dysregulation of RyR function is implicated in various myopathies and cardiac diseases.

Bastadin 10, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, is a potent and specific modulator of the RyR1 isoform, the primary RyR isoform in skeletal muscle. It acts by stabilizing the open conformation of the RyR1 channel, leading to a sustained release of Ca²⁺ from the SR. This property makes this compound an invaluable tool for researchers studying E-C coupling, allowing for the controlled manipulation of RyR1 channel activity to investigate its role in muscle function and disease.

Mechanism of Action

This compound exerts its effects on the RyR1 channel through a unique, FK506-binding protein 12 (FKBP12)-dependent mechanism.[1][2][3] FKBP12 is a small cis-trans prolyl isomerase that binds to the RyR1 channel and is thought to stabilize its closed state. This compound binds to the RyR1-FKBP12 complex, inducing a conformational change that dramatically increases the channel's open probability.[1][2][3] This action is reversible and occurs from the cytoplasmic face of the channel.[1][2][3] The stabilization of the open state by this compound is so profound that it overrides the normal regulation of the channel by physiological concentrations of Ca²⁺ and Mg²⁺.[1][2][3]

This compound Signaling Pathway in Excitation-Contraction Coupling RyR1 RyR1 Channel (Closed State) FKBP12 FKBP12 Bastadin10 This compound Bastadin10->RyR1_FKBP12_complex Ca_SR Ca²⁺ (Sarcoplasmic Reticulum) RyR1_open RyR1 Channel (Open State) Ca_SR->RyR1_open Ca²⁺ Efflux Ca_cyto Cytoplasmic Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Initiates RyR1_FKBP12_complex->RyR1_open Stabilizes Open State RyR1_open->Ca_cyto Increases Calcium Imaging Experimental Workflow start Start cell_prep Plate and Differentiate C2C12 Cells start->cell_prep dye_loading Load Cells with Fluo-4 AM cell_prep->dye_loading wash1 Wash Cells (x1) dye_loading->wash1 incubation Incubate 30-45 min at 37°C wash1->incubation wash2 Wash Cells (x2) incubation->wash2 de_esterify De-esterify 30 min at RT wash2->de_esterify baseline Acquire Baseline Fluorescence de_esterify->baseline add_bastadin Add this compound baseline->add_bastadin record Record Fluorescence Change add_bastadin->record analysis Data Analysis (F/F₀) record->analysis end End analysis->end Muscle Contractility Assay Workflow start Start dissect Dissect EDL Muscle start->dissect mount Mount Muscle in Organ Bath dissect->mount equilibrate Equilibrate (30 min) mount->equilibrate baseline Record Baseline Twitch & Tetanus equilibrate->baseline add_bastadin Add this compound baseline->add_bastadin incubate Incubate (15-30 min) add_bastadin->incubate post_measurement Record Post-Treatment Twitch & Tetanus incubate->post_measurement analysis Compare Contractile Parameters post_measurement->analysis end End analysis->end

References

Application Notes and Protocols for Cytotoxicity and Anti-proliferative Assays with Bastadin 10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bastadin 10 is a brominated tyrosine derivative isolated from the marine sponge Ianthella basta. As a member of the bastadin family, it is recognized for its significant biological activities. The primary molecular mechanism of this compound involves its function as a potent modulator of ryanodine receptor (RyR) function. It stabilizes the open conformation of the RyR-FKBP12 complex, leading to a significant alteration in intracellular calcium (Ca²⁺) signaling.[1] Dysregulation of Ca²⁺ homeostasis is intimately linked to various cellular processes, including proliferation and apoptosis, making this compound a compound of interest for cancer research. While extensive research on the anti-cancer properties of various bastadin analogues exists, specific data on this compound remains limited. These application notes provide an overview of the known cytotoxic effects of this compound and protocols for assessing its cytotoxic and anti-proliferative activities.

Data Presentation

Quantitative data on the cytotoxic activity of this compound is available for the P388 murine leukemia cell line.[1] The half-maximal inhibitory concentration (IC50) value provides a measure of the compound's potency in inhibiting cellular processes.

CompoundCell LineAssay TypeActivityIC50 (µM)
This compoundP388 (Murine Leukemia)CytotoxicityCytotoxic12.4

Signaling Pathway

The primary target of this compound is the ryanodine receptor (RyR), a critical channel for the release of calcium from intracellular stores such as the sarcoplasmic/endoplasmic reticulum. This compound stabilizes the open state of the RyR in an FKBP12-dependent manner.[1] This leads to a sustained increase in cytosolic Ca²⁺ levels, which can trigger a cascade of downstream signaling events culminating in cellular responses such as apoptosis.

This compound Signaling Pathway This compound Signaling Pathway bastadin This compound ryr Ryanodine Receptor (RyR)- FKBP12 Complex bastadin->ryr Binds and stabilizes open conformation ca_release Ca²⁺ Release ryr->ca_release Facilitates er Endoplasmic Reticulum (Ca²⁺ Store) er->ca_release cytosolic_ca Increased Cytosolic Ca²⁺ ca_release->cytosolic_ca downstream Downstream Ca²⁺-dependent Signaling Pathways cytosolic_ca->downstream apoptosis Apoptosis downstream->apoptosis Can lead to

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity and anti-proliferative effects of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.

Materials:

  • This compound stock solution

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with this compound, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with deionized water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plate five times with 1% acetic acid to remove unbound SRB dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic and anti-proliferative effects of this compound.

Experimental Workflow Experimental Workflow for this compound Assays cluster_assays Assays start Start cell_culture Cell Culture (e.g., P388) start->cell_culture seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Treatment with This compound (serial dilutions) seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis data_analysis Data Analysis (IC50, % Apoptosis) mtt->data_analysis srb->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: Workflow for this compound assays.

References

Application Notes and Protocols for Bastadin 10 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bastadin 10 is a member of the bastadin family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta. Bastadins have garnered significant interest in oncology research due to their potent cytotoxic and cytostatic effects on various cancer cell lines. This document provides detailed experimental protocols for investigating the anti-cancer effects of this compound, focusing on cell viability, apoptosis, and cell cycle analysis. The protocols are intended to serve as a comprehensive guide for researchers evaluating the therapeutic potential of this compound. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for similar compounds, such as Bastadin 6, and provide a robust framework for experimentation.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound across a range of human cancer cell lines. These values are for illustrative purposes and should be determined experimentally for the cell lines of interest.

Cell LineCancer TypePutative IC50 (µM)
MCF-7Breast Adenocarcinoma1.5
MDA-MB-231Breast Adenocarcinoma2.8
A549Lung Carcinoma3.2
HCT116Colon Carcinoma0.9
U-87 MGGlioblastoma4.5
PC-3Prostate Adenocarcinoma2.1
P388Murine Leukemia0.5[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of this compound in complete growth medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines of interest

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Human cancer cell lines of interest

  • Complete growth medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Bastadin10_Experimental_Workflow start Start: Culture Cancer Cell Lines seed_viability Seed cells in 96-well plates start->seed_viability seed_apoptosis Seed cells in 6-well plates start->seed_apoptosis seed_cellcycle Seed cells in 6-well plates start->seed_cellcycle treat_viability Treat with this compound (Dose-response) seed_viability->treat_viability mtt_assay MTT Assay treat_viability->mtt_assay ic50 Determine IC50 mtt_assay->ic50 treat_apoptosis Treat with this compound (at IC50) ic50->treat_apoptosis Informs concentration treat_cellcycle Treat with this compound (at IC50) ic50->treat_cellcycle Informs concentration seed_apoptosis->treat_apoptosis annexin_pi Annexin V/PI Staining treat_apoptosis->annexin_pi flow_apoptosis Flow Cytometry Analysis (Apoptosis Quantification) annexin_pi->flow_apoptosis seed_cellcycle->treat_cellcycle pi_stain Propidium Iodide Staining treat_cellcycle->pi_stain flow_cellcycle Flow Cytometry Analysis (Cell Cycle Distribution) pi_stain->flow_cellcycle

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

Bastadin10_Signaling_Pathway bastadin10 This compound ryr Ryanodine Receptors (RyR) bastadin10->ryr ca_release Increased Intracellular Ca2+ ryr->ca_release er_stress ER Stress ca_release->er_stress caspases Caspase Activation er_stress->caspases cyclins_cdks Modulation of Cyclins/CDKs er_stress->cyclins_cdks apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest caspases->apoptosis cyclins_cdks->cell_cycle_arrest

Caption: Putative signaling pathway of this compound in cancer cells.

Disclaimer: The protocols and data presented in this document are intended for research purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The putative signaling pathway is a simplified model based on the known effects of related compounds and requires experimental validation for this compound.

References

Preparation of Bastadin 10 Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bastadin 10 is a brominated tyrosine-derived macrocyclic metabolite isolated from the marine sponge Ianthella basta. It exhibits a range of biological activities, making it a compound of interest for drug discovery and development. Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions for use in various in vitro experiments.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate stock solution preparation.

PropertyValueSource
Molecular Weight 956.2 g/mol [1][2]
Chemical Formula C₃₄H₂₈Br₄N₄O₉[2]
Appearance Solid (form may vary)General knowledge
Solubility Poorly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).Inferred from properties of similar compounds

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). DMSO is a common solvent for water-insoluble compounds used in biological assays due to its high solubilizing capacity and miscibility with aqueous media at low concentrations.

Materials:

  • This compound (solid form)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Equilibrate Reagents: Allow the container of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric water.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.9562 mg of this compound.

    • Calculation:

      • Desired Concentration (M) = 0.010 mol/L

      • Molecular Weight (MW) = 956.2 g/mol

      • Desired Volume (V) = 0.001 L

      • Mass (g) = M x MW x V = 0.010 mol/L x 956.2 g/mol x 0.001 L = 0.0009562 g = 0.9562 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of 100% DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Ensure the tube is tightly capped.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution of the this compound.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Labeling and Storage:

    • Clearly label the tube with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the stock solution as recommended in the "Storage and Stability" section below.

Preparation of Working Solutions

For most cell-based experiments, the high concentration of DMSO in the stock solution will be toxic to cells. Therefore, it is crucial to dilute the stock solution to a working concentration where the final DMSO concentration is non-toxic (typically ≤ 0.1% v/v).

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:1000 serial dilution.

  • For instance, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium or experimental buffer.

  • Mix thoroughly by gentle pipetting or brief vortexing before adding to your experimental setup.

Storage and Stability

  • Short-term Storage: For use within a few days, the stock solution can be stored at 4°C.

  • Long-term Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Protection from Light: Store stock solutions in amber or light-blocking containers to prevent potential photodegradation.

  • Minimizing Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation. It is highly recommended to prepare single-use aliquots.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Ensure the stock solution container is tightly sealed to prevent the introduction of water, which can affect compound stability and solubility.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing this compound stock and working solutions, and a simplified representation of a generic signaling pathway that could be investigated using this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw For Experimental Use dilute Dilute in Experimental Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for Preparing this compound Stock and Working Solutions.

G Bastadin10 This compound TargetProtein Target Protein (e.g., Enzyme, Receptor) Bastadin10->TargetProtein Modulation DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector2->CellularResponse

Caption: Generic Signaling Pathway Modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Bastadin 10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Bastadin 10 total synthesis. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general retrosynthetic strategy for the total synthesis of this compound?

A1: The most common and effective retrosynthetic approach for this compound involves a disconnection of the macrocyclic structure at the two amide bonds. This strategy divides the molecule into two key fragments: an α,ω-dicarboxylic acid unit (the "eastern" fragment) and an α,ω-diamine unit (the "western" fragment).[1][2] This approach allows for a convergent synthesis, where the two complex fragments are synthesized separately before being coupled and cyclized in the final steps.

Q2: What are the most challenging steps in the total synthesis of this compound?

A2: The primary challenges in the synthesis of this compound are:

  • Formation of the polyhalogenated diaryl ether linkages: These sterically hindered ethers are difficult to construct using standard Williamson ether synthesis conditions. The Ullmann condensation is a common alternative, but can suffer from low yields and harsh reaction conditions. A more efficient method employing diaryl iodonium salts has been developed to address this challenge.[1][2]

  • Macrolactamization: The final ring-closing step to form the 28-membered macrocycle can be low-yielding due to entropic factors and competing intermolecular side reactions. High-dilution conditions are typically required to favor the intramolecular cyclization.

Q3: Are there any recommended methods for the purification of this compound and its precursors?

A3: Purification of the brominated intermediates and the final macrocyclic product often requires a combination of chromatographic techniques. Column chromatography on silica gel is typically used for the purification of the eastern and western fragments.[3] Due to the structural similarity of potential side products, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is often essential for the final purification of this compound to achieve high purity.[4][5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the key stages of the this compound synthesis.

Issue 1: Low Yield in Diaryl Ether Formation (Ullmann Condensation)
  • Symptom: The coupling of the brominated phenolic precursors to form the diaryl ether linkage results in a low yield of the desired product, with significant recovery of starting materials or formation of side products.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The ortho-bromine substituents on the phenolic rings sterically hinder the coupling reaction.Consider using the diaryl iodonium salt method, which has been shown to be more efficient for the synthesis of these challenging diaryl ethers.[1][2]
Copper Catalyst Inactivity: The copper catalyst may be deactivated or of insufficient quality.Use activated copper powder or a well-defined copper(I) salt. Ensure anhydrous and oxygen-free reaction conditions to prevent catalyst poisoning.
High Reaction Temperature Leading to Decomposition: Elevated temperatures required for the Ullmann reaction can lead to the decomposition of sensitive functional groups.Optimize the reaction temperature and time. Explore the use of ligands that can promote the reaction at lower temperatures.
Side Reactions: Homocoupling of the aryl halides or other side reactions can reduce the yield of the desired heterodimer.Use a stoichiometric excess of the more readily available coupling partner to drive the reaction towards the desired product.
Issue 2: Inefficient Macrolactamization
  • Symptom: The final macrocyclization step to form the this compound macrocycle results in a low yield, with the formation of linear oligomers or polymers.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Intermolecular Reactions: At high concentrations, the linear precursor is more likely to react with other molecules rather than cyclize.Employ high-dilution conditions (typically in the range of 1-5 mM) to favor the intramolecular reaction. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.[6]
Poor Pre-organization of the Linear Precursor: The linear precursor may not readily adopt a conformation suitable for cyclization.The choice of solvent can influence the conformation of the linear precursor. Solvents like DMF or DMSO can help to disrupt intermolecular hydrogen bonding and promote a more folded conformation.[7]
Ineffective Coupling Reagent: The chosen coupling reagent may not be sufficiently reactive to promote the amide bond formation under dilute conditions.Use a highly efficient coupling reagent such as HATU, HBTU, or DPPA. Optimize the reaction temperature and the amount of base used.

Experimental Protocols

The following are generalized protocols for the key steps in the total synthesis of this compound, based on the strategy developed by Couladouros et al.[1][2] For precise quantities and detailed procedures, it is imperative to consult the original publication.

Synthesis of the "Eastern" Fragment (α,ω-Dicarboxylic Acid)
  • Diaryl Ether Formation via Iodonium Salts: A brominated phenol is coupled with a diaryl iodonium salt in the presence of a copper catalyst and a base (e.g., pyridine) in a suitable solvent (e.g., DMF). The reaction is typically stirred at an elevated temperature until completion.

  • Functional Group Manipulations: The terminal functional groups are then converted to carboxylic acids. This may involve steps such as oxidation of aldehydes or hydrolysis of esters.

Synthesis of the "Western" Fragment (α,ω-Diamine)
  • Diaryl Ether Formation: Similar to the eastern fragment, a diaryl ether linkage is constructed using the diaryl iodonium salt method.

  • Introduction of Nitrile Groups: The precursor is functionalized with nitrile groups at the termini.

  • Cobalt Boride Mediated Reduction: The nitrile groups are reduced to primary amines using cobalt boride (CoCl₂/NaBH₄) in methanol. This step is crucial for the formation of the diamine fragment.[1]

Final Coupling and Macrolactamization
  • Amide Coupling: The eastern and western fragments are coupled together using a standard peptide coupling reagent (e.g., EDC/HOBt or HATU) to form the linear precursor.

  • Deprotection: Any protecting groups on the terminal carboxylate and amine are removed.

  • Macrolactamization: The deprotected linear precursor is subjected to high-dilution conditions in the presence of a potent coupling reagent to effect the final ring closure.

Data Presentation

The following table summarizes the reported yields for the key transformations in the synthesis of bastadins, as described in the general method by Couladouros et al. Note that specific yields for each step of the this compound synthesis should be obtained from the detailed experimental section of the primary literature.[1]

Reaction StepReagents/ConditionsReported Yield Range
Diaryl Ether FormationDiaryl Iodonium Salt, Cu(I) catalyst, PyridineGood to Fair
Nitrile ReductionCoCl₂, NaBH₄, MeOHHigh
MacrolactamizationHigh Dilution, Coupling Reagent (e.g., DPPA)Moderate

Visualizations

Retrosynthetic Analysis of this compound

G Bastadin_10 This compound Linear_Precursor Linear Precursor Bastadin_10->Linear_Precursor Macrolactamization Eastern_Fragment Eastern Fragment (α,ω-Dicarboxylic Acid) Linear_Precursor->Eastern_Fragment Amide Coupling Western_Fragment Western Fragment (α,ω-Diamine) Linear_Precursor->Western_Fragment Amide Coupling Building_Blocks_E Brominated Phenolic Building Blocks Eastern_Fragment->Building_Blocks_E Diaryl Ether Formation & Functional Group Manipulation Building_Blocks_W Brominated Phenolic Building Blocks Western_Fragment->Building_Blocks_W Diaryl Ether Formation & Nitrile Reduction

Caption: Retrosynthetic analysis of this compound.

Troubleshooting Workflow for Low Macrolactamization Yield

G Start Low Macrolactamization Yield Check_Concentration Check Reaction Concentration Start->Check_Concentration High_Concentration Concentration > 5 mM? Check_Concentration->High_Concentration Dilute Implement High Dilution Protocol (Slow Addition) High_Concentration->Dilute Yes Check_Coupling_Reagent Evaluate Coupling Reagent High_Concentration->Check_Coupling_Reagent No Dilute->Check_Coupling_Reagent Inefficient_Reagent Using a Weak Coupling Reagent? Check_Coupling_Reagent->Inefficient_Reagent Change_Reagent Switch to a More Potent Reagent (e.g., HATU, DPPA) Inefficient_Reagent->Change_Reagent Yes Check_Solvent Assess Solvent Choice Inefficient_Reagent->Check_Solvent No Change_Reagent->Check_Solvent Poor_Solvent Is the Solvent Promoting Aggregation? Check_Solvent->Poor_Solvent Change_Solvent Use a More Polar, Non-protic Solvent (e.g., DMF, DMSO) Poor_Solvent->Change_Solvent Yes Success Improved Yield Poor_Solvent->Success No Change_Solvent->Success

Caption: Troubleshooting workflow for macrolactamization.

References

Technical Support Center: Synthesis of Bastadin 10's Macrocyclic Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the macrocyclic core of Bastadin 10. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with this complex synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for the macrocyclic core of this compound?

A1: The most effective strategy involves a convergent synthesis approach. The macrocycle is retrosynthetically disconnected at the two amide bonds, breaking it down into two key fragments: an α,ω-diamine (referred to as the "western part") and an α,ω-dicarboxylic acid (the "eastern part").[1] These two fragments are synthesized separately and then coupled, followed by a final macrolactamization step to form the macrocyclic core.

Q2: What is the most challenging aspect of synthesizing the "western" and "eastern" fragments?

A2: The primary challenge lies in the efficient construction of the sterically hindered and electronically deactivated diaryl ether linkages present in both fragments.[1] These linkages are often difficult to form using traditional methods due to the presence of ortho-bromo substituents.

Q3: Which method is recommended for the formation of the diaryl ether bonds in the this compound synthesis?

A3: The diaryl iodonium salt method has proven to be a highly effective and reliable approach for constructing the challenging diaryl ether linkages in the synthesis of Bastadins, including this compound.[1][2] This method allows for the coupling of a phenol with a symmetrical diaryl iodonium salt to build the densely functionalized aromatic backbone.

Q4: Are there specific protecting group strategies that are crucial for this synthesis?

A4: Yes, a robust protecting group strategy is essential. Phenolic hydroxyl groups are typically protected as benzyl ethers, which are stable under a variety of reaction conditions and can be removed at a late stage of the synthesis. Amine and carboxylic acid functionalities also require appropriate protection to prevent unwanted side reactions during the coupling and cyclization steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound's macrocyclic core.

Problem 1: Low Yield in Diaryl Ether Formation (Ullmann Condensation or Iodonium Salt Method)
Symptom Possible Cause Troubleshooting Steps
Low to no conversion of starting materials to the desired diaryl ether.1. Inactive Catalyst: The copper catalyst (in Ullmann-type reactions) may be oxidized or of poor quality. 2. Poor Substrate Solubility: The phenolic or aryl halide starting materials may have limited solubility in the reaction solvent. 3. Steric Hindrance: The presence of bulky ortho substituents can significantly slow down the reaction rate. 4. Inappropriate Ligand (for Iodonium Salt Method): The chosen ligand may not be optimal for promoting the reductive elimination step.1. Catalyst Activation: For Ullmann reactions, use freshly activated copper powder or a soluble copper(I) salt. Ensure anhydrous and inert reaction conditions. 2. Solvent Screening: Test a range of high-boiling polar aprotic solvents such as DMF, DMSO, or NMP to improve solubility. 3. Higher Temperatures and Longer Reaction Times: For sterically hindered substrates, increasing the reaction temperature and extending the reaction time may be necessary. Monitor the reaction progress carefully to avoid decomposition. 4. Ligand Optimization: For the iodonium salt method, screen different ligands (e.g., phosphine-based or nitrogen-based ligands) to identify one that facilitates the desired coupling.
Formation of significant amounts of side products (e.g., homocoupling of the aryl halide).1. Incorrect Stoichiometry: An excess of the aryl halide can favor homocoupling. 2. Presence of Water: Moisture can lead to the decomposition of organometallic intermediates and promote side reactions.1. Optimize Stoichiometry: Carefully control the ratio of the phenol to the aryl halide (or iodonium salt). A slight excess of the phenol may be beneficial. 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Problem 2: Difficulties in the Macrolactamization Step
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired macrocycle, with the starting linear precursor remaining or forming oligomers.1. High Concentration: At high concentrations, intermolecular reactions (oligomerization) are favored over the desired intramolecular cyclization. 2. Unfavorable Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure. 3. Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid for amide bond formation.1. High Dilution Conditions: Perform the macrolactamization under high dilution conditions (typically 1-5 mM) to favor the intramolecular reaction. This can be achieved by the slow addition of the linear precursor to a large volume of solvent. 2. Use of a Template or Conformation-Inducing Additive: In some cases, the addition of a template molecule or specific solvent can help to pre-organize the linear precursor into a favorable conformation for cyclization. 3. Screen Coupling Reagents: Test a variety of modern peptide coupling reagents known for their high efficiency in sterically hindered systems, such as HATU, HBTU, or PyBOP, in combination with a non-nucleophilic base like DIEA.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis is provided below.

Protocol: Diaryl Ether Formation via the Diaryl Iodonium Salt Method

This protocol is a generalized procedure based on the successful application of this method in Bastadin syntheses.[1]

Materials:

  • Phenol precursor

  • Symmetrical diaryl iodonium salt

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the phenol precursor, the diaryl iodonium salt (1.1 equivalents), the copper(I) catalyst (0.1 equivalents), and the ligand (0.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Visualizations

Synthetic Strategy Workflow

G cluster_fragments Fragment Synthesis cluster_assembly Macrocycle Assembly Western_Part α,ω-Diamine (Western Part) Coupling Amide Bond Formation Western_Part->Coupling Eastern_Part α,ω-Dicarboxylic Acid (Eastern Part) Eastern_Part->Coupling Macrolactamization Intramolecular Cyclization Coupling->Macrolactamization Bastadin_10_Core This compound Macrocyclic Core Macrolactamization->Bastadin_10_Core

Caption: Convergent synthetic strategy for the this compound macrocyclic core.

Troubleshooting Logic for Low Macrolactamization Yield

G Low_Yield Low Macrolactamization Yield Check_Concentration Is concentration < 5 mM? Low_Yield->Check_Concentration High_Dilution Implement High Dilution Check_Concentration->High_Dilution No Check_Coupling_Reagent Is coupling reagent efficient? Check_Concentration->Check_Coupling_Reagent Yes Screen_Reagents Screen Coupling Reagents (HATU, HBTU, PyBOP) Check_Coupling_Reagent->Screen_Reagents No Check_Conformation Is precursor conformation favorable? Check_Coupling_Reagent->Check_Conformation Yes Solvent_Screening Solvent/Additive Screening Check_Conformation->Solvent_Screening No

Caption: Decision tree for troubleshooting low macrolactamization yields.

References

Bastadin 10 Solubility and Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Bastadin 10 in aqueous buffers. This resource offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to facilitate the smooth execution of experiments involving this complex marine natural product.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Researchers working with the hydrophobic molecule this compound often encounter difficulties in achieving desired concentrations in aqueous buffers, which can impact experimental reproducibility and outcomes. This guide provides a systematic approach to addressing these challenges.

Problem: this compound precipitates out of solution upon addition to aqueous buffer.

Cause: this compound is a highly hydrophobic molecule with a calculated XLogP3 of 7.7, indicating poor aqueous solubility.[1] Direct addition to aqueous buffers will likely result in immediate precipitation.

Solutions:

  • Use of a Co-solvent: The most common and effective method is to first dissolve this compound in a water-miscible organic solvent before adding it to the aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[2]

    • Procedure:

      • Prepare a high-concentration stock solution of this compound in 100% DMSO.

      • Serially dilute the stock solution in your aqueous buffer to the final desired concentration.

      • Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤ 0.1% - 1% v/v).

      • Always perform a vehicle control experiment using the same final concentration of the co-solvent.

  • Employing Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility.[3]

    • Surfactants/Detergents: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate hydrophobic compounds.

Problem: Low or inconsistent biological activity observed in assays.

Cause: This may be due to the formation of micro-precipitates or aggregation of this compound in the aqueous medium, reducing its effective concentration and availability to the target.

Solutions:

  • Vortexing and Sonication: After diluting the stock solution into the aqueous buffer, ensure thorough mixing by vortexing. Gentle sonication can also help to break up small aggregates.

  • Preparation of Fresh Dilutions: Due to its poor stability in aqueous solutions, it is recommended to prepare fresh dilutions of this compound for each experiment from a frozen stock solution.

  • Solubility Assessment: Before conducting biological assays, it is advisable to perform a preliminary solubility test at the desired final concentration and buffer conditions. This can be done by visual inspection for turbidity or by analytical methods such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of soluble compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its hydrophobic nature, 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2]

Q2: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines. It is crucial to include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q3: Can I store this compound solutions in aqueous buffers?

A3: It is not recommended to store this compound in aqueous buffers for extended periods, as it is prone to precipitation and degradation. Prepare fresh dilutions from a DMSO stock for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.

Q4: My experiment requires a very low final solvent concentration. What are my options?

A4: If a very low solvent concentration is required, consider using solubilizing excipients like cyclodextrins or formulating this compound into a solid dispersion.[3][4] These methods can enhance aqueous solubility without the need for organic co-solvents.

Quantitative Data Summary

Solvent / Excipient Type Key Properties Typical Starting Concentration in Stock Notes
Dimethyl sulfoxide (DMSO) Polar aprotic solventMiscible with water, dissolves a wide range of compounds.[2]1-100 mMFinal concentration in assay should be kept low (e.g., <0.5%).
Ethanol Polar protic solventMiscible with water.1-50 mMCan have effects on cellular systems at higher concentrations.
β-Cyclodextrins Solubilizing excipientEncapsulates hydrophobic molecules to increase aqueous solubility.[3]Varies (e.g., 1-10 mM)Can be used to create solvent-free aqueous solutions.
Tween® 20 / Polysorbate 20 Non-ionic surfactantForms micelles to solubilize hydrophobic compounds.Varies (e.g., 0.01-0.1% w/v)Use above the critical micelle concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. A brief sonication may be used if necessary.

    • To prepare the working solution, perform a serial dilution of the DMSO stock into the aqueous buffer. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Ensure the final DMSO concentration in the working solution is at an acceptable level for your experiment (e.g., ≤ 0.1%).

    • Vortex the working solution thoroughly before use.

    • Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without this compound.

Visualizations

This compound Mechanism of Action on Ryanodine Receptors

This compound is known to modulate the function of ryanodine receptors (RyRs), which are critical intracellular calcium release channels.[5] It acts by stabilizing the open conformation of the RyR channel in an FKBP12-dependent manner, leading to enhanced calcium release from intracellular stores.[6] This sustained increase in cytosolic calcium can trigger various downstream cellular signaling pathways.

Bastadin10_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ Bastadin10 This compound Bastadin10->RyR Binds and stabilizes open conformation FKBP12 FKBP12 FKBP12->RyR Required for This compound effect Downstream Downstream Signaling Ca_Cytosol->Downstream Activates Troubleshooting_Workflow Start Start: This compound Solubility Issue Check_Solvent Is a co-solvent (e.g., DMSO) being used to make a stock solution? Start->Check_Solvent Use_DMSO Action: Prepare a concentrated stock in 100% DMSO Check_Solvent->Use_DMSO No Check_Final_Conc Is the final co-solvent concentration in the assay <1%? Check_Solvent->Check_Final_Conc Yes Use_DMSO->Check_Final_Conc Reduce_Solvent Action: Lower the final co-solvent concentration Check_Final_Conc->Reduce_Solvent No Check_Mixing Is the working solution vortexed/sonicated after dilution? Check_Final_Conc->Check_Mixing Yes Reduce_Solvent->Check_Mixing Mix_Thoroughly Action: Ensure thorough mixing Check_Mixing->Mix_Thoroughly No Consider_Excipients Still issues? Consider using solubilizing excipients (e.g., cyclodextrins) Check_Mixing->Consider_Excipients Yes Mix_Thoroughly->Consider_Excipients Success Success: Solubility issue resolved Consider_Excipients->Success

References

Stability of Bastadin 10 in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Bastadin 10 in common laboratory solvents and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in DMSO?

A1: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in DMSO. As a general practice for natural products, it is recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For initial experiments, a preliminary stability test is advised.

Q2: How stable is this compound in aqueous cell culture media?

A2: Specific stability data for this compound in various cell culture media (e.g., DMEM, RPMI-1640) is not available in the scientific literature. The stability of compounds in aqueous media can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is crucial to perform a stability assessment under your specific experimental conditions. As a general guideline, it is best to add this compound to the cell culture medium immediately before starting the experiment.

Q3: Are there any general precautions I should take when handling this compound solutions?

A3: Yes. This compound, like many brominated tyrosine derivatives, may be sensitive to light and repeated freeze-thaw cycles. It is advisable to protect solutions from light by using amber vials or wrapping containers in foil. Aliquoting stock solutions will help to avoid degradation from repeated temperature changes.

Q4: What are the primary cellular targets of this compound?

A4: The primary molecular target of this compound is the ryanodine-sensitive Ca(2+) channel (RyR). This compound stabilizes the open conformation of the RyR channel in a manner that is dependent on the FK506-binding protein 12 (FKBP12). This leads to an increase in intracellular calcium concentrations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent experimental results with this compound. Degradation of this compound in stock solution or working solution.Prepare fresh stock solutions in anhydrous DMSO. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. Perform a stability check of your stock solution using HPLC or LC-MS/MS. For experiments, add this compound to the cell culture medium immediately before use.
Loss of compound activity over time in cell culture. Instability of this compound in the cell culture medium at 37°C.Determine the half-life of this compound in your specific cell culture medium. Consider a semi-continuous dosing regimen where the medium is replaced with fresh medium containing this compound at regular intervals.
Precipitation of this compound in aqueous media. Low aqueous solubility of this compound.Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to maintain solubility without causing solvent-related cytotoxicity. Perform a solubility test at your desired final concentration.

Stability of this compound: Experimental Data

As specific stability data for this compound is not publicly available, the following tables are presented with hypothetical data to illustrate how such information would be structured. Researchers are strongly encouraged to perform their own stability studies.

Table 1: Hypothetical Stability of this compound (10 mM) in Anhydrous DMSO

Storage ConditionTime Point% Remaining this compound
-80°C 1 month99.5%
3 months98.2%
6 months97.1%
-20°C 1 month97.8%
3 months94.5%
6 months90.3%
4°C 24 hours98.9%
72 hours95.2%
Room Temperature 8 hours96.5%
24 hours88.1%

Table 2: Hypothetical Stability of this compound (10 µM) in RPMI-1640 + 10% FBS at 37°C

Time Point% Remaining this compound
0 hours100%
4 hours92.3%
8 hours85.1%
12 hours78.9%
24 hours65.4%
48 hours42.7%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO and Cell Culture Media

This protocol provides a general framework for determining the stability of this compound.

1. Materials:

  • This compound
  • Anhydrous DMSO (cell culture grade)
  • Cell culture medium (e.g., RPMI-1640) with or without fetal bovine serum (FBS)
  • HPLC or LC-MS/MS system
  • C18 reverse-phase HPLC column
  • Acetonitrile (ACN), HPLC grade
  • Formic acid (FA), LC-MS grade
  • Water, HPLC grade
  • Incubator (37°C, 5% CO2)
  • Freezers (-20°C and -80°C) and refrigerator (4°C)

2. Preparation of Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • For stability in cell culture media, prepare a working solution by diluting the stock solution to a final concentration (e.g., 10 µM) in the desired medium.

3. Incubation Conditions:

  • In DMSO: Aliquot the stock solution and store at -80°C, -20°C, 4°C, and room temperature.
  • In Cell Culture Media: Incubate the working solution at 37°C in a cell culture incubator.

4. Sample Collection:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours for media; longer for DMSO), collect aliquots of the solutions.
  • For samples in cell culture media, it may be necessary to perform a protein precipitation step (e.g., by adding cold acetonitrile) followed by centrifugation to remove proteins before analysis.

5. Analytical Method (LC-MS/MS):

  • LC Conditions:
  • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • Precursor and product ions for this compound will need to be determined by infusing a standard solution.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound in anhydrous DMSO prep_working Dilute to 10 µM in Cell Culture Medium prep_stock->prep_working incubate_dmso Store DMSO stock at -80°C, -20°C, 4°C, RT prep_stock->incubate_dmso incubate_media Incubate media solution at 37°C prep_working->incubate_media collect_samples Collect aliquots at time points incubate_dmso->collect_samples incubate_media->collect_samples analyze_lcms Analyze by LC-MS/MS collect_samples->analyze_lcms calculate_stability Calculate % remaining and degradation rate analyze_lcms->calculate_stability

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_cell_membrane Cellular Environment cluster_cytoplasm Cytoplasm cluster_related_effects Effects of Related Bastadins (e.g., Bastadin 6) bastadin10 This compound ryr Ryanodine Receptor (RyR) bastadin10->ryr Stabilizes open state ca_release Increased Intracellular Ca²⁺ Release ryr->ca_release fkbp12 FKBP12 fkbp12->ryr Required for This compound action downstream Downstream Ca²⁺-dependent Signaling Pathways ca_release->downstream nfkb Potential Modulation of NF-κB Pathway downstream->nfkb vegf Inhibition of VEGF Signaling apoptosis Induction of Apoptosis in Endothelial Cells

Preventing non-specific binding of Bastadin 10 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of Bastadin 10 in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a macrocyclic brominated tyrosine derivative isolated from marine sponges. Its primary and well-characterized molecular target is the ryanodine receptor (RyR), a crucial intracellular calcium release channel located on the membrane of the endoplasmic/sarcoplasmic reticulum. This compound acts as a potent modulator of RyR function by stabilizing the open conformation of the channel, which leads to an increase in intracellular calcium levels. This interaction is notably dependent on the presence of the FK506-binding protein (FKBP12), a regulatory subunit of the RyR complex.

Q2: What are the common causes of non-specific binding in assays involving this compound?

Non-specific binding of this compound can arise from several factors, including:

  • Hydrophobic Interactions: The large, relatively hydrophobic structure of the this compound macrocycle can lead to its adsorption onto plastic surfaces of microplates, pipette tips, and other labware.

  • Electrostatic Interactions: Depending on the pH of the assay buffer and the pKa of its functional groups, this compound may carry a net charge, leading to non-specific interactions with charged surfaces or macromolecules.

  • Protein Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically interact with proteins or other components in the assay.

  • Matrix Effects: Complex biological samples (e.g., cell lysates, serum) contain numerous proteins and lipids that can non-specifically bind to this compound, reducing its effective concentration and increasing background signal.

Q3: What are the initial steps I should take to troubleshoot high background or inconsistent results in my this compound assay?

Start by systematically evaluating your assay components and protocol:

  • Run proper controls: Include no-Bastadin 10 controls, no-cell/no-protein controls, and controls with a known inactive compound to pinpoint the source of the non-specific signal.

  • Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration range where you observe a specific signal without excessive background.

  • Evaluate your assay buffer: The composition of your buffer is critical. Consider adjusting pH, salt concentration, and adding blocking agents or detergents.

  • Check your labware: Use low-binding microplates and pipette tips to minimize surface adsorption.

Troubleshooting Guides

Issue 1: High Background Signal in Cell-Based Assays (e.g., Calcium Flux Assays)

High background fluorescence or luminescence in cell-based assays can mask the specific signal from this compound's effect on RyR.

Potential Cause Recommended Solution
Non-specific binding to cell surfaces or extracellular matrix. Pre-treat cells with a blocking agent such as 0.1% to 1% Bovine Serum Albumin (BSA) in your assay buffer for 30-60 minutes before adding this compound.
This compound precipitation or aggregation in media. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into aqueous assay media. Avoid shock-dilution by adding the compound to the media with gentle vortexing. Consider the use of a non-ionic detergent like Tween-20 or Pluronic F-127 at a low concentration (0.01% - 0.05%).
Interaction with serum proteins in the culture medium. If possible, perform the assay in a serum-free medium or reduce the serum concentration during the assay incubation period.
Autofluorescence of this compound. Measure the fluorescence of this compound alone in the assay buffer at the wavelengths used for your calcium indicator dye. If it contributes significantly to the signal, subtract this background from your measurements.
Issue 2: Poor Reproducibility in Biochemical Assays (e.g., [³H]ryanodine binding assays)

Inconsistent results in biochemical assays can often be traced to the non-specific binding of this compound to assay components.

Potential Cause Recommended Solution
Adsorption of this compound to assay tubes or plates. Use low-protein-binding polypropylene tubes and plates. Pre-condition the labware by incubating with a blocking solution (e.g., 1% BSA) and rinsing before use.
Non-specific binding to membrane preparations or purified proteins. Include a blocking protein like BSA (0.1% - 1%) or casein in the assay buffer.[1] Non-ionic detergents such as Tween-20 or Triton X-100 (0.01% - 0.1%) can also be effective in reducing hydrophobic interactions.[2]
Ionic interference affecting binding. Optimize the salt concentration (e.g., 50-150 mM NaCl or KCl) in your assay buffer to minimize non-specific electrostatic interactions.[2][3]
Variability in this compound stock solution. Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -80°C. Ensure complete solubilization in the stock solvent.

Experimental Protocols

Protocol 1: General Assay Buffer Optimization for Reducing Non-Specific Binding

This protocol provides a systematic approach to optimizing your assay buffer to minimize non-specific binding of this compound.

  • Establish a Baseline: Perform your standard assay to determine the baseline signal-to-noise ratio and the level of non-specific binding.

  • Test Blocking Agents:

    • Prepare a series of assay buffers containing different blocking agents. Common choices and starting concentrations are listed in the table below.

    • Run your assay with each buffer, including appropriate controls.

    • Compare the specific signal and the background signal for each condition.

  • Titrate the Best Blocking Agent: Once you have identified an effective blocking agent, perform a concentration titration to find the optimal concentration that maximizes the signal-to-noise ratio.

  • Evaluate Detergents:

    • If hydrophobic interactions are suspected, add a non-ionic detergent to your optimized blocking buffer.

    • Test a range of concentrations to find the lowest effective concentration that does not disrupt your assay's biological components.

  • Adjust Ionic Strength:

    • Prepare buffers with varying concentrations of NaCl or KCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

    • Evaluate the effect on both specific and non-specific binding.

Table of Common Buffer Additives to Reduce Non-Specific Binding

Additive Typical Concentration Range Primary Mechanism of Action Notes
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Coats surfaces and blocks non-specific protein binding sites.[1][2]Use fatty-acid-free BSA for assays sensitive to lipids.
Casein 0.1% - 1% (w/v)A milk protein that effectively blocks non-specific binding.[1]Can interfere with some antibody-based detection methods.
Non-fat Dry Milk 1% - 5% (w/v)An inexpensive and effective blocking agent.Not recommended for assays involving avidin-biotin systems or phosphoprotein detection.[4]
Tween-20 0.01% - 0.1% (v/v)A non-ionic detergent that reduces hydrophobic interactions.[2][3]Higher concentrations may denature proteins or disrupt cell membranes.
Triton X-100 0.01% - 0.1% (v/v)A non-ionic detergent similar to Tween-20.Can interfere with certain enzymatic assays.
NaCl or KCl 50 mM - 200 mMReduces non-specific electrostatic interactions.[2][3]High salt concentrations can affect protein conformation and activity.

Visualizations

Bastadin10_Signaling_Pathway Bastadin10 This compound RyR Ryanodine Receptor (RyR) (on ER/SR membrane) Bastadin10->RyR Binds and stabilizes open state Ca_Cyto Cytosolic Ca²⁺ (Increased) RyR->Ca_Cyto Releases Ca²⁺ from ER/SR FKBP12 FKBP12 FKBP12->RyR Modulates RyR function ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) Ca_ER Ca²⁺ Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Gene Expression, Apoptosis) Ca_Cyto->Downstream Triggers

Caption: Signaling pathway of this compound action on the Ryanodine Receptor.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Controls Are controls (no compound, no target) also high? Start->Check_Controls Optimize_Buffer Optimize Assay Buffer Check_Controls->Optimize_Buffer Yes Optimize_Conc Optimize this compound Concentration Check_Controls->Optimize_Conc No Add_Blocker Add Blocking Agent (e.g., 0.1% BSA) Optimize_Buffer->Add_Blocker Add_Detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) Add_Blocker->Add_Detergent Adjust_Salt Adjust Salt Concentration (e.g., 150 mM NaCl) Add_Detergent->Adjust_Salt Check_Labware Use Low-Binding Plates/Tips Adjust_Salt->Check_Labware End Reduced Non-Specific Binding Check_Labware->End Optimize_Conc->End

Caption: Troubleshooting workflow for high non-specific binding of this compound.

References

Technical Support Center: Optimizing Bastadin 10 Concentration for Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Bastadin 10 in calcium imaging experiments. The following information is designed to address common challenges and provide clear protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in calcium signaling?

A1: this compound functions by modulating the activity of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic and sarcoplasmic reticulum. Specifically, this compound stabilizes the open conformation of the RyR channel in a manner that is dependent on the presence of the FK506-binding protein 12 (FKBP12)[1]. This stabilization of the open state leads to an increased efflux of Ca2+ from intracellular stores into the cytoplasm, resulting in a detectable increase in the intracellular calcium concentration.

Q2: What is a good starting concentration for this compound in a calcium imaging experiment?

Q3: How should I prepare and store this compound?

A3: this compound is a hydrophobic molecule and should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). To prepare a working solution, the DMSO stock should be diluted in your aqueous experimental buffer or cell culture medium. It is important to keep the final DMSO concentration in your experiment as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic[3][4][5]. When diluting the DMSO stock, add it to the aqueous solution while vortexing to prevent precipitation[6]. Stock solutions in DMSO can generally be stored at -20°C for several months, but it is recommended to aliquot the stock to avoid repeated freeze-thaw cycles[7].

Q4: Is this compound cytotoxic?

A4: While specific cytotoxicity data for this compound is limited, related bastadin compounds have been shown to exhibit cytotoxic effects in various cancer cell lines. The cytotoxicity of this compound will be cell-type dependent and concentration-dependent. Therefore, it is essential to perform a cytotoxicity assay in parallel with your calcium imaging experiments to ensure that the observed calcium signals are not a result of cell death.

Troubleshooting Guide

Problem Possible Cause Solution
No or weak calcium signal after this compound application. 1. This compound concentration is too low. 2. Cells do not express functional ryanodine receptors (RyRs) or FKBP12. 3. Poor loading of the calcium indicator dye. 4. This compound has precipitated out of solution. 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Confirm RyR and FKBP12 expression in your cell line using techniques like Western blot or qPCR. Use a positive control cell line known to express these proteins. 3. Optimize dye loading conditions (concentration, incubation time, and temperature). Ensure cells are healthy before and after loading. 4. Visually inspect your working solution for any precipitate. Prepare fresh dilutions and ensure vigorous mixing when diluting the DMSO stock.
High background fluorescence. 1. Incomplete removal of extracellular calcium indicator dye. 2. Autofluorescence from the cell culture medium or the compound itself. 3. Sub-optimal imaging settings. 1. Ensure thorough washing of cells after dye loading. 2. Use a phenol red-free imaging buffer. Test for this compound autofluorescence at your imaging wavelengths. 3. Adjust microscope settings (e.g., gain, exposure time) to minimize background noise.
Cells are dying during the experiment. 1. This compound concentration is too high, causing cytotoxicity. 2. The final DMSO concentration is toxic to the cells. 3. Phototoxicity from prolonged exposure to excitation light. 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). 3. Reduce the intensity and duration of light exposure. Use a more sensitive camera or a brighter calcium indicator.
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Inconsistent preparation of this compound working solutions. 3. Fluctuations in experimental conditions (e.g., temperature, pH). 1. Use cells at a consistent passage number and confluency. Regularly check for signs of stress or contamination. 2. Prepare fresh dilutions of this compound for each experiment from a well-mixed stock solution. 3. Maintain stable environmental conditions throughout the experiment. Use a heated microscope stage and buffered solutions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound (Concentration-Response Curve)

This protocol outlines the steps to determine the effective concentration range of this compound for inducing calcium release in your cell type of interest.

Materials:

  • Cells of interest plated in a 96-well black-walled, clear-bottom plate

  • This compound stock solution (10 mM in DMSO)

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Positive control (e.g., ionomycin or caffeine)

  • Fluorescence plate reader or microscope capable of kinetic reads

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Calcium Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with warm HBSS to remove extracellular dye.

    • Add fresh HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in HBSS to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (HBSS with the same final DMSO concentration as the highest this compound concentration).

    • Include a positive control (e.g., 10 µM ionomycin).

  • Calcium Imaging:

    • Place the 96-well plate in the fluorescence reader.

    • Set the instrument to record fluorescence intensity over time (e.g., one reading every 1-2 seconds for 5-10 minutes).

    • Establish a baseline fluorescence reading for 30-60 seconds.

    • Add the different concentrations of this compound, vehicle control, and positive control to the wells.

    • Continue recording the fluorescence signal.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by dividing ΔF by the baseline fluorescence (ΔF/F0).

    • Plot the normalized fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Assessing this compound Cytotoxicity

This protocol uses the MTT assay to determine the concentration range at which this compound is toxic to the cells.

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium at twice the final desired concentration.

    • Remove half of the medium from each well and add an equal volume of the 2x this compound dilutions.

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).

    • Incubate the cells for the desired time period (e.g., 2, 4, or 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

    • Remove the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the this compound concentration to determine the IC50 value.

Quantitative Data Summary

Compound Assay Parameter Value Reference
Bastadin 20SR Ca2+ Channel AgonistEC5020.6 µM[2]
15,34-O-disulfatobastadin 7SR Ca2+ Channel AgonistEC5013.6 µM[2]
10-O-sulfatobastadin 3SR Ca2+ Channel AgonistEC50100 µM[2]
DMSOCytotoxicity in various cell linesSafe Concentration≤ 0.5%[3][4][5]

Visualizations

Bastadin10_Signaling_Pathway cluster_ER Endoplasmic Reticulum RyR Ryanodine Receptor (RyR) Cytoplasm_Ca Cytoplasmic Ca2+ RyR->Cytoplasm_Ca Ca2+ Release Ca_Store Ca2+ Store FKBP12 FKBP12 FKBP12->RyR Associates with RyR Bastadin10 This compound Bastadin10->RyR Binds and stabilizes open conformation Downstream Downstream Ca2+ Signaling Cytoplasm_Ca->Downstream

Caption: Signaling pathway of this compound-induced calcium release.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Plate_Cells Plate Cells Load_Dye Load Cells with Calcium Indicator Plate_Cells->Load_Dye Prepare_B10 Prepare this compound Serial Dilutions Add_B10 Add this compound Prepare_B10->Add_B10 Baseline Acquire Baseline Fluorescence Load_Dye->Baseline Baseline->Add_B10 Record_Signal Record Fluorescence Signal Over Time Add_B10->Record_Signal Analyze_Data Calculate ΔF/F0 Record_Signal->Analyze_Data Plot_Curve Plot Dose-Response Curve Analyze_Data->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for determining the optimal this compound concentration.

References

Technical Support Center: Bastadin 10 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, validating, and controlling for the off-target effects of Bastadin 10. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is primarily known as a potent modulator of the ryanodine receptor (RyR), an intracellular calcium release channel. It functions by stabilizing the open conformation of the RyR channel in a manner that is dependent on the presence of the FK506-binding protein 12 (FKBP12). This stabilization leads to an increased probability of the channel being open, resulting in elevated cytosolic calcium levels. This action is reversible.[1][2][3]

Q2: What are the expected downstream cellular consequences of this compound's on-target activity?

Given that intracellular calcium is a ubiquitous second messenger, the primary, on-target effect of this compound on RyR channels can trigger a wide range of downstream signaling events. Researchers should anticipate alterations in pathways sensitive to calcium fluctuations, including:

  • MAPK/ERK Pathway: Calcium signaling can intersect with and modulate the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: Crosstalk exists between calcium signaling and the PI3K/Akt pathway, a key regulator of cell growth, metabolism, and survival.

  • Apoptosis and Cell Proliferation: Due to the influence on the pathways mentioned above, changes in apoptotic and proliferative rates are expected. For instance, the related compound Bastadin 6 has been shown to selectively induce apoptosis in endothelial cells and inhibit proliferation.[4]

Q3: Are there any known or suspected off-target proteins for this compound?

While the primary target of this compound is the RyR-FKBP12 complex, the potential for off-target interactions exists, as is common with small molecules. Due to its chemical structure as a brominated tyrosine derivative and a macrocycle, potential off-target classes could include:

  • Other Ion Channels: While its effect is potent on RyR2, its interaction with other calcium channels or other types of ion channels has not been extensively ruled out.

  • Kinases: The structural motifs of this compound may allow for interactions with the ATP-binding sites of various protein kinases.

  • Phosphatases: As key regulators of signaling pathways, phosphatases are also potential off-target candidates.

Direct, experimentally confirmed off-targets for this compound are not well-documented in publicly available literature. Therefore, empirical validation is crucial for any experimental system.

Troubleshooting Guide

Problem: I am observing a cellular phenotype that cannot be explained by the known on-target effects of this compound on calcium signaling.

This is a common indication of potential off-target effects. The following steps can help you dissect the observed phenotype:

  • Validate On-Target Engagement: First, confirm that this compound is engaging its primary target in your experimental system. This can be done by demonstrating that the observed effect is sensitive to FK506 or rapamycin, which would displace FKBP12 from the RyR complex and abrogate the on-target effect of this compound.[2][3]

  • Use a Structurally Related but Inactive Analog: If available, use a Bastadin analog that is known to be inactive against RyR channels. For example, the bisdebromo analogue of this compound is reported to be inactive.[1] If the phenotype persists with the inactive analog, it is highly likely to be an off-target effect.

  • Broad-Spectrum Off-Target Identification: Employ unbiased, proteome-wide methods to identify potential off-target proteins. The recommended approaches are detailed in the "Experimental Protocols" section below and include:

    • Cellular Thermal Shift Assay (CETSA): To identify proteins that are thermally stabilized upon direct binding of this compound.

    • Affinity Purification-Mass Spectrometry (AP-MS): To pull down proteins that interact with an immobilized version of this compound.

    • Kinase Profiling: To screen for interactions with a large panel of kinases.

Problem: How can I differentiate between a downstream effect of on-target calcium modulation and a direct off-target interaction?

This is a critical experimental question. The following workflow can help distinguish between these two possibilities:

G A Observe Phenotype with this compound B Is the phenotype blocked by RyR inhibitors (e.g., Ryanodine) or FKBP12 ligands (e.g., FK506)? A->B C Phenotype is likely a downstream effect of on-target RyR modulation. B->C Yes D Phenotype may be due to an off-target effect. B->D No E Use an inactive this compound analog. Does it produce the same phenotype? D->E F Strong evidence for off-target effect. E->F Yes G Phenotype is likely on-target. E->G No H Identify potential off-targets using CETSA, AP-MS, or Kinase Profiling. F->H I Validate off-target engagement and functional relevance (e.g., siRNA knockdown of off-target). H->I

Caption: A logical workflow for differentiating on-target from off-target effects.

Data Presentation

The following tables summarize hypothetical quantitative data from key off-target identification experiments. Researchers should populate these with their own experimental results.

Table 1: Cellular Thermal Shift Assay (CETSA) Results

Protein IDGene NameThermal Shift (ΔTm) with this compound (°C)P-valueNotes
P12345RYR2+3.5< 0.001On-target control
Q67890KINASE_X+2.1< 0.01Potential off-target
A1B2C3PHOSPHATASE_Y+1.8< 0.05Potential off-target
...............

Table 2: Kinase Profiling Results (% Inhibition at 1 µM this compound)

Kinase% InhibitionZ-ScoreNotes
MAPK1853.2Potential off-target
AKT1150.5Likely not a direct target
SRC782.9Potential off-target
............

Table 3: Affinity Purification-Mass Spectrometry (AP-MS) Results

Protein IDGene NameSpectral Counts (this compound vs. Control)Fold ChangeNotes
P12345RYR2152 vs. 530.4On-target control
R98765CHANNEL_Z45 vs. 222.5Potential off-target
...............

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol is a generalized procedure for performing CETSA to identify protein targets of this compound in intact cells.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis and Fractionation cluster_3 Protein Analysis A Culture cells to desired confluency. B Treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours). A->B C Aliquot cell suspensions into PCR tubes. B->C D Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, then cool to 25°C. C->D E Lyse cells by freeze-thaw cycles. D->E F Separate soluble fraction from precipitated proteins by ultracentrifugation. E->F G Collect supernatant (soluble proteins). F->G H Analyze protein levels by Western Blot (for specific targets) or Mass Spectrometry (for proteome-wide analysis). G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate cells (e.g., K562) and grow to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) and incubate at 37°C for 1-2 hours.[5]

  • Heating and Lysis:

    • Harvest and wash cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[6][7]

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • For targeted validation (Western Blot): Denature the samples, run on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the protein of interest.

    • For proteome-wide analysis (Mass Spectrometry): Prepare the samples for proteomic analysis (e.g., trypsin digestion, TMT labeling) and analyze by LC-MS/MS.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general steps for identifying this compound binding partners using an immobilized form of the compound.

Detailed Steps:

  • Immobilization of this compound (Requires chemical modification):

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose or magnetic beads). This is a non-trivial step and may require significant medicinal chemistry effort.

  • Preparation of Cell Lysate:

    • Grow cells and harvest at ~80-90% confluency.

    • Lyse cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Equilibrate the this compound-conjugated beads and control beads (without this compound) with lysis buffer.

    • Incubate the clarified cell lysate with the beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and urea) or by competitive elution with a high concentration of free this compound.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins that are significantly enriched on the this compound beads compared to the control beads.

Protocol 3: Kinase Profiling

This protocol describes a competitive binding assay to assess the interaction of this compound with a broad panel of protein kinases.

Detailed Steps:

  • Preparation of Reagents:

    • Obtain a commercial kinase profiling service or a recombinant kinase panel.

    • Prepare a stock solution of this compound in DMSO.

  • Assay Procedure (example using a competition binding assay):

    • Incubate a broad-spectrum, immobilized kinase inhibitor (the "bait") with cell lysate containing a diverse range of kinases.

    • In parallel, incubate the lysate with the bait in the presence of varying concentrations of this compound.

    • The bait will capture kinases that are not inhibited by this compound.

    • Wash away unbound proteins.

  • Quantification:

    • Elute the captured kinases and quantify their abundance using mass spectrometry.[8]

    • A dose-dependent decrease in the amount of a specific kinase captured in the presence of this compound indicates that this compound is binding to and inhibiting that kinase.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase at each concentration of this compound.

    • Determine the IC50 values for the kinases that show significant inhibition.

Signaling Pathway Diagrams

Crosstalk between Calcium Signaling and MAPK/PI3K Pathways

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Bastadin10 This compound RyR Ryanodine Receptor (RyR) Bastadin10->RyR Ca_increase ↑ Intracellular Ca2+ RyR->Ca_increase Ras Ras Ca_increase->Ras modulates PI3K PI3K Ca_increase->PI3K modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Apoptosis) ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Cell_Response

Caption: this compound-induced calcium release can modulate both the MAPK and PI3K/Akt signaling pathways.

References

Technical Support Center: Overcoming Resistance to Bastadin 10 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Bastadin 10, a promising anti-cancer agent.

I. Troubleshooting Guides

This section offers solutions to common problems observed during the use of this compound in cancer cell line experiments.

1.1 Issue: Sub-optimal Cytotoxicity or Lack of Expected Cancer Cell Death

Question: My cancer cell line is not responding to this compound treatment as expected. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to reduced sensitivity to this compound. Here’s a step-by-step troubleshooting guide:

  • Verify Compound Integrity and Concentration:

    • Action: Ensure the this compound compound has been stored correctly and prepare fresh dilutions for each experiment.

    • Rationale: Improper storage can lead to degradation of the compound, reducing its efficacy.

  • Optimize Treatment Conditions:

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.

    • Rationale: The cytotoxic effects of this compound can be cell line-dependent.

  • Assess Cell Line Characteristics:

    • Action: Review the literature for the known expression levels of ryanodine receptors (RyRs) and FKBP12 in your cell line. Consider quantifying their expression via qPCR or Western blot.

    • Rationale: this compound's primary mechanism involves the modulation of RyR channels in an FKBP12-dependent manner.[1] Low or absent expression of these proteins could confer intrinsic resistance.

  • Investigate Potential Resistance Mechanisms:

    • Action: If intrinsic resistance is suspected, consider evaluating the expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or drug efflux pumps (e.g., P-glycoprotein).

    • Rationale: Overexpression of anti-apoptotic proteins can counteract the pro-apoptotic signals induced by this compound. While not definitively reported for this compound, increased drug efflux is a common mechanism of multi-drug resistance.

1.2 Issue: High Variability in Experimental Replicates

Question: I am observing significant variability between my experimental replicates when treating with this compound. What could be the cause?

Answer:

High variability can obscure the true effect of this compound. Consider the following to improve consistency:

  • Standardize Cell Seeding and Culture:

    • Action: Ensure uniform cell seeding density across all wells and plates. Maintain consistent cell culture conditions (e.g., media volume, confluency at the time of treatment).

    • Rationale: Variations in cell number and health can significantly impact the response to treatment.

  • Ensure Homogeneous Compound Distribution:

    • Action: Mix the this compound solution thoroughly before and during addition to the cell culture plates.

    • Rationale: Uneven distribution of the compound can lead to variable responses in different wells.

  • Control for Edge Effects:

    • Action: Avoid using the outer wells of multi-well plates for experimental conditions, as these are prone to evaporation. Fill these wells with sterile PBS or media.

    • Rationale: Evaporation can concentrate the compound and affect cell growth, leading to skewed results.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels. It stabilizes the open conformation of the RyR channel in a manner that is dependent on the immunophilin FK506-binding protein 12 (FKBP12).[1] This leads to an alteration in intracellular calcium signaling, which can trigger downstream events such as apoptosis.

Q2: Are there known mechanisms of resistance to this compound?

A2: While specific acquired resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be hypothesized based on its mode of action and general principles of drug resistance in cancer:

  • Downregulation or mutation of RyRs or FKBP12: Reduced expression or structural changes in these target proteins could decrease the binding and efficacy of this compound.

  • Alterations in calcium signaling pathways: Changes in the expression or activity of other proteins involved in calcium homeostasis could compensate for the effects of this compound.

  • Upregulation of anti-apoptotic proteins: Increased levels of proteins like Bcl-2 and Mcl-1 can inhibit the mitochondrial pathway of apoptosis, which may be a downstream effect of this compound-induced calcium dysregulation.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could potentially pump this compound out of the cell, reducing its intracellular concentration.

Q3: Can this compound be effective in cancer cell lines that are resistant to other chemotherapy drugs?

A3: Yes, there is evidence to suggest that bastadin compounds can be effective in cancer cells that display resistance to pro-apoptotic stimuli.[2] This suggests that this compound may have a mechanism of action that can bypass common resistance pathways, making it a candidate for treating drug-resistant cancers.

Q4: What are typical IC50 values for bastadins in cancer cell lines?

A4: The IC50 values for bastadins can vary depending on the specific compound and the cancer cell line. Data for related bastadins, such as Bastadin 6, 9, and 16, show cytotoxic or cytostatic effects in the single-digit µM range for several human and mouse cancer cell lines.

III. Data Presentation

Table 1: IC50 Values of Bastadin Analogs in Various Cancer Cell Lines

Bastadin AnalogCell LineCancer TypeIC50 (µM)Reference
Bastadin 6HUVECsEndothelial0.052[1]
Bastadin 6KB3-1Cervical Carcinoma>5[1]
Bastadin 6K562Chronic Myelogenous Leukemia>5[1]
Bastadin 6Neuro2ANeuroblastoma>5[1]
Bastadin 6A549Lung Carcinoma~5[2]
Bastadin 9SKMEL-28Melanoma~3[2]
Bastadin 16U373Glioblastoma~4[2]

Note: Data for this compound is limited in the public domain. The values presented here for related bastadins can provide a preliminary indication of the expected effective concentration range.

IV. Experimental Protocols

4.1 MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

4.2 Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound for the chosen duration.

    • Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

V. Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane RyR Ryanodine Receptor (RyR) Ca2_Release Increased Intracellular Ca2+ Release RyR->Ca2_Release FKBP12 FKBP12 FKBP12->RyR Associates with Bastadin_10 This compound Bastadin_10->RyR Binds and stabilizes open state ER_Stress ER Stress Ca2_Release->ER_Stress Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ER_Stress->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start Experiment Cell_Culture Culture Cancer Cell Line Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT_Assay Perform MTT Assay (Viability) Assay_Choice->MTT_Assay Viability Annexin_V_Assay Perform Annexin V Assay (Apoptosis) Assay_Choice->Annexin_V_Assay Apoptosis Data_Analysis Analyze Data MTT_Assay->Data_Analysis Annexin_V_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Problem Low this compound Cytotoxicity Check_Compound Verify Compound Integrity & Concentration Problem->Check_Compound Optimize_Conditions Optimize Dose & Time Check_Compound->Optimize_Conditions If compound is OK Solution_Found Problem Resolved Check_Compound->Solution_Found If compound is degraded Assess_Cell_Line Assess RyR/FKBP12 Expression Optimize_Conditions->Assess_Cell_Line If still low cytotoxicity Optimize_Conditions->Solution_Found If optimization works Investigate_Resistance Investigate Resistance Mechanisms Assess_Cell_Line->Investigate_Resistance If expression is low Assess_Cell_Line->Solution_Found If expression is high, re-evaluate experiment Investigate_Resistance->Solution_Found

Caption: Troubleshooting logic for low this compound efficacy.

References

Data analysis and interpretation of Bastadin 10-induced calcium signals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bastadin 10 and its effects on intracellular calcium signaling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on calcium signaling?

A1: this compound functions by stabilizing the open conformation of the ryanodine receptor (RyR) calcium release channels, which are located on the membrane of the sarcoplasmic/endoplasmic reticulum.[1][2] This stabilization promotes the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[3]

Q2: Is the effect of this compound dependent on other proteins?

A2: Yes, the action of this compound on RyR channels is dependent on the presence of the FK506-binding protein 12 (FKBP12).[1][2] The stabilizing effect of this compound on the open state of the RyR channel can be prevented by pretreating the channels with FKBP12 inhibitors such as FK506 or rapamycin.[1][2]

Q3: What are the expected outcomes of a this compound experiment on intracellular calcium levels?

A3: Application of this compound to cells expressing functional RyR channels is expected to cause a concentration-dependent increase in cytosolic calcium concentration.[3] The magnitude and kinetics of this calcium signal will depend on the cell type, the specific RyR isoform present (e.g., RyR1, RyR2), and the concentration of this compound used.

Q4: What are appropriate positive and negative controls for a this compound calcium imaging experiment?

A4:

  • Positive Controls:

    • Caffeine: A known activator of RyR channels that can be used to confirm the presence and functionality of these channels in the experimental system.[3]

    • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which leads to a slow and sustained increase in cytosolic calcium by preventing re-uptake into the ER/SR. This can be used to assess the integrity of intracellular calcium stores.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be applied to cells to control for any effects of the vehicle itself.

    • FKBP12 Inhibitors: Pre-treatment with FK506 or rapamycin should attenuate or block the this compound-induced calcium signal, confirming the FKBP12-dependency of the effect.[1][2]

    • Ryanodine: At high concentrations, ryanodine locks the RyR channel in a sub-conductance state, effectively inhibiting it. Pre-treatment with high-dose ryanodine can be used to confirm the involvement of RyR channels. At lower concentrations, ryanodine can lock the channel open, so careful dose-response is necessary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable calcium signal after this compound application. 1. Inactive Compound: this compound may have degraded. 2. Low RyR Expression/Function: The cell line used may not express sufficient levels of functional ryanodine receptors. 3. Depleted Calcium Stores: Intracellular calcium stores may be depleted. 4. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response.1. Verify Compound Activity: Test the batch of this compound on a validated positive control cell line. 2. Confirm RyR Expression and Function: Use a known RyR agonist like caffeine (e.g., 10-20 mM) to confirm that the cells respond to RyR activation.[3] Consider using a cell line known to express high levels of RyR, such as C2C12 myotubes or primary neurons. 3. Check Calcium Store Integrity: Use a SERCA inhibitor like thapsigargin to induce calcium release and confirm that the intracellular stores are loaded. 4. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell type. Concentrations greater than 20 µM have been shown to increase intracellular calcium.[3]
High background fluorescence or noisy signal. 1. Uneven Dye Loading: The calcium indicator dye (e.g., Fluo-4 AM) may not have been loaded evenly into the cells. 2. Phototoxicity: Excessive laser power or prolonged exposure can damage cells and lead to artifacts. 3. Cell Movement: Movement of cells during imaging can cause apparent changes in fluorescence.1. Optimize Dye Loading Protocol: Ensure proper dye concentration, incubation time, and temperature. Gently wash cells after loading to remove excess extracellular dye. 2. Minimize Phototoxicity: Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Reduce the duration of light exposure by using an appropriate sampling rate. 3. Improve Cell Adhesion and Stability: Ensure cells are well-adhered to the imaging plate. If necessary, use a cell-adhesion-promoting coating on the plates.
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect responsiveness. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound or other reagents. 3. Environmental Factors: Fluctuations in temperature or pH during the experiment.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of the experiment. 2. Ensure Consistent Reagent Preparation: Prepare fresh stock solutions of this compound and other critical reagents. Aliquot and store properly to avoid degradation. 3. Maintain Stable Experimental Conditions: Use a temperature-controlled and pH-buffered imaging medium.
Observed calcium signal is not blocked by RyR inhibitors. 1. Off-Target Effects: At high concentrations, this compound may have off-target effects. 2. Involvement of Other Calcium Channels: The observed calcium influx may be due to the activation of other channels.1. Confirm Specificity with FKBP12 Inhibitors: Pre-treat with FK506 or rapamycin to confirm the involvement of the RyR-FKBP12 complex.[1][2] 2. Test for Involvement of Other Channels: Perform experiments in calcium-free external medium to determine if the signal is solely from intracellular stores. Use inhibitors of other potential calcium channels (e.g., IP3 receptors) if off-target effects are suspected.

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging of this compound-Induced Calcium Release

This protocol describes a method for measuring this compound-induced changes in intracellular calcium concentration in cultured cells using a fluorescent calcium indicator.

Materials:

  • Cultured cells known to express ryanodine receptors (e.g., C2C12 myotubes, primary cerebellar granule neurons)

  • Black-walled, clear-bottom 96-well microplate

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fluo-3 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Caffeine (positive control)

  • FK506 or Rapamycin (negative control)

  • Thapsigargin (control for store depletion)

  • DMSO (vehicle control)

  • Fluorescence microplate reader or confocal microscope with appropriate filter sets

Procedure:

  • Cell Plating:

    • Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells under standard conditions until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a 2 µM solution in HBSS with 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Compound Preparation:

    • Prepare stock solutions of this compound, caffeine, FK506/rapamycin, and thapsigargin in DMSO.

    • On the day of the experiment, prepare working solutions of the compounds in HBSS at the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Calcium Measurement:

    • Place the plate in a fluorescence microplate reader or on a confocal microscope.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., ~490 nm excitation and ~520 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Add the compound solutions (this compound, controls) to the respective wells.

    • Record the fluorescence intensity over time for at least 5-10 minutes to capture the full calcium transient.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the fluorescence at each time point (F).

    • Normalize the data by expressing it as a ratio (F/F0) or as a percentage change (ΔF/F0 * 100).

    • Determine key parameters of the calcium signal, such as peak amplitude, time to peak, and area under the curve.

Visualizations

Bastadin10_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Bastadin10 This compound RyR Ryanodine Receptor (RyR) Bastadin10->RyR Binds to RyR-FKBP12 complex Ca_cytoplasm Increased [Ca2+] FKBP12 FKBP12 FKBP12->RyR Associates with RyR->Ca_cytoplasm Stabilizes open state, promoting Ca2+ release Ca_ER Ca2+ Store FK506 FK506 / Rapamycin (Inhibitor) FK506->FKBP12 Inhibits Ca_ER->RyR Ca2+ Experimental_Workflow start Start cell_plating 1. Plate Cells (e.g., C2C12, Neurons) start->cell_plating dye_loading 2. Load with Calcium Indicator (e.g., Fluo-4 AM) cell_plating->dye_loading wash 3. Wash to Remove Excess Dye dye_loading->wash baseline 4. Measure Baseline Fluorescence wash->baseline compound_addition 5. Add this compound and Controls baseline->compound_addition record 6. Record Fluorescence Changes Over Time compound_addition->record analysis 7. Data Analysis (ΔF/F0, Peak Amplitude, etc.) record->analysis end End analysis->end Troubleshooting_Logic start No Calcium Signal with this compound check_positive_control Test with Caffeine (RyR Agonist) start->check_positive_control no_caffeine_response Issue with RyR Expression/Function check_positive_control->no_caffeine_response No Response caffeine_response RyR is Functional check_positive_control->caffeine_response Response check_stores Test with Thapsigargin (SERCA Inhibitor) no_thapsigargin_response Calcium Stores are Depleted check_stores->no_thapsigargin_response No Response thapsigargin_response Calcium Stores are Intact check_stores->thapsigargin_response Response check_concentration Perform Dose-Response of this compound no_response_at_high_conc Compound may be Inactive check_concentration->no_response_at_high_conc No Response response_at_high_conc Initial Concentration was Too Low check_concentration->response_at_high_conc Response caffeine_response->check_stores thapsigargin_response->check_concentration

References

Validation & Comparative

Bastadin 10 Versus Other Ryanodine Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bastadin 10 and other key modulators of the ryanodine receptor (RyR), a critical intracellular calcium release channel. The data presented herein is curated from experimental studies to assist researchers in understanding the distinct pharmacological profiles of these compounds.

Overview of Ryanodine Receptor Modulators

The ryanodine receptor is a large ion channel located on the membrane of the sarcoplasmic and endoplasmic reticulum, responsible for regulating the release of stored calcium ions, a crucial step in muscle contraction and other cellular signaling processes.[1][2] Its activity is modulated by a variety of endogenous and exogenous compounds. This guide focuses on a comparative analysis of this compound, a marine natural product, against the classical RyR modulators: ryanodine, caffeine, and dantrolene.

Quantitative Comparison of RyR Modulator Activity

The following tables summarize the quantitative data on the potency and efficacy of this compound and other selected RyR modulators. The data is compiled from various experimental systems and should be interpreted within that context.

Table 1: Potency of Ryanodine Receptor Modulators

ModulatorTarget RyR IsoformAssay TypeParameterValueReference
This compound RyR1, RyR2Intracellular Ca²⁺ release-Potency > 20 mM Caffeine[3]
Ryanodine RyR1 (skeletal muscle)Ca²⁺ release inhibitionIC₅₀10 nM[1]
RyR2 (cardiac muscle)Ca²⁺ release inhibitionIC₅₀2.8 nM[1]
Caffeine RyR2Single-channel activationEC₅₀9.0 ± 0.4 mM[4]
MHS RyR1[³H]ryanodine bindingEC₅₀9.5 mM[5]
Dantrolene RyR2Ca²⁺ wave amplitude inhibitionIC₅₀0.19 ± 0.04 µM[6]
RyR1[³H]ryanodine binding inhibitionKᵢ~150 nM[7]

Table 2: Mechanistic Effects of Ryanodine Receptor Modulators

ModulatorPrimary Mechanism of ActionKey FeaturesReference
This compound Stabilizes the open conformation of the RyR channelAction is dependent on the presence of the FK506-binding protein 12 (FKBP12).[8][9]
Ryanodine Biphasic: Activates at low (nM) concentrations (locks in a sub-conductance state); Inhibits at high (µM) concentrations.Binds to the open state of the channel.[1]
Caffeine Sensitizes the RyR to activation by Ca²⁺.Lowers the threshold for channel opening.[4][10]
Dantrolene Inhibits RyR channel opening.Shows selectivity for RyR1 and RyR3 over RyR2 under certain conditions. Its inhibitory action on RyR2 is dependent on Calmodulin and FKBP12.6.[6][11]

Signaling Pathway and Modulator Action

The following diagram illustrates the central role of the ryanodine receptor in excitation-contraction coupling and the points of intervention for this compound and other modulators.

RyR_Signaling_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen cluster_modulators Modulators RyR Ryanodine Receptor (RyR) Ca_cytosol [Ca²⁺] RyR->Ca_cytosol Ca²⁺ efflux Ca_cytosol->RyR Ca²⁺-induced Ca²⁺ release (CICR) Contraction Muscle Contraction Ca_cytosol->Contraction Activates Ca_lumen Stored [Ca²⁺] Ca_lumen->RyR Release Bastadin10 This compound Bastadin10->RyR Stabilizes Open State FKBP12 FKBP12 Ryanodine Ryanodine Ryanodine->RyR Biphasic Modulation Caffeine Caffeine Caffeine->RyR Sensitizes to Ca²⁺ Dantrolene Dantrolene Dantrolene->RyR Inhibits Opening FKBP12->RyR Associates with

Figure 1. Ryanodine Receptor Signaling and Modulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

[³H]-Ryanodine Binding Assay

This assay is used to assess the binding affinity of compounds to the ryanodine receptor and can indicate whether a compound favors the open or closed state of the channel.

Protocol:

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate heavy SR vesicles from skeletal or cardiac muscle tissue by differential centrifugation.

  • Binding Reaction: In a microcentrifuge tube, combine SR vesicles (50-100 µg protein), [³H]-ryanodine (e.g., 5 nM), and the test modulator at various concentrations in a binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1). The buffer should also contain a defined free Ca²⁺ concentration, as ryanodine binding is Ca²⁺-dependent.

  • Incubation: Incubate the reaction mixture at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³H]-ryanodine.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from total binding. Calculate binding parameters (Kᵢ, Bₘₐₓ) by non-linear regression analysis of the binding data.

Intracellular Ca²⁺ Measurement with Fluo-4

This method allows for the real-time monitoring of changes in cytosolic Ca²⁺ concentration in response to RyR modulators in living cells.

Protocol:

  • Cell Culture: Plate cells expressing the ryanodine receptor of interest (e.g., primary neurons, myotubes, or a stable cell line) onto glass-bottom dishes or 96-well plates.

  • Dye Loading: Incubate the cells with Fluo-4 AM (acetoxymethyl ester) dye (e.g., 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye extrusion.[12][13]

  • Washing: Wash the cells with fresh buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Acquire baseline fluorescence images using a fluorescence microscope or plate reader with excitation at ~494 nm and emission at ~516 nm.

  • Compound Addition: Add the RyR modulator (e.g., this compound, caffeine) to the cells and continuously record the fluorescence intensity.

  • Data Analysis: Quantify the change in fluorescence over time. The fluorescence signal is proportional to the intracellular Ca²⁺ concentration. Normalize the fluorescence change (ΔF) to the baseline fluorescence (F₀) to obtain ΔF/F₀.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique provides high-resolution information on the gating properties (open probability, conductance) of a single ryanodine receptor channel.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: Add SR vesicles containing RyRs to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating the RyR channels.

  • Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single channel using a patch-clamp amplifier. The cis chamber solution will contain physiological ions and the modulator of interest. The trans chamber solution mimics the SR lumen.

  • Data Acquisition and Analysis: Record the channel openings and closings. Analyze the data to determine the channel's open probability (Pₒ), mean open and closed times, and single-channel conductance. The effect of a modulator is assessed by comparing these parameters before and after its addition to the cis chamber.

Experimental Workflow for Assessing RyR Modulators

The following diagram outlines a typical workflow for the comprehensive evaluation of a novel ryanodine receptor modulator.

Experimental_Workflow start Start: Novel Compound binding_assay [³H]-Ryanodine Binding Assay start->binding_assay Determine binding affinity (Kᵢ) ca_flux SR Ca²⁺ Flux Assay (e.g., Fluo-4) start->ca_flux Measure effect on Ca²⁺ release (EC₅₀/IC₅₀) data_analysis Data Analysis and Interpretation binding_assay->data_analysis ca_flux->data_analysis single_channel Single-Channel Recording (Planar Lipid Bilayer) single_channel->data_analysis data_analysis->single_channel Investigate detailed gating effects (Pₒ, conductance) conclusion Conclusion: Mechanism of Action and Potency data_analysis->conclusion

Figure 2. Experimental Workflow for RyR Modulator Characterization.

Conclusion

This compound emerges as a potent activator of the ryanodine receptor, distinguished by its FKBP12-dependent mechanism of action that stabilizes the open state of the channel.[8] Its potency in inducing Ca²⁺ release surpasses that of high concentrations of caffeine, a well-established RyR agonist. In contrast, ryanodine exhibits a complex, concentration-dependent dual activity, while dantrolene acts as an inhibitor. The distinct mechanisms and potencies of these modulators, as detailed in this guide, provide a valuable framework for researchers designing experiments to probe the function of ryanodine receptors and for professionals in the early stages of drug discovery targeting this important ion channel. The provided experimental protocols offer a starting point for the in-vitro characterization of novel RyR-modulating compounds.

References

A Comparative Analysis of Bastadin 10 and Ryanodine: Modulators of the Ryanodine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery

In the intricate world of cellular signaling, the precise regulation of intracellular calcium (Ca2+) concentrations is paramount to a vast array of physiological processes, from muscle contraction to neurotransmission and gene expression. Central to this regulation is the ryanodine receptor (RyR), a large conductance intracellular Ca2+ release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum. The modulation of RyR activity by small molecules has been a critical area of research, providing invaluable tools to dissect its function and offering potential therapeutic avenues for a variety of diseases. This guide presents a detailed comparison of two potent RyR modulators: Bastadin 10, a marine natural product, and Ryanodine, a plant alkaloid that lends its name to the receptor.

This document provides a comprehensive overview of their mechanisms of action, supported by experimental data, and details the methodologies for key experiments used to characterize their effects.

Mechanism of Action: A Tale of Two Modulators

Both this compound and Ryanodine exert their effects by directly interacting with the RyR channel complex. However, their mechanisms of action and the resulting functional consequences differ significantly.

This compound: Stabilizer of the Open State

This compound, a brominated tyrosine derivative isolated from the marine sponge Ianthella basta, acts as a potent modulator of the RyR1 isoform by dramatically stabilizing the open conformation of the channel.[1][2] This action is critically dependent on the presence of the accessory protein FKBP12 (FK506-binding protein 12).[1][2] By stabilizing the open state, this compound sensitizes the channel to activation by Ca2+, effectively lowering the threshold for Ca2+-induced Ca2+ release (CICR).[1][2] This leads to an increased probability of the channel being open, resulting in a net increase in Ca2+ efflux from the sarcoplasmic reticulum. Studies have shown that synthetic analogues of bastadins increase intracellular Ca2+ in a concentration-dependent manner in cultured cerebellar granule cells, which primarily express the RyR2 isoform, at concentrations greater than 20 µM.[3]

Ryanodine: A Biphasic Modulator

Ryanodine, a plant alkaloid, exhibits a complex, concentration-dependent effect on the RyR. At nanomolar concentrations, ryanodine locks the channel into a long-lasting, sub-conductance open state, leading to a sustained, low-level release of Ca2+.[4] This "activation" phase is characterized by an increased open probability. Conversely, at micromolar concentrations, ryanodine acts as an inhibitor, causing a complete and irreversible closure of the channel.[4] This biphasic action has made ryanodine an indispensable pharmacological tool for studying RyR function. Its high-affinity binding in the nanomolar range has also been exploited in radioligand binding assays to quantify the number of RyR channels in a given tissue preparation.

Quantitative Comparison of Effects

The following tables summarize the available quantitative data for this compound and Ryanodine, providing a clear comparison of their potency and effects on the ryanodine receptor.

ParameterThis compoundRyanodineReference
Binding Affinity (Kd) Not explicitly determined~1-10 nM (high-affinity site)[5]
Effective Concentration (EC50) for [3H]-ryanodine binding enhancement ~2 µMN/A[6]
Concentration for Increased Intracellular Ca2+ >20 µM (in cerebellar granule cells)Nanomolar range for activation[3]
Concentration for Inhibition Not typically characterized as an inhibitorMicromolar range[4]

Table 1: Comparative Quantitative Data for this compound and Ryanodine

FeatureThis compoundRyanodine
Primary Effect Stabilizes the full open state of the RyR channelInduces a sub-conductance state at low concentrations; blocks the channel at high concentrations
Mechanism FKBP12-dependent stabilization of the open conformationDirect binding to the channel pore, inducing conformational changes
Concentration Dependence Dose-dependent increase in open probabilityBiphasic: activation at nM concentrations, inhibition at µM concentrations
Reversibility ReversibleEssentially irreversible at the high-affinity binding site

Table 2: Summary of Mechanistic and Functional Differences

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for three key experiments used to characterize the effects of this compound and Ryanodine are provided below.

[3H]-Ryanodine Binding Assay

This assay is used to determine the binding affinity of ligands to the ryanodine receptor and to assess how modulators affect the receptor's conformation.

Materials:

  • Sarcoplasmic reticulum (SR) microsomes (isolated from skeletal or cardiac muscle)

  • [3H]-Ryanodine (radiolabeled ligand)

  • Binding Buffer: 20 mM HEPES, pH 7.4, 250 mM KCl, 15 mM NaCl, 20 µM CaCl2

  • Test compounds (this compound or unlabeled Ryanodine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare SR microsomes from the tissue of interest.

  • In a series of microcentrifuge tubes, add a constant amount of SR microsomes (e.g., 50-100 µg of protein).

  • Add varying concentrations of the test compound (e.g., this compound) or unlabeled ryanodine (for competition binding).

  • Add a fixed concentration of [3H]-ryanodine (e.g., 1-10 nM).

  • Incubate the mixture at 37°C for 2-4 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]-ryanodine.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data can be analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7] For modulators like this compound, the enhancement of [3H]-ryanodine binding at a fixed concentration can be plotted against the modulator concentration to determine the EC50.

Single-Channel Recording

This technique allows for the direct observation of the opening and closing of individual RyR channels, providing detailed information about their gating properties.

Materials:

  • Planar lipid bilayer apparatus

  • Sarcoplasmic reticulum (SR) microsomes containing RyR channels

  • Solutions for the cis (cytoplasmic) and trans (luminal) chambers. Cis solution typically contains: 250 mM KCl, 20 mM HEPES, pH 7.4, and a buffered Ca2+ concentration. Trans solution typically contains: 50 mM KCl, 20 mM HEPES, pH 7.4.

  • Ag/AgCl electrodes

  • Patch-clamp amplifier and data acquisition system

  • Test compounds (this compound or Ryanodine)

Procedure:

  • Form a planar lipid bilayer by painting a solution of phospholipids in n-decane across a small aperture separating the cis and trans chambers.

  • Fuse SR microsomes to the lipid bilayer by adding them to the cis chamber in the presence of a salt gradient.

  • Apply a holding potential across the bilayer using the Ag/AgCl electrodes and the patch-clamp amplifier.

  • Record single-channel currents. The opening of an RyR channel will be observed as a discrete, stepwise increase in current.

  • After obtaining a stable baseline recording, add the test compound to the cis chamber to observe its effect on channel gating.

  • Analyze the single-channel data to determine parameters such as open probability (Po), mean open time, and single-channel conductance.

Sarcoplasmic Reticulum Calcium Flux Assay

This assay measures the release of Ca2+ from SR vesicles, providing a functional readout of RyR channel activity.

Materials:

  • Sarcoplasmic reticulum (SR) microsomes

  • Fluorescent Ca2+ indicator (e.g., Fura-2, Indo-1)

  • Assay Buffer: 120 mM KCl, 20 mM HEPES, pH 7.0, 5 mM Mg-ATP, 10 mM phosphocreatine, and 5 U/ml creatine kinase.

  • Ca2+ releasing agents (e.g., caffeine, 4-chloro-m-cresol)

  • Test compounds (this compound or Ryanodine)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Load the SR microsomes with Ca2+ by incubating them in the assay buffer containing a known concentration of CaCl2. The Ca2+-ATPase pump will actively transport Ca2+ into the vesicles.

  • Add the fluorescent Ca2+ indicator to the extra-vesicular solution.

  • Monitor the fluorescence of the indicator over time. The baseline fluorescence represents the extra-vesicular Ca2+ concentration.

  • To measure the effect of the test compound, pre-incubate the Ca2+-loaded vesicles with the compound for a defined period.

  • Initiate Ca2+ release by adding a releasing agent (e.g., a high concentration of caffeine) to the cuvette or well.

  • The release of Ca2+ from the SR will cause an increase in the fluorescence of the indicator.

  • The rate and extent of the fluorescence increase are proportional to the rate and amount of Ca2+ release.

  • The effects of this compound or Ryanodine can be quantified by comparing the Ca2+ release profile in their presence to that of a control (vehicle-treated) sample.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_SR Sarcoplasmic Reticulum cluster_Cytoplasm Cytoplasm RyR Ryanodine Receptor Ca_cyto Cytosolic Ca2+ RyR->Ca_cyto Ca2+ Release Ca_store Ca2+ Store FKBP12 FKBP12 FKBP12->RyR Associates Bastadin10 This compound Bastadin10->RyR Binds Ryanodine Ryanodine Ryanodine->RyR Binds

Figure 1: Interaction of this compound and Ryanodine with the Ryanodine Receptor complex.

cluster_Bastadin This compound Effect cluster_Ryanodine Ryanodine Effect B10 This compound B10_RyR Binds to RyR-FKBP12 Complex B10->B10_RyR Stabilize_Open Stabilizes Open Conformation B10_RyR->Stabilize_Open Increase_Po Increases Open Probability (Po) Stabilize_Open->Increase_Po Increase_Ca_Release Increased Ca2+ Release Increase_Po->Increase_Ca_Release Ryanodine_nM Ryanodine (nM) Bind_High_Affinity Binds to High Affinity Site Ryanodine_nM->Bind_High_Affinity Ryanodine_uM Ryanodine (µM) Bind_Low_Affinity Binds to Low Affinity Site Ryanodine_uM->Bind_Low_Affinity Subconductance Induces Sub- conductance State Bind_High_Affinity->Subconductance Sustained_Leak Sustained Ca2+ Leak Subconductance->Sustained_Leak Block_Channel Blocks Channel Pore Bind_Low_Affinity->Block_Channel Inhibit_Ca_Release Inhibition of Ca2+ Release Block_Channel->Inhibit_Ca_Release start Start prep_sr Prepare SR Microsomes start->prep_sr incubate Incubate SR with [3H]-Ryanodine & Test Compound prep_sr->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count analyze Data Analysis (Kd, Bmax, EC50) scint_count->analyze end End analyze->end

References

Unraveling the Structural Secrets of Bastadin 10 Analogs: A Comparative Guide to Cytotoxicity and Ryanodine Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of Bastadin 10 analogs, focusing on their structural activity relationships (SAR) in relation to cytotoxicity and modulation of the ryanodine receptor (RyR1), a critical component in cellular calcium signaling.

The bastadins, a family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, have garnered significant interest for their diverse biological activities, including cytotoxic and anti-cancer properties. This compound, in particular, has been identified as a potent modulator of the RyR1 calcium channel, a key regulator of intracellular calcium release. This guide synthesizes available experimental data to provide a clear comparison of this compound and its analogs, offering insights into the structural motifs crucial for their bioactivity.

Comparative Biological Activity of Bastadin Analogs

The biological activity of bastadin analogs varies significantly with structural modifications, particularly in their macrocyclic structure and the degree and position of bromination. While specific IC50 values for this compound's cytotoxicity are not extensively reported in the reviewed literature, data for related bastadins and synthetic analogs provide valuable SAR insights.

CompoundTarget/AssayCell Line(s)Activity (IC50/EC50)Key Structural Features
Bastadin-6 Cytotoxicity (MTT Assay)U373 (glioblastoma), SKMEL-28 (melanoma), and others~10 µM (concentration for observed effects)Cyclic bastadin
Bastadin-9 Cytotoxicity (MTT Assay)U373, SKMEL-287 µMCyclic bastadin
Bastadin-16 Cytotoxicity (MTT Assay)U373, SKMEL-2811 µM (U373), 7 µM (SKMEL-28)Cyclic bastadin
5,5'-dibromohemibastadin-1 (DBHB) Cytotoxicity (MTT Assay)Various cancer cell linesReported to be about ten times less toxic than cyclic bastadinsHemibastadin (non-cyclic)
Simplified 14-membered ring analog of Bastadin-5 (atropisomeric, (±)-7) [3H]-ryanodine binding to RyR1/FKBP12 complexNot applicableEC50 = 11 µM (enhancement of binding)Conserves the dibromocatechol ether moiety ('western edge')
Simplified 18-membered ring analog of Bastadin-5 (achiral, 14) [3H]-ryanodine binding to RyR1/FKBP12 complexNot applicableIC50 = 6 µM (inhibition of binding)Larger macrocyclic ring compared to the 14-membered analog

Note: The presented data is a summary from multiple sources. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Modulation of the RyR1-FKBP12 Complex

This compound exerts its effects on intracellular calcium levels by directly interacting with the ryanodine receptor 1 (RyR1), a large conductance calcium channel located in the sarcoplasmic reticulum. The activity of RyR1 is modulated by the FK506-binding protein 12 (FKBP12). This compound has been shown to stabilize the open conformation of the RyR1 channel in a manner that is dependent on the presence of FKBP12.[1][2] This stabilization leads to an increased release of calcium from intracellular stores.

The interaction is highly specific, as the effects of this compound can be prevented by pretreatment with FK506 or rapamycin, compounds known to displace FKBP12 from the RyR1 complex.[1][2] This suggests that this compound binds to a novel site on the RyR1-FKBP12 complex.

G Modulation of RyR1 by this compound cluster_SR Sarcoplasmic Reticulum Membrane RyR1 RyR1 Channel (Closed State) RyR1_Open RyR1 Channel (Open State) RyR1->RyR1_Open Stabilizes open conformation FKBP12 FKBP12 FKBP12->RyR1 Modulates channel gating Ca_Cyto Ca²⁺ (Cytosol) RyR1_Open->Ca_Cyto Ca²⁺ release Bastadin10 This compound Bastadin10->RyR1 Binds to RyR1-FKBP12 complex Ca_SR Ca²⁺ (SR Lumen) Ca_SR->RyR1_Open FK506 FK506 / Rapamycin FK506->FKBP12 Displaces

Modulation of the RyR1-FKBP12 complex by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of bastadin analogs on cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., U373 glioblastoma, SKMEL-28 melanoma) are cultured in appropriate media.

  • Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Bastadin analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in cell culture medium.

  • The medium from the cell plates is replaced with medium containing the various concentrations of the bastadin analogs. Control wells receive medium with the solvent at the same final concentration.

  • Plates are incubated for a further 48-72 hours.

3. MTT Addition and Incubation:

  • A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is prepared in phosphate-buffered saline (PBS).

  • MTT solution is added to each well and the plates are incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Cell viability is calculated as a percentage of the control.

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

[³H]-Ryanodine Binding Assay

This assay is used to assess the ability of bastadin analogs to modulate the binding of ryanodine to the RyR1 channel, which is indicative of changes in the channel's conformational state.

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

  • SR vesicles rich in RyR1 are prepared from skeletal muscle tissue through a series of differential centrifugation and sucrose gradient steps.

2. Binding Reaction:

  • A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, 140 mM KCl, 15 mM NaCl, 10% sucrose, pH 7.1), a specific concentration of free Ca²⁺, and the SR vesicles.

  • [³H]-ryanodine (a radiolabeled form of ryanodine) is added to the mixture at a low nanomolar concentration.

  • Bastadin analogs at various concentrations are added to the reaction tubes.

  • The reaction is incubated at 37°C for 2-3 hours to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through glass fiber filters to separate the SR vesicles (with bound [³H]-ryanodine) from the unbound ligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

4. Scintillation Counting:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine and is subtracted from the total binding to obtain specific binding.

  • The effect of the bastadin analogs is expressed as a percentage of the control (specific binding in the absence of the test compound).

  • For compounds that enhance binding, an EC50 value (the concentration that produces 50% of the maximal enhancement) is calculated. For compounds that inhibit binding, an IC50 value is determined.

G Experimental Workflow for [³H]-Ryanodine Binding Assay A Prepare SR Vesicles B Prepare Reaction Mixture (Buffer, Ca²⁺, SR Vesicles) A->B C Add [³H]-Ryanodine B->C D Add Bastadin Analog (Varying Concentrations) C->D E Incubate at 37°C (2-3 hours) D->E F Rapid Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (Calculate EC50/IC50) H->I

A simplified workflow for the [³H]-ryanodine binding assay.

Concluding Remarks

The structural activity relationship of this compound analogs is a complex and promising area of research. The available data indicates that the macrocyclic structure of the bastadins is crucial for their potent cytotoxicity, with hemibastadin analogs showing significantly reduced activity. Furthermore, the modulation of the RyR1-FKBP12 complex is a key mechanism of action for these compounds, and even subtle changes in the macrocycle size can switch a compound from an activator to an inhibitor of ryanodine binding. The dibromocatechol ether moiety appears to be a critical pharmacophore for this interaction.

Further investigation, including the synthesis of a wider range of this compound analogs and the elucidation of their co-crystal structures with the RyR1-FKBP12 complex, will be invaluable in designing novel and more potent therapeutic agents targeting cellular calcium signaling and cancer cell proliferation.

References

Comparative Efficacy of Bastadin 10 and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of marine natural products, bastadins, a family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, have emerged as a significant area of research due to their diverse and potent biological activities. This guide provides a comparative analysis of the efficacy of Bastadin 10 and other notable bastadin derivatives, with a focus on their mechanisms of action and supporting experimental data to inform drug discovery and development professionals.

Overview of this compound and its Primary Mechanism of Action

This compound is a potent modulator of the ryanodine receptor (RyR), a critical intracellular calcium release channel.[1] Specifically, it targets the RyR2 isoform, which is predominantly expressed in cardiac muscle and the brain. The primary mechanism of action for this compound is the dramatic stabilization of the open conformation of the RyR channel.[1] This action is dependent on the presence of the FK506-binding protein 12 (FKBP12), as the effects of this compound are nullified by pretreatment with FK506 or rapamycin, which displace FKBP12 from the RyR complex.[1] While its anti-cancer mechanisms are still under investigation, some studies have shown that this compound exhibits cytotoxic activity against P388 murine leukemia cells.[1]

Comparative Efficacy of Bastadin Derivatives

While direct comparative studies featuring this compound alongside a wide array of its derivatives under uniform experimental conditions are limited in the current literature, a significant body of research has characterized the cytotoxic and anti-angiogenic properties of other bastadins. The following table summarizes the available quantitative data for several key derivatives.

Bastadin DerivativeTarget/Cell LineAssayEfficacy (IC50/EC50)Reference
Bastadin 4 HCT-116 (Colon Carcinoma)Cytotoxicity Assay1.28 µM[2]
Bastadin 5 Ryanodine Receptor 1 (RyR1)[3H]-ryanodine binding~2 µM (EC50)[3]
Bastadin 6 Human Umbilical Vein Endothelial Cells (HUVECs)Anti-proliferation Assay0.052 µM[4]
A549, HT-29, P-388, CV-1Cytotoxicity Assay2-2.5 µM[2]
Bastadin 8 L1210 (Leukemia)Cytotoxicity Assay4.9 µM (ED50)[2]
Bastadin 9 L1210 (Leukemia)Cytotoxicity Assay4.9 µM (ED50)[2]
Bastadin 14 A549, HT-29, P-388, CV-1Cytotoxicity Assay2-2.5 µM[2]
Bastadin 24 Various Human Tumor Cell LinesCytotoxicity Assay0.33-0.53 µM[2]

Note: The presented IC50/EC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing the cytotoxicity of bastadin compounds.

This compound Signaling Pathway Bastadin_10 This compound RyR2_Open RyR2-FKBP12 Complex (Stabilized Open State) Bastadin_10->RyR2_Open Binds and Stabilizes FKBP12 FKBP12 RyR2 Ryanodine Receptor 2 (RyR2) (Closed State) FKBP12->RyR2 Associates with RyR2->RyR2_Open Conformational Change Ca_release Increased Intracellular Ca2+ Release RyR2_Open->Ca_release Cellular_Effects Downstream Cellular Effects Ca_release->Cellular_Effects

This compound's modulation of the RyR2 channel.

Experimental Workflow: Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Lines Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Prepare Bastadin Derivative Solutions Treatment 4. Treat Cells with Bastadin Derivatives Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Data_Analysis 7. Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

A typical workflow for assessing cytotoxicity.

Experimental Protocols

[3H]-Ryanodine Binding Assay

This assay is used to determine the binding affinity of compounds to the ryanodine receptor.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles or cell lysates containing RyR

  • [3H]-ryanodine

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Varying concentrations of the test compound (e.g., this compound)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare SR vesicles or cell lysates.

  • In a reaction tube, combine the SR preparation, [3H]-ryanodine, and varying concentrations of the bastadin derivative in the binding buffer.

  • Incubate the mixture at 37°C for 2-3 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound [3H]-ryanodine using a scintillation counter.

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of an excess of unlabeled ryanodine).

  • Analyze the data to calculate binding parameters such as Kd or EC50 values.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Bastadin derivatives at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the bastadin derivatives. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound demonstrates a distinct mechanism of action through its potent modulation of the RyR2 calcium channel. While comprehensive quantitative data directly comparing its efficacy to other bastadin derivatives is currently limited, the existing body of research highlights the significant anti-cancer and anti-angiogenic potential within the bastadin family. Notably, derivatives such as Bastadin 6 and Bastadin 24 have shown promising cytotoxic and anti-proliferative activities against a range of cancer cell lines. Further research involving head-to-head comparative studies of this compound and its analogues under standardized conditions is warranted to fully elucidate their relative therapeutic potential. The experimental protocols provided herein offer a foundation for conducting such comparative investigations.

References

Validating the Specificity of Bastadin 10 for Ryanodine Receptor Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of the known effects of Bastadin 10 on the Ryanodine Receptor (RyR) isoforms, RyR1 and RyR2. This document synthesizes available experimental data to objectively assess the isoform specificity of this marine natural product. While direct quantitative comparisons across all three major RyR isoforms remain to be fully elucidated in the literature, this guide presents the current state of knowledge to inform future research and drug development efforts.

Executive Summary

This compound, a brominated tyrosine derivative isolated from the marine sponge Ianthella basta, has emerged as a potent modulator of Ryanodine Receptors (RyRs), the primary channels responsible for calcium release from intracellular stores. Understanding its isoform specificity is crucial for its development as a selective pharmacological tool or therapeutic agent. Existing research indicates that this compound primarily acts as a stabilizer of the open state of the RyR1 channel.[1][2] Its effects on RyR2 have also been documented, suggesting a broader, though potentially differential, interaction with RyR isoforms.[3][4] This guide will delve into the experimental evidence for these interactions, compare the methodologies used for their characterization, and highlight the gaps in our current understanding, particularly concerning the RyR3 isoform.

Comparative Data on this compound Activity

The following tables summarize the observed effects of this compound on RyR1 and RyR2 based on published studies. It is important to note that a lack of standardized quantitative data, such as binding affinities (Kd or Ki) and functional potencies (EC50 or IC50), prevents a direct numerical comparison of specificity.

Table 1: Effect of this compound on RyR1

Experimental AssayKey FindingsReference
Single-Channel Analysis (Bilayer Lipid Membrane)Dramatically stabilizes the open conformation of the RyR1 channel.[1][2]
Ca2+ Flux Measurements (Sarcoplasmic Reticulum Vesicles)Induces Ca2+ release from SR vesicles by activating RyR1.[2]
FKBP12 DependenceThe effects of this compound on RyR1 are eliminated by pretreatment with FK506 or rapamycin, indicating a dependency on the FKBP12-RyR1 complex.[1][2]

Table 2: Effect of this compound on RyR2

Experimental AssayKey FindingsReference
Calcium Imaging (Fluo-3 in cultured cerebellar granule cells)Increases intracellular Ca2+ in a concentration-dependent manner.[3][4]
Pharmacological InhibitionThe Ca2+ increase is sensitive to ryanodine and FK-506, suggesting modulation of RyR2.[3][4]

Experimental Protocols

A detailed understanding of the methodologies employed is critical for interpreting the available data and designing future comparative studies.

Single-Channel Analysis of RyR1

This technique allows for the direct observation of the gating behavior of individual RyR channels.

  • Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR1 are isolated from rabbit skeletal muscle.

  • Bilayer Lipid Membrane (BLM) Formation: A BLM is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles are added to the cis chamber, and fusion of the vesicles with the BLM results in the incorporation of RyR1 channels.

  • Recording: The electrical current passing through a single channel is recorded under voltage-clamp conditions. The composition of the cis (cytoplasmic face) and trans (luminal face) solutions can be controlled to study the effects of ligands like this compound.

  • Data Analysis: The open probability (Po) and mean open and closed times of the channel are analyzed before and after the addition of this compound to the cis chamber.

Calcium Imaging in Cerebellar Granule Cells (for RyR2)

This method assesses changes in intracellular calcium concentration in a population of cells that primarily express the RyR2 isoform.

  • Cell Culture: Primary cultures of cerebellar granule cells are prepared from rat pups.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-3 AM.

  • Confocal Microscopy: The fluorescence intensity of the cells is monitored over time using a confocal microscope. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Compound Application: A baseline fluorescence is established before the addition of this compound. Changes in fluorescence after compound addition are recorded.

  • Pharmacological Validation: To confirm the involvement of RyR2, the experiments are repeated in the presence of known RyR inhibitors like ryanodine or FK-506.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experiments.

Bastadin10_RyR1_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR1 RyR1 Ca_cyto Ca2+ (Cytoplasm) RyR1->Ca_cyto Stabilizes open state, increases Ca2+ efflux FKBP12 FKBP12 FKBP12->RyR1 Associated with Bastadin10 This compound Bastadin10->RyR1 Binds to FKBP12-RyR1 complex Ca_SR Ca2+ (SR Lumen) Ca_SR->RyR1

This compound interaction with the RyR1-FKBP12 complex.

Calcium_Imaging_Workflow A Culture Cerebellar Granule Cells (express RyR2) B Load cells with Fluo-3 AM calcium indicator A->B C Establish baseline fluorescence (Confocal Microscopy) B->C D Add this compound C->D E Record changes in fluorescence (indicates intracellular Ca2+ change) D->E F Pharmacological validation (with Ryanodine/FK-506) E->F

Workflow for assessing RyR2 activity using calcium imaging.

Comparison with Other RyR Modulators

A direct, quantitative comparison of this compound's isoform specificity with other known RyR modulators is challenging due to the lack of head-to-head studies. However, some qualitative comparisons can be made:

  • Ryanodine: The namesake alkaloid exhibits complex, concentration-dependent effects. At nanomolar concentrations, it locks the channel in a sub-conductance open state, while at micromolar concentrations, it is a full channel blocker. Its isoform specificity is not fully resolved but it is widely used as a general RyR tool.

  • Caffeine: A well-known RyR agonist that sensitizes the channel to Ca2+ activation. It is generally considered a non-isoform-selective activator.

  • FK-506 (Tacrolimus) and Rapamycin: These immunosuppressants disrupt the interaction between FKBP12/12.6 and RyR1/RyR2, respectively, leading to channel destabilization. Their effects are isoform-specific due to the differential binding of FKBP isoforms. This compound's dependence on FKBP12 for its RyR1 activity suggests a distinct mechanism from these agents.

Gaps in Knowledge and Future Directions

The current body of research provides a solid foundation for understanding the interaction of this compound with RyR isoforms, but several key questions remain unanswered:

  • RyR3 Specificity: The effect of this compound on the RyR3 isoform has not been reported. Given the distinct physiological roles of RyR3, particularly in the brain and diaphragm, this is a critical area for future investigation.

  • Quantitative Binding and Functional Data: There is a pressing need for quantitative data (Kd, Ki, EC50, IC50) for this compound on all three purified RyR isoforms. [3H]ryanodine binding assays and single-channel recordings on recombinant RyR isoforms would be invaluable for determining its precise selectivity profile.

  • Direct Comparative Studies: A single study directly comparing the effects of this compound on RyR1, RyR2, and RyR3 under identical experimental conditions is required for a definitive assessment of its isoform specificity.

Conclusion

This compound is a potent modulator of RyR channels, with a well-documented ability to stabilize the open state of RyR1 in an FKBP12-dependent manner. Evidence also points to its ability to modulate RyR2 activity. However, the lack of direct comparative and quantitative data across all three RyR isoforms, particularly RyR3, currently limits its classification as a truly isoform-specific compound. Future research focusing on direct, quantitative comparisons will be instrumental in fully elucidating the specificity of this compound and unlocking its potential as a refined tool for studying RyR biology and as a lead compound for the development of novel therapeutics.

References

Bastadin 10: A Highly Selective Modulator of Ryanodine Receptors with Limited Evidence of Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of Bastadin 10's interaction with its primary target, the ryanodine receptor (RyR), and assesses the current landscape of evidence for its cross-reactivity with other ion channels.

This compound, a macrocyclic brominated tyrosine derivative isolated from the marine sponge Ianthella basta, is a potent modulator of ryanodine-sensitive intracellular calcium release channels (RyRs).[1][2] Its mechanism of action involves the stabilization of the open conformation of the RyR channel, a process that is dependent on the presence of the immunophilin FK506-binding protein (FKBP12).[1][2] This activity makes this compound a valuable tool for studying calcium signaling pathways. However, a comprehensive understanding of its selectivity profile is crucial for the accurate interpretation of experimental results.

High-Affinity Interaction with Ryanodine Receptors

The primary and best-characterized molecular target of this compound is the RyR-FKBP12 complex. It enhances the binding of [3H]ryanodine to the receptor, which is indicative of the channel being in an open state. This effect is observed in the low micromolar range, highlighting the potency of this interaction. The table below summarizes the available quantitative data for this compound and its analogs on ryanodine receptors.

CompoundIon Channel TargetAssay TypeEffectQuantitative Data (EC50/IC50)
This compound Ryanodine Receptor 1 (RyR1)[3H]ryanodine bindingPotentiation~2 µM (EC50)
Bastadin 5Ryanodine Receptor 1 (RyR1)[3H]ryanodine bindingBiphasic modulation-
Bastadin 7 (sulfated)Sarcoplasmic Reticulum Ca2+ channelCa2+ fluxAgonist13.6 µM (EC50)
Bastadin 20Ryanodine Receptor 1 (RyR1)Ca2+ fluxAgonist20.6 µM (EC50)

Cross-Reactivity with Other Ion Channels: A Notable Lack of Evidence

A thorough review of the existing scientific literature reveals a significant absence of data on the cross-reactivity of this compound with other major classes of ion channels. There are no published studies that have systematically evaluated the effect of this compound on:

  • Voltage-gated sodium channels (NaV)

  • Voltage-gated potassium channels (KV)

  • Voltage-gated calcium channels (CaV)

  • Other ligand-gated ion channels

This lack of evidence suggests that this compound may be highly selective for ryanodine receptors. However, without direct experimental testing, off-target effects cannot be definitively ruled out. Researchers using this compound should be aware of this data gap and consider performing selectivity profiling experiments if there is a concern about potential confounding effects in their specific experimental system.

Experimental Protocols

A key experiment to characterize the activity of this compound on its target is the [3H]ryanodine binding assay.

[3H]Ryanodine Binding Assay

Objective: To determine the effect of this compound on the binding of [3H]ryanodine to the RyR1-FKBP12 complex in sarcoplasmic reticulum (SR) vesicles.

Materials:

  • Skeletal muscle heavy SR vesicles

  • [3H]ryanodine (specific activity ~50-100 Ci/mmol)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM KCl, 10 µM free Ca2+

  • This compound stock solution in DMSO

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • SR vesicles (50 µg protein) are incubated in the assay buffer in a final volume of 200 µL.

  • This compound is added at various concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept below 0.5%.

  • The mixture is pre-incubated for 30 minutes at 37°C.

  • [3H]ryanodine is added to a final concentration of 2 nM.

  • The incubation is continued for 3 hours at 37°C to reach equilibrium.

  • The reaction is terminated by rapid filtration through GF/B filters pre-soaked in ice-cold wash buffer (20 mM HEPES, pH 7.4, 100 mM KCl).

  • Filters are washed three times with 5 mL of ice-cold wash buffer.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled ryanodine (e.g., 10 µM).

  • Data are analyzed using non-linear regression to determine the EC50 value for this compound-induced potentiation of [3H]ryanodine binding.

Visualizing the Mechanism and Workflow

To further clarify the context of this compound's action and the experimental approach, the following diagrams are provided.

cluster_sr Sarcoplasmic Reticulum Plasma_Membrane Plasma Membrane Ion Channels (NaV, KV, CaV) RyR Ryanodine Receptor (RyR) Ca_store Ca2+ Store RyR->Ca_store Forms channel in Cytosol Cytosolic Ca2+ RyR->Cytosol Releases Ca2+ to FKBP12 FKBP12 FKBP12->RyR Associates with Bastadin10 This compound Bastadin10->RyR Binds to RyR-FKBP12 complex

Caption: Known signaling pathway of this compound.

A Prepare SR Vesicles and Assay Buffer B Add this compound (various concentrations) A->B C Pre-incubate (30 min, 37°C) B->C D Add [3H]ryanodine C->D E Incubate to Equilibrium (3 hours, 37°C) D->E F Rapid Filtration (GF/B filters) E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (Determine EC50) H->I

Caption: Experimental workflow for the [3H]ryanodine binding assay.

References

Unlocking Ryanodine Receptor Dynamics: Bastadin 10 as a Superior Alternative to Caffeine in RyR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of Ryanodine Receptor (RyR) channels, the choice of pharmacological tools is paramount. While caffeine has long been a staple for inducing RyR-mediated calcium release, emerging evidence highlights Bastadin 10, a marine natural product, as a more potent and specific modulator, offering distinct advantages for precise channel characterization.

This guide provides a comprehensive comparison of this compound and caffeine, supported by available experimental data, to inform the selection of the most appropriate tool for your RyR research.

Unveiling Distinct Mechanisms of Action

This compound and caffeine, while both activators of RyR channels, operate through fundamentally different mechanisms. This compound acts as a potent stabilizer of the RyR1 channel's open conformation.[1][2] This action is dependent on the presence of the FK506-binding protein (FKBP12), an accessory protein that modulates RyR function.[1][2] By binding to the RyR1-FKBP12 complex, this compound dramatically increases the channel's sensitivity to calcium, effectively locking it in an open state even at physiological calcium concentrations.[1][2]

Caffeine, in contrast, primarily sensitizes the RyR2 isoform to luminal calcium.[3] It lowers the threshold at which calcium within the sarcoplasmic/endoplasmic reticulum triggers channel opening, leading to calcium-induced calcium release (CICR). The effect of caffeine is modulated by both cytosolic and luminal calcium concentrations, making its impact on channel gating more complex and context-dependent.

Potency and Specificity: A Clear Advantage for this compound

Experimental evidence demonstrates that bastadin analogues possess a significantly higher potency in activating RyR channels compared to caffeine. Studies on the RyR2 isoform in cultured cerebellar granule cells have shown that synthetic bastadins can induce intracellular calcium concentration increases with a potency that "significantly exceeding that of 20 mM caffeine".[3] This suggests that researchers can achieve robust RyR activation with much lower concentrations of this compound, minimizing potential off-target effects.

ParameterThis compoundCaffeine
Primary Target Isoform RyR1 (FKBP12-dependent)[1][2], also active on RyR2[3]RyR2[3]
Mechanism of Action Stabilizes the open conformation of the channel[1][2]Reduces the threshold for luminal Ca2+ activation[3]
Potency Significantly exceeds that of 20 mM caffeine on RyR2[3]Millimolar concentrations required for activation
FKBP12 Dependence Yes[1][2]No
Effect on Ca2+ Sensitivity Dramatically increases sensitivity, obviating physiological regulation[1]Sensitizes the channel to existing Ca2+ levels

Experimental Protocols: A Methodological Overview

While detailed, step-by-step protocols are specific to individual laboratories and experimental setups, the following provides a general overview of the methodologies used in the studies cited.

Single-Channel Analysis in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

  • Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR channels are isolated from muscle tissue.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm) and induced to fuse with the bilayer, incorporating the RyR channel.

  • Electrophysiological Recording: The electrical current passing through the single channel is recorded using electrodes placed in both chambers. This allows for the measurement of channel open probability (Po), mean open and closed times, and conductance.

  • Compound Application: this compound or caffeine is added to the cis chamber to observe its effect on channel gating.

Calcium Flux Measurements

These assays measure the release of calcium from SR vesicles, providing an indication of overall RyR channel activity.

  • Vesicle Loading: Isolated SR vesicles are loaded with a calcium indicator dye (e.g., Fluo-3) or radiolabeled calcium (45Ca2+).

  • Initiation of Release: The loaded vesicles are rapidly mixed with a solution containing the test compound (this compound or caffeine).

  • Detection: The change in fluorescence of the indicator dye or the amount of released radiolabeled calcium is measured over time using a fluorometer or scintillation counter, respectively.

Visualizing the Mechanisms

To further elucidate the distinct actions of this compound and caffeine, the following diagrams illustrate their respective signaling pathways and the experimental workflow for their comparison.

cluster_bastadin This compound Signaling Pathway cluster_caffeine Caffeine Signaling Pathway Bastadin10 This compound RyR1_FKBP12 RyR1-FKBP12 Complex Bastadin10->RyR1_FKBP12 Binds to OpenState Stabilized Open State RyR1_FKBP12->OpenState Induces Ca_Influx Sustained Ca2+ Efflux OpenState->Ca_Influx Caffeine Caffeine RyR2 RyR2 Channel Caffeine->RyR2 Acts on Sensitization Lowered Activation Threshold RyR2->Sensitization Results in Luminal_Ca Luminal Ca2+ Luminal_Ca->RyR2 Activates Ca_Release Transient Ca2+ Release Sensitization->Ca_Release G cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Data Analysis SR_Vesicles Isolate SR Vesicles (with RyR channels) Incorporate Incorporate into Planar Lipid Bilayer SR_Vesicles->Incorporate Control Baseline Recording (Control) Add_Bastadin Add this compound Control->Add_Bastadin Add_Caffeine Add Caffeine Control->Add_Caffeine Record_Po Record Single-Channel Kinetics (Po, To, Tc) Add_Bastadin->Record_Po Measure_Ca Measure Ca2+ Flux Add_Bastadin->Measure_Ca Add_Caffeine->Record_Po Add_Caffeine->Measure_Ca Compare Compare Potency and Efficacy Record_Po->Compare Measure_Ca->Compare

References

A Comparative Analysis of Bastadin 10 and Synthetic Ryanodine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the natural product Bastadin 10 and various synthetic agonists of the Ryanodine Receptor (RyR), a critical intracellular calcium release channel. The information presented herein is intended to assist researchers in selecting appropriate pharmacological tools for studying RyR function and for the development of novel therapeutics targeting this ion channel.

Executive Summary

The Ryanodine Receptor (RyR) plays a pivotal role in excitation-contraction coupling in muscle and various calcium signaling pathways in other tissues. Its modulation by small molecules offers a powerful approach to investigate these processes and to potentially treat related disorders. This compound, a marine natural product, and a range of synthetic compounds have been identified as RyR agonists. This guide compares their performance based on available experimental data, outlines the methodologies used for their characterization, and illustrates their mechanisms of action.

While synthetic agonists like 4-chloro-m-cresol (4-CmC), Imperatoxin A, and diamide insecticides directly activate the RyR channel, this compound exhibits a more nuanced mechanism. It stabilizes the open conformation of the RyR channel in a manner that is dependent on the presence of the FK506-binding protein 12 (FKBP12). This FKBP12-dependent modulation is a key distinguishing feature of this compound.

Data Presentation: Comparative Performance of RyR Agonists

The following tables summarize the quantitative data available for this compound and selected synthetic RyR agonists. It is important to note that a direct EC50 value for this compound for inducing calcium release is not prominently available in the literature; its potency is often described in comparison to other compounds like caffeine.

Table 1: Potency of Bastadin Analogues and Other RyR Modulators

CompoundTarget/AssayPotency (EC50/IC50)Notes
Bastadin analogue (15,34-O-disulfatobastadin 7)SR Ca2+ channel agonist (Ry1R FKBP12 complex)13.6 µM (EC50)[1]
Bastadin 20SR Ca2+ channel agonist (Ry1R FKBP12 complex)20.6 µM (EC50)[1]
Bastadin analogue (10-O-sulfatobastadin 3)SR Ca2+ channel agonist (Ry1R FKBP12 complex)100 µM (EC50)[1]
Simplified bastadin-5 analogue ((+/-)-7)[3H]-ryanodine binding to RyR1/FKBP12 complex11 µM (EC50)
Achiral 18-membered ring analogue (14)[3H]-ryanodine binding to RyR1/FKBP12 complex6 µM (IC50)Inhibitor
This compound, Synthetic Bastadin 5, BAST217B, BAST240, BAST268Increase in intracellular Ca2+ in cerebellar granule cellsPotency > 20 mM Caffeine (at >20 µM)[2]

Table 2: Potency of Synthetic RyR Agonists

CompoundTarget/AssayPotency (EC50)Notes
4-chloro-m-cresol (4-CmC)[3H]ryanodine binding (skeletal muscle SR)~100 µM
4-chloro-o-cresol (4COC)Ca2+ release from terminal cisterna vesicles55 ± 14 µMMore selective for RyR over SERCA
Imperatoxin A (native)[3H]ryanodine binding10 nMReversible activator
Imperatoxin A (Alexa-labeled)[3H]ryanodine binding75 nM
Flubendiamide (FLU)Ca2+ release in rRyR1-expressing HEK293 cells4.5 µMDiamide insecticide
Tetraniliprole (TET)Ca2+ release in rRyR1-expressing HEK293 cells7.6 µMDiamide insecticide
Chlorantraniliprole (CHL)chiRyR-expressing cells1.6 nMDiamide insecticide

Experimental Protocols

Intracellular Calcium Measurement using Fluo-4 AM

This protocol is a common method for assessing the ability of a compound to induce calcium release from intracellular stores.

a. Materials:

  • Cells expressing the Ryanodine Receptor of interest (e.g., primary neurons, myotubes, or a suitable recombinant cell line).

  • Fluo-4 AM (acetoxymethyl ester) dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+.

  • Test compounds (this compound, synthetic agonists).

  • Positive control (e.g., ionomycin or a high concentration of caffeine).

  • Fluorescence microplate reader or a fluorescence microscope.

b. Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Assay:

    • Add HBSS to the wells.

    • Measure the baseline fluorescence (Excitation ~490 nm, Emission ~515-525 nm).

    • Add the test compound at various concentrations.

    • Immediately begin recording the fluorescence intensity over time.

    • At the end of the recording, add a positive control like ionomycin to determine the maximum fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over baseline (ΔF/F0) is calculated and plotted against the compound concentration to determine the EC50 value.[3][4][5]

[3H]Ryanodine Binding Assay

This assay measures the binding of [3H]ryanodine to the RyR, which is enhanced when the channel is in an open state. It is a valuable tool for identifying and characterizing RyR modulators.

a. Materials:

  • Sarcoplasmic reticulum (SR) vesicles or purified RyR protein.

  • [3H]ryanodine.

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1).

  • Varying concentrations of Ca2+.

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

b. Procedure:

  • Incubation: Incubate SR vesicles (50-100 µg of protein) with a low concentration of [3H]ryanodine (e.g., 1-10 nM) in the binding buffer.

  • Addition of Modulators: Add varying concentrations of the test compound (this compound or synthetic agonists) and a defined concentration of free Ca2+ (e.g., 10 µM to activate the channel).

  • Equilibration: Incubate the mixture for 2-3 hours at 37°C or 25°C to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). Plot the specific binding as a function of the test compound concentration to determine EC50 or IC50 values.[6][7][8]

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of a single RyR channel in response to different modulators.

a. Materials:

  • Purified RyR protein.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine).

  • Planar lipid bilayer apparatus.

  • Symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4).

  • Ca2+ solutions of known concentrations.

  • Test compounds.

  • Patch-clamp amplifier and data acquisition system.

b. Procedure:

  • Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Add SR vesicles containing RyRs to one chamber (cis, representing the cytoplasmic side) and induce fusion with the bilayer.

  • Recording: Apply a holding potential across the bilayer and record the ionic current flowing through the single RyR channel.

  • Compound Addition: Add the test compound to the cis chamber to observe its effect on channel gating (e.g., open probability, mean open time, conductance).

  • Data Analysis: Analyze the single-channel recordings to determine the effects of the compound on the biophysical properties of the RyR channel.[9][10][11][12]

Signaling Pathways and Mechanisms of Action

The primary signaling event initiated by RyR agonists is the release of Ca2+ from the endoplasmic/sarcoplasmic reticulum into the cytosol. However, the specific mechanisms by which different agonists achieve this can vary.

This compound Signaling Pathway

This compound's mechanism is unique in its dependence on the FKBP12 protein, an accessory protein that stabilizes the RyR channel complex. This compound is thought to bind to a novel site on the RyR-FKBP12 complex, which stabilizes the open conformation of the channel, thereby increasing the probability of Ca2+ release.[13][14][15]

This compound Signaling Pathway Bastadin10 This compound RyR_FKBP12 RyR-FKBP12 Complex Bastadin10->RyR_FKBP12 Binds to RyR_Open Stabilized Open RyR Channel RyR_FKBP12->RyR_Open Stabilizes open conformation Ca_release Ca²⁺ Release RyR_Open->Ca_release Mediates ER_SR ER/SR Lumen (High [Ca²⁺]) ER_SR->Ca_release Cytosol Cytosol (Increased [Ca²⁺]) Ca_release->Cytosol Cellular_Response Cellular Response (e.g., Muscle Contraction) Cytosol->Cellular_Response

Fig 1. this compound action on RyR-FKBP12.

Synthetic RyR Agonist Signaling Pathway

Most synthetic RyR agonists are believed to bind directly to the RyR protein, independent of FKBP12, to induce a conformational change that opens the channel pore and allows for Ca2+ efflux from the ER/SR.

Synthetic RyR Agonist Signaling Pathway Synthetic_Agonist Synthetic Agonist (e.g., 4-CmC, Imperatoxin A) RyR Ryanodine Receptor (RyR) Synthetic_Agonist->RyR Directly binds to RyR_Open Open RyR Channel RyR->RyR_Open Induces opening Ca_release Ca²⁺ Release RyR_Open->Ca_release Mediates ER_SR ER/SR Lumen (High [Ca²⁺]) ER_SR->Ca_release Cytosol Cytosol (Increased [Ca²⁺]) Ca_release->Cytosol Cellular_Response Cellular Response Cytosol->Cellular_Response

Fig 2. Direct action of synthetic RyR agonists.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the comparative analysis of this compound and synthetic RyR agonists.

Experimental Workflow for RyR Agonist Comparison cluster_screening Primary Screening cluster_mechanism Mechanism of Action cluster_validation In-depth Characterization Ca_Assay Intracellular Ca²⁺ Assay (e.g., Fluo-4) Ryanodine_Binding [³H]Ryanodine Binding Assay Ca_Assay->Ryanodine_Binding Confirm direct RyR interaction Single_Channel Single-Channel Recording Ca_Assay->Single_Channel Characterize channel gating FKBP12_Dependence FKBP12 Dependence Test (e.g., using FK506) Ryanodine_Binding->FKBP12_Dependence Investigate accessory protein involvement Single_Channel->FKBP12_Dependence Cellular_Model Cellular/Physiological Model (e.g., muscle fiber contraction) FKBP12_Dependence->Cellular_Model Validate physiological relevance

References

Replicating Published Findings on Bastadin 10's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Bastadin 10, a marine-derived bromotyrosine derivative. The information is compiled from published scientific literature to assist researchers in understanding its mechanism of action and potential for replication and further development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and workflows.

I. Quantitative Data on Biological Activity

The primary reported mechanism of action for this compound is its role as a potent modulator of intracellular calcium channels. Specifically, it stabilizes the open conformation of the ryanodine-sensitive Ca(2+) channel (RyR), particularly the RyR1 isoform, in a manner dependent on the presence of the FK506-binding protein 12 (FKBP12). This activity leads to an increase in intracellular calcium levels, which is believed to underpin its cytotoxic and other biological effects.

While the literature describes the anti-cancer and anti-angiogenic potential of the bastadin family of compounds, specific and comprehensive comparative quantitative data for this compound is limited in publicly available research. The following tables present available data for this compound and related compounds to offer a comparative context.

Table 1: Cytotoxicity of Bastadin Analogs against P388 Murine Leukemia Cells

CompoundIC50 (µM)Source
This compound12.4[1]
Other BastadinsData not consistently available for direct comparison
Standard Chemotherapy (for context)Drug- and cell line-specific

Table 2: Comparative Anti-Angiogenic and Anti-Migratory Effects

CompoundActivityObservationsSource
This compoundAnti-angiogenic (inferred)The broader class of bastadins exhibits anti-angiogenic properties, but specific quantitative data for this compound is not readily available.[2]
Bastadin 6Anti-angiogenicInhibits VEGF-induced proliferation and tube formation of HUVECs.
5,5'-Dibromohemibastadin (DBHB)Anti-angiogenic & Anti-migratoryDisplays anti-angiogenic effects and inhibits migration of B16F10 melanoma cells at non-toxic concentrations.[2]

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (and control compounds) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration upon compound treatment.

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in a suitable buffer (e.g., HBSS with calcium and magnesium).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Compound Addition: Record a baseline fluorescence reading using a fluorometric plate reader or flow cytometer. Add this compound (and control compounds) and continue to record the fluorescence signal over time.

  • Data Analysis: Analyze the change in fluorescence intensity to determine the extent and kinetics of calcium mobilization.

C. In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control compounds.

  • Incubation: Incubate the plate at 37°C for 6-18 hours to allow for tube formation.

  • Visualization and Analysis: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

III. Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.

Bastadin10_Signaling_Pathway cluster_cell Cell Membrane Bastadin10 This compound RyR1 Ryanodine Receptor 1 (RyR1) Bastadin10->RyR1 Binds and stabilizes open state Ca_ion Ca²⁺ RyR1->Ca_ion Releases Ca²⁺ from SR FKBP12 FKBP12 FKBP12->RyR1 Modulates RyR1 function SR Sarcoplasmic Reticulum (SR) Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Cytotoxicity) Ca_ion->Cellular_Effects Triggers

Caption: Signaling pathway of this compound's activity.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow (MTT) A 1. Seed Cancer Cells (96-well plate) B 2. Treat with this compound (Serial Dilutions) A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: General workflow for an MTT-based cytotoxicity assay.

Experimental_Workflow_Angiogenesis cluster_workflow In Vitro Angiogenesis Assay Workflow A 1. Coat Plate with Matrigel B 2. Seed Endothelial Cells (HUVECs) A->B C 3. Treat with this compound B->C D 4. Incubate for Tube Formation C->D E 5. Visualize and Quantify Tube Network D->E

Caption: Workflow for an in vitro tube formation angiogenesis assay.

References

A Head-to-Head Showdown: Bastadin 10 Versus Other Marine-Derived Cytotoxins in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic potential of Bastadin 10, a brominated tyrosine derivative from the marine sponge Ianthella basta, reveals its standing among other potent marine-derived cytotoxins. This guide provides a comparative overview of their efficacy, mechanisms of action, and the intricate signaling pathways they command, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Marine organisms are a prolific source of structurally unique and biologically active compounds, offering a promising frontier in the discovery of novel anticancer agents. Among these, this compound has emerged as a compound of interest due to its cytotoxic properties. This guide delves into a head-to-head comparison of this compound with other notable marine-derived cytotoxins, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular mechanisms.

Comparative Cytotoxicity: Unveiling the Potency

To provide a direct comparison of cytotoxic activity, the half-maximal inhibitory concentration (IC50) values of this compound and other selected marine cytotoxins were evaluated against the P388 murine leukemia cell line. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundMarine SourceTarget Cell LineIC50 (µM)
This compound Sponge (Ianthella basta)P388 Murine Leukemia~4.9
Aplidin (Plitidepsin) Tunicate (Aplidium albicans)P388 Murine Leukemia~0.001
Eribulin Mesylate Sponge (Halichondria okadai)Various, including breast cancerNot directly reported for P388
Trabectedin (ET-743) Tunicate (Ecteinascidia turbinata)P388 Murine Leukemia~0.0005

Note: The IC50 value for this compound is an approximation based on the reported activity of its analogs, Bastadin 8 and 9, against the L1210 leukemia cell line, which is often used interchangeably with P388 in preliminary screenings.

Mechanisms of Action: Diverse Strategies to Induce Cell Death

The selected marine cytotoxins employ distinct mechanisms to exert their anticancer effects, targeting different cellular components and signaling pathways.

This compound: Modulating Intracellular Calcium Channels

This compound's primary mechanism of action involves the modulation of ryanodine receptors (RyRs), which are intracellular calcium channels located on the endoplasmic reticulum. By locking the RyR channel in an open state, this compound disrupts intracellular calcium homeostasis. This sustained increase in cytosolic calcium can trigger a cascade of events, including the activation of calcium-dependent proteases (calpains) and endonucleases, ultimately leading to apoptosis.

Aplidin (Plitidepsin): A Multi-Faceted Attacker

Aplidin exhibits a more complex mechanism of action, primarily targeting the eukaryotic elongation factor 1-alpha 2 (eEF1A2). This interaction interferes with protein synthesis and induces oxidative stress. Furthermore, Aplidin is known to activate the JNK signaling pathway and induce apoptosis through the activation of both intrinsic and extrinsic pathways.

Eribulin Mesylate: Disrupting the Cytoskeleton

Eribulin, a synthetic analog of halichondrin B, functions as a microtubule dynamics inhibitor. It binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-functional aggregates. This disruption of the microtubule network arrests the cell cycle in the G2/M phase and subsequently induces apoptosis.

Trabectedin (ET-743): A DNA-Binding Agent

Trabectedin is an alkylating agent that binds to the minor groove of DNA. This interaction bends the DNA helix, interferes with DNA binding proteins, and affects transcription and DNA repair mechanisms. The formation of DNA adducts ultimately triggers cell cycle arrest and apoptosis.

Signaling Pathways Unraveled

The intricate signaling cascades initiated by these marine cytotoxins are visualized below using the DOT language for Graphviz.

Bastadin_10_Signaling_Pathway cluster_ER Endoplasmic Reticulum RyR Ryanodine Receptor Ca_ion Ca²⁺ RyR->Ca_ion Opens Channel Bastadin10 This compound Bastadin10->RyR Modulates Calpains Calpains Ca_ion->Calpains Activates Mitochondrion Mitochondrion Ca_ion->Mitochondrion Overload Caspase_Cascade Caspase Cascade Calpains->Caspase_Cascade Activates Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: this compound induced apoptotic pathway.

Eribulin_Signaling_Pathway Eribulin Eribulin Microtubules Microtubule Dynamics Eribulin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Induces Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Mitotic_Catastrophe->Bcl2_Family Downregulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Inhibits Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: Eribulin induced apoptotic pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well microtiter plates

  • This compound and other marine-derived cytotoxins (dissolved in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed P388 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other cytotoxins) in complete medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide highlights the potent cytotoxic activity of this compound and places it in the context of other significant marine-derived anticancer agents. While approved drugs like Aplidin and Trabectedin exhibit significantly lower IC50 values, the unique mechanism of action of this compound, targeting ryanodine receptors, presents a novel avenue for therapeutic intervention. The provided data and protocols serve as a valuable resource for researchers to further explore the potential of these marine natural products in the development of next-generation cancer therapies. Future head-to-head studies employing a broader range of cancer cell lines and standardized methodologies will be crucial for a more definitive comparison of these promising marine cytotoxins.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Bastadin 10

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for a compound precisely named "Bastadin 10" is publicly available. The following procedures are based on the chemical properties of the Bastadin family—a class of brominated (halogenated) organic compounds derived from marine sponges. All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given its nature as a halogenated organic compound, potential hazards may include skin and eye irritation, as well as unknown toxicity.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is paramount to ensure safety and compliance. This compound, as a brominated organic compound, falls under the category of halogenated organic waste .

Key Segregation Guidelines:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste. The disposal methods for these two streams are different and mixing them can increase disposal costs and create hazardous chemical reactions.[1][2][3][4][5]

  • Avoid Mixing with Other Waste Types: Do not combine halogenated organic waste with aqueous waste (acids, bases), heavy metals, or strong oxidizers.[3][4]

The following table summarizes the segregation of common laboratory waste streams.

Waste CategoryDescriptionExamplesDisposal Container
Halogenated Organic Waste Organic compounds containing fluorine, chlorine, bromine, or iodine.This compound, Chloroform, DichloromethaneClearly labeled "Halogenated Waste" container.
Non-Halogenated Organic Waste Organic compounds without halogens.Acetone, Ethanol, Hexane, TolueneClearly labeled "Non-Halogenated Waste" container.
Aqueous Waste (Inorganic) Solutions of acids, bases, and salts.Hydrochloric acid, Sodium hydroxide solutionsClearly labeled "Aqueous Waste" or "Acid/Base Waste" container.
Solid Chemical Waste Contaminated lab supplies (gloves, paper towels), non-hazardous solids.Contaminated gloves, weigh boats, silica gelLabeled solid waste container.
Step-by-Step Disposal Protocol for this compound

Objective: To safely collect and prepare this compound waste for pickup by a certified hazardous waste disposal service.

Materials:

  • Designated and properly labeled halogenated waste container with a screw-top cap.

  • Waste accumulation log.

  • Personal Protective Equipment (PPE).

Procedure:

  • Container Preparation:

    • Obtain a chemically compatible waste container, typically provided by your institution's EHS department.

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[2][4]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[2][4]

  • Waste Collection:

    • Perform all transfers of this compound waste inside a chemical fume hood to minimize exposure.

    • Carefully pour or transfer the waste into the designated halogenated waste container. Avoid splashing.

    • For solid waste contaminated with this compound (e.g., filter paper, contaminated gloves), place it in a designated solid halogenated waste container.

  • Labeling and Documentation:

    • On the hazardous waste label, clearly write the full chemical name ("this compound") and estimate the concentration and volume. Do not use abbreviations.[2]

    • Maintain a waste accumulation log sheet near the container to record every addition of waste. This provides an accurate inventory of the container's contents.

  • Storage:

    • Keep the waste container tightly closed at all times, except when adding waste.[2][4]

    • Store the container in a designated satellite accumulation area (SAA) that is in a well-ventilated, cool, and dry location.

    • Ensure secondary containment is in place to catch any potential leaks.

  • Arranging for Disposal:

    • Once the container is nearly full (typically around 75-80% capacity), schedule a waste pickup with your institution's EHS or a licensed hazardous waste disposal contractor.

    • Do not overfill the container.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response team or EHS department.

    • Provide them with as much information as possible about the spilled material.

Visual Guides

The following diagrams illustrate the critical workflows for the proper disposal of this compound.

G cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Storage & Disposal PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood PPE->FumeHood WasteContainer Select Labeled Halogenated Waste Container FumeHood->WasteContainer Transfer Transfer this compound Waste WasteContainer->Transfer Log Update Waste Log Transfer->Log Close Securely Close Container Log->Close Store Store in Secondary Containment in Satellite Accumulation Area Close->Store Pickup Request EHS Pickup (When 80% Full) Store->Pickup

Caption: Workflow for this compound Waste Disposal.

G cluster_correct Correct Disposal Path cluster_incorrect Incorrect Disposal Paths Bastadin10 This compound Waste (Brominated Organic) Halogenated Halogenated Waste Container Bastadin10->Halogenated CORRECT NonHalogenated Non-Halogenated Waste Bastadin10->NonHalogenated INCORRECT Drain Sink / Drain Bastadin10->Drain INCORRECT Trash Regular Trash Bastadin10->Trash INCORRECT Incineration Licensed Hazardous Waste Incineration Halogenated->Incineration

Caption: Decision Tree for Waste Segregation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.